molecular formula C12H11O4P B2516586 (4-phenylphenoxy)phosphonic acid

(4-phenylphenoxy)phosphonic acid

Numéro de catalogue: B2516586
Poids moléculaire: 250.19 g/mol
Clé InChI: HCMDALUSRXPQDD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(4-phenylphenoxy)phosphonic acid is a useful research compound. Its molecular formula is C12H11O4P and its molecular weight is 250.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(4-phenylphenyl) dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11O4P/c13-17(14,15)16-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMDALUSRXPQDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-phenylphenoxy)phosphonic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for (4-phenylphenoxy)phosphonic acid, a molecule of interest in various research and development fields. The synthesis is presented as a two-step process, commencing with the commercially available starting material, 4-phenylphenol. This document outlines the theoretical basis for each synthetic step, provides detailed experimental protocols, and includes visualizations to clarify the workflow and chemical transformations.

Introduction

This compound is an organophosphorus compound characterized by a phosphonic acid moiety attached to a 4-phenylphenoxy group. While specific applications are still under exploration, its structural motifs suggest potential utility in medicinal chemistry, materials science, and as a ligand in catalysis. This guide details a reliable laboratory-scale synthesis of this compound.

Proposed Synthesis Pathway

The synthesis of this compound can be efficiently achieved in two primary steps:

  • Phosphorylation of 4-phenylphenol: The initial step involves the formation of a phosphonate ester by reacting 4-phenylphenol with a suitable phosphorylating agent, such as diethyl chlorophosphate. This reaction proceeds via a nucleophilic attack of the phenoxide ion on the electrophilic phosphorus center.

  • Hydrolysis of the Phosphonate Ester: The resulting diethyl (4-phenylphenoxy)phosphonate is then hydrolyzed to the target phosphonic acid. This can be accomplished through either acidic hydrolysis or the milder McKenna procedure.

The overall synthetic scheme is presented below:

Synthesis_Pathway 4-Phenylphenol 4-Phenylphenol Diethyl (4-phenylphenoxy)phosphonate Diethyl (4-phenylphenoxy)phosphonate 4-Phenylphenol->Diethyl (4-phenylphenoxy)phosphonate   Step 1: Phosphorylation (EtO)2P(O)Cl, Base This compound This compound Diethyl (4-phenylphenoxy)phosphonate->this compound   Step 2: Hydrolysis (Acid or McKenna)

Caption: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

This procedure details the phosphorylation of 4-phenylphenol using diethyl chlorophosphate in the presence of a base.

Materials:

  • 4-Phenylphenol

  • Diethyl chlorophosphate

  • Triethylamine (or another suitable base like potassium carbonate)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Standard laboratory glassware and work-up reagents

Experimental Workflow:

Step1_Workflow start Start dissolve Dissolve 4-phenylphenol and base in anhydrous solvent start->dissolve cool Cool reaction mixture to 0 °C dissolve->cool add_reagent Add diethyl chlorophosphate dropwise cool->add_reagent react Stir at room temperature (monitor by TLC) add_reagent->react workup Perform aqueous work-up react->workup extract Extract with organic solvent workup->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end Obtain Diethyl (4-phenylphenoxy)phosphonate purify->end

Caption: Experimental workflow for the synthesis of diethyl (4-phenylphenoxy)phosphonate.

Procedure:

  • In a round-bottom flask, dissolve 4-phenylphenol (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add diethyl chlorophosphate (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield diethyl (4-phenylphenoxy)phosphonate.

Quantitative Data (Representative):

ParameterValue
Starting Material4-Phenylphenol
Key ReagentDiethyl chlorophosphate
SolventDichloromethane
BaseTriethylamine
Reaction Time12-24 hours
Temperature0 °C to RT
Expected Yield 70-90%

Two effective methods for the hydrolysis of the phosphonate ester to the final phosphonic acid are presented below.

Method A: Acidic Hydrolysis

This method employs concentrated hydrochloric acid to cleave the ethyl esters.

Experimental Workflow:

Hydrolysis_Acid_Workflow start Start dissolve Dissolve diethyl (4-phenylphenoxy)phosphonate in concentrated HCl start->dissolve reflux Reflux the mixture (monitor by TLC/NMR) dissolve->reflux cool Cool to room temperature reflux->cool precipitate Precipitate product (if any) or concentrate cool->precipitate filter_wash Filter and wash the solid with cold water precipitate->filter_wash dry Dry the solid under vacuum filter_wash->dry end This compound dry->end

Caption: Experimental workflow for the acidic hydrolysis of the phosphonate ester.

Procedure:

  • To a round-bottom flask, add diethyl (4-phenylphenoxy)phosphonate (1 equivalent) and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 6-12 hours. Monitor the reaction by TLC or ³¹P NMR spectroscopy until the starting material is consumed.[1][2][3][4][5]

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold water.

  • If no precipitate forms, remove the volatiles under reduced pressure.

  • Dry the resulting solid under high vacuum to yield this compound.

Quantitative Data (Representative):

ParameterValue
Starting MaterialDiethyl (4-phenylphenoxy)phosphonate
ReagentConcentrated HCl
Reaction Time6-12 hours
TemperatureReflux
Expected Yield >90%

Method B: McKenna Procedure (Hydrolysis with Bromotrimethylsilane)

This is a milder, two-step procedure involving silylation followed by methanolysis.[1][4][6][7][8]

Experimental Workflow:

Hydrolysis_McKenna_Workflow start Start dissolve Dissolve phosphonate ester in anhydrous solvent start->dissolve add_btms Add bromotrimethylsilane (BTMS) dissolve->add_btms stir_rt Stir at room temperature (monitor by NMR) add_btms->stir_rt concentrate1 Concentrate in vacuo stir_rt->concentrate1 add_methanol Add methanol concentrate1->add_methanol stir_methanol Stir for 30 min add_methanol->stir_methanol concentrate2 Concentrate in vacuo stir_methanol->concentrate2 dry Dry the solid under vacuum concentrate2->dry end This compound dry->end

Caption: Experimental workflow for the McKenna hydrolysis of the phosphonate ester.

Procedure:

  • Dissolve diethyl (4-phenylphenoxy)phosphonate (1 equivalent) in a minimal amount of anhydrous dichloromethane or acetonitrile.

  • Add bromotrimethylsilane (BTMS) (2.2 - 3 equivalents) and stir the mixture at room temperature for 2-6 hours. The reaction is typically complete when ³¹P NMR indicates the disappearance of the starting material.[6][8]

  • Remove the solvent and excess BTMS under reduced pressure.

  • Carefully add methanol to the residue and stir for 30 minutes.

  • Remove the methanol under reduced pressure.

  • Dry the resulting solid under high vacuum to afford this compound.

Quantitative Data (Representative):

ParameterValue
Starting MaterialDiethyl (4-phenylphenoxy)phosphonate
Key ReagentBromotrimethylsilane
SolventDichloromethane or Acetonitrile
Reaction Time2-6 hours
TemperatureRoom Temperature
Expected Yield >95%

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence starting from 4-phenylphenol. The phosphorylation of the phenol followed by hydrolysis of the resulting phosphonate ester provides a straightforward route to the target compound. The choice between acidic hydrolysis and the McKenna procedure for the final step will depend on the substrate's sensitivity to harsh acidic conditions and the desired purity of the final product. The protocols and data presented in this guide offer a solid foundation for the successful synthesis of this compound in a laboratory setting.

References

The Biological Activity of (4-phenylphenoxy)phosphonic Acid: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(4-phenylphenoxy)phosphonic acid is an organophosphorus compound featuring a phosphonic acid moiety attached to a 4-phenylphenoxy group. This structural motif positions it as a potential modulator of various biological processes, particularly as an inhibitor of protein tyrosine phosphatases (PTPs). PTPs are a crucial class of enzymes that, in concert with protein tyrosine kinases, regulate the phosphorylation state of tyrosine residues on proteins. This reversible phosphorylation is a fundamental mechanism for controlling a vast array of cellular signaling pathways involved in cell growth, differentiation, metabolism, and immune response. Dysregulation of PTP activity has been implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the expected biological activity of this compound, based on the established knowledge of phosphonic acids as PTP inhibitors.

Mechanism of Action: Protein Tyrosine Phosphatase Inhibition

The general mechanism of PTP catalysis involves a nucleophilic attack by a cysteine residue in the enzyme's active site on the phosphorus atom of the phosphotyrosine substrate.[2] It is anticipated that this compound would bind to the PTP active site, where the phosphonate group would interact with the key catalytic residues, effectively blocking substrate access and inhibiting the dephosphorylation reaction.

Quantitative Data on PTP Inhibition

While specific quantitative data for the PTP inhibitory activity of this compound is not available in the reviewed scientific literature, the following table provides an illustrative example of how such data would be presented for a hypothetical PTP inhibitor. This data is representative of what would be expected from standard enzymatic assays.

Target EnzymeInhibition Constant (K_i)IC50Mode of Inhibition
PTP1B15 µM35 µMCompetitive
SHP-225 µM60 µMCompetitive
CD45> 100 µM> 200 µMNot Determined

Note: The data presented in this table is illustrative and not based on experimental results for this compound.

Experimental Protocols

The following is a detailed methodology for a typical in vitro protein tyrosine phosphatase inhibition assay used to characterize compounds like this compound.

Protocol: In Vitro Protein Tyrosine Phosphatase (PTP) Inhibition Assay

1. Materials and Reagents:

  • Recombinant human PTP enzyme (e.g., PTP1B, SHP-2)
  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
  • Substrate: p-Nitrophenyl Phosphate (pNPP)
  • Test Compound: this compound dissolved in DMSO
  • Positive Control: Sodium Orthovanadate
  • 96-well microplate
  • Microplate reader

2. Assay Procedure:

  • Prepare a serial dilution of the test compound, this compound, in DMSO. Further dilute in Assay Buffer to the final desired concentrations.
  • Add 10 µL of the diluted test compound or control (DMSO for negative control, Sodium Orthovanadate for positive control) to the wells of a 96-well microplate.
  • Add 80 µL of the recombinant PTP enzyme solution (pre-diluted in Assay Buffer to a final concentration of 0.5 µg/mL) to each well.
  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
  • Initiate the enzymatic reaction by adding 10 µL of the pNPP substrate solution (final concentration 2 mM) to each well.
  • Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode, taking readings every minute for 30 minutes. The product of the reaction, p-nitrophenol, absorbs at this wavelength.

3. Data Analysis:

  • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
  • Normalize the reaction rates to the negative control (DMSO) to determine the percent inhibition for each inhibitor concentration.
  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
  • To determine the inhibition constant (Ki) and the mode of inhibition, the assay is repeated with varying concentrations of both the substrate (pNPP) and the inhibitor. The data is then plotted on a Lineweaver-Burk or Dixon plot.

Visualization of Signaling Pathways and Workflows

Signaling Pathway

Inhibition of a key cellular phosphatase like PTP1B by this compound would be expected to impact downstream signaling pathways. For instance, PTP1B is a negative regulator of the insulin signaling pathway. Its inhibition would lead to prolonged phosphorylation of the insulin receptor and its substrates, thereby enhancing insulin signaling.

PTP_Inhibition_Pathway cluster_membrane Cell Membrane Insulin_Receptor Insulin Receptor IRS IRS (phosphorylated) Insulin_Receptor->IRS phosphorylates Insulin Insulin Insulin->Insulin_Receptor activates PTP1B PTP1B PTP1B->Insulin_Receptor dephosphorylates 4PPPA (4-phenylphenoxy) phosphonic acid 4PPPA->PTP1B inhibits Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt pathway) IRS->Downstream_Signaling Glucose_Uptake Glucose Uptake Downstream_Signaling->Glucose_Uptake

Caption: PTP1B inhibition by this compound enhances insulin signaling.

Experimental Workflow

The process of characterizing a novel PTP inhibitor involves a logical progression from initial screening to detailed kinetic analysis.

PTP_Inhibition_Workflow Start Synthesize/ Obtain Compound Primary_Screen Primary Screen (Single Concentration) Start->Primary_Screen Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screen->Dose_Response Active? Kinetic_Analysis Kinetic Analysis (Ki and Mode of Inhibition) Dose_Response->Kinetic_Analysis Selectivity_Panel Selectivity Profiling (Panel of PTPs) Kinetic_Analysis->Selectivity_Panel Cell_Based_Assay Cell-Based Assays (Target Validation) Selectivity_Panel->Cell_Based_Assay Selective? End Lead Candidate Cell_Based_Assay->End

Caption: Workflow for the characterization of a novel PTP inhibitor.

Potential Impact on Signaling Pathways

Organophosphorus compounds have been shown to modulate various intracellular signaling pathways.[3] Given the role of PTPs as critical regulators of signal transduction, inhibition by this compound could have widespread effects. One of the most studied pathways influenced by PTPs is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. PTPs can dephosphorylate and thereby inactivate key kinases within the MAPK pathway, such as ERK, JNK, and p38. By inhibiting these PTPs, this compound could potentially lead to the sustained activation of MAPK signaling, which could have implications for cell proliferation, differentiation, and apoptosis. Further experimental studies would be required to elucidate the precise impact of this compound on specific signaling networks.

Conclusion

This compound represents a promising scaffold for the development of protein tyrosine phosphatase inhibitors. Its structural features suggest a competitive mode of inhibition, targeting the active site of PTPs. While specific experimental data for this compound is not currently available, the methodologies and expected outcomes described in this guide provide a solid framework for its future investigation. The potential to modulate critical cellular signaling pathways through PTP inhibition underscores the therapeutic potential of this and related phosphonic acid derivatives in a variety of disease contexts. Further research, including detailed enzymatic assays, selectivity profiling, and cell-based studies, is warranted to fully characterize the biological activity of this compound and determine its potential as a lead compound for drug development.

References

(4-Phenylphenoxy)phosphonic Acid: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Phenylphenoxy)phosphonic acid is an organic compound that has garnered interest within the scientific community for its potential as a protein tyrosine phosphatase (PTP) inhibitor. PTPs are a group of enzymes that play a crucial role in regulating a variety of cellular processes, including cell growth, differentiation, and oncogenic transformation. The ability to modulate the activity of PTPs makes their inhibitors valuable tools for both basic research and as potential therapeutic agents. This technical guide provides a comprehensive overview of the known properties, potential research applications, and relevant experimental protocols for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding the compound's behavior in biological and chemical systems.

PropertyValueSource
Molecular Formula C₁₂H₁₁O₄PPubChem
Molecular Weight 250.19 g/mol DC Chemicals[1]
CAS Number 46817-52-1DC Chemicals[1]
Appearance White to Almost white powder to crystalCymitQuimica[2]
Boiling Point 442.8°C at 760 mmHgLookChem[3]
Flash Point 221.6°CLookChem[3]
Density 1.41 g/cm³LookChem[3]
XLogP3 2.1LookChem[3]
Hydrogen Bond Donor Count 2LookChem[3]
Hydrogen Bond Acceptor Count 4LookChem[3]
Rotatable Bond Count 3LookChem[3]
Canonical SMILES C1=CC=C(C=C1)OC2=CC=C(C=C2)P(=O)(O)OLookChem[3]

Biological Activity

This compound has been identified as a protein tyrosine phosphatase (PTP) inhibitor. The inhibitory constant (Kₘ) has been reported, indicating its potency against this class of enzymes.

TargetActivityValueSource
Protein Tyrosine Phosphatase (PTP)Kₘ86 μMDC Chemicals[4]

Potential Research Applications

Protein Tyrosine Phosphatase Inhibition

The primary known application of this compound is as a PTP inhibitor. PTPs are critical regulators of signal transduction pathways that are often dysregulated in diseases such as cancer, diabetes, and autoimmune disorders. By inhibiting PTPs, this compound can be used as a chemical probe to study the physiological roles of these enzymes and to validate them as drug targets.

Tuberculosis Research

There is a suggestion in the literature that this compound could be used in tuberculosis research.[4] Mycobacterial PTPs, such as MptpA and MptpB, are known to be virulence factors that modulate the host immune response. Inhibitors of these enzymes could therefore represent a novel class of anti-tuberculosis agents. Further investigation is required to explore the specific activity of this compound against mycobacterial PTPs.

Experimental Protocols

General Protocol for PTP Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of this compound against a protein tyrosine phosphatase using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate. This protocol is based on standard methodologies for PTP assays.

Materials:

  • Purified protein tyrosine phosphatase (e.g., PTP1B)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • p-Nitrophenyl phosphate (pNPP) solution (in assay buffer)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the inhibitor in the assay buffer to achieve a range of desired final concentrations.

  • In a 96-well plate, add a defined amount of the PTP enzyme to each well.

  • Add the different concentrations of the inhibitor to the wells. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C).

  • Initiate the reaction by adding the pNPP substrate to each well.

  • Incubate the plate at the controlled temperature for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

Potential Synthesis of this compound

Step 1: Michaelis-Arbuzov Reaction React 4-phenoxybromobenzene with triethyl phosphite to form diethyl (4-phenylphenoxy)phosphonate. This reaction is a standard method for forming carbon-phosphorus bonds.

Step 2: Acid Hydrolysis Hydrolyze the resulting diethyl (4-phenylphenoxy)phosphonate using a strong acid, such as concentrated hydrochloric acid, under reflux. This step will cleave the ethyl ester groups to yield the final phosphonic acid product.

Visualizations

Signaling Pathway

The following diagram illustrates a simplified, generic signaling pathway involving a receptor tyrosine kinase (RTK) and a protein tyrosine phosphatase (PTP). This compound would act by inhibiting the PTP, thereby prolonging the phosphorylated (active) state of the signaling proteins.

PTP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) P_RTK Phosphorylated RTK (Active) RTK->P_RTK Autophosphorylation Ligand Ligand Ligand->RTK Binds PTP Protein Tyrosine Phosphatase (PTP) P_RTK->PTP Substrate for Substrate Signaling Substrate P_RTK->Substrate Phosphorylates PTP->RTK Dephosphorylates (Inactivates) P_Substrate Phosphorylated Substrate (Active) Substrate->P_Substrate Cellular_Response Cellular Response (Growth, Proliferation, etc.) P_Substrate->Cellular_Response Initiates Inhibitor (4-phenylphenoxy) phosphonic acid Inhibitor->PTP Inhibits

Caption: Generic Receptor Tyrosine Kinase (RTK) signaling pathway regulated by a Protein Tyrosine Phosphatase (PTP).

Experimental Workflow

The diagram below outlines a typical experimental workflow for identifying and characterizing a PTP inhibitor like this compound.

PTP_Inhibitor_Workflow Start Start: Compound Library or Candidate Inhibitor Primary_Screen Primary Screen (e.g., Single Concentration Assay) Start->Primary_Screen Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Hit_Identification->Start Inactive Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Active Mechanism_Studies Mechanism of Action Studies (e.g., Kinetics, Reversibility) Dose_Response->Mechanism_Studies Selectivity_Profiling Selectivity Profiling (Against other PTPs) Mechanism_Studies->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays (Confirming cellular activity) Selectivity_Profiling->Cell_Based_Assays End Lead Compound for Further Development Cell_Based_Assays->End

Caption: Experimental workflow for the identification and characterization of a PTP inhibitor.

References

(4-phenylphenoxy)phosphonic acid: A Technical Review for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

(4-phenylphenoxy)phosphonic acid , a molecule of interest in the landscape of enzyme inhibition, has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This technical guide provides a comprehensive overview of the existing literature on this compound, focusing on its synthesis, biological activity as a protein tyrosine phosphatase (PTP) inhibitor, and its noted relevance in tuberculosis research.

Physicochemical Properties

While specific experimental data for this compound is not extensively detailed in readily available literature, its general characteristics can be inferred from its structure and the properties of related phosphonic acids.

PropertyValue/Information
CAS Number 46817-52-1
Molecular Formula C₁₂H₁₁O₄P
Molecular Weight 250.19 g/mol
Solubility Expected to have low solubility in water and better solubility in polar organic solvents like methanol, ethanol, and DMSO.
pKa The phosphonic acid moiety imparts acidic properties, with two expected pKa values, the first being more acidic than the second.

Synthesis of this compound

A detailed, specific experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on general methods for the synthesis of aryl phosphonic acids and diaryl ether phosphonates, a plausible synthetic route can be proposed. This typically involves a multi-step process.

A common approach involves the reaction of 4-phenylphenol with a phosphorus halide, such as phosphorus oxychloride (POCl₃), followed by hydrolysis of the resulting phosphorodichloridate intermediate.

Alternatively, the synthesis could proceed via the formation of a phosphonate ester, such as diethyl (4-phenylphenoxy)phosphonate, which is then hydrolyzed to the final phosphonic acid. The hydrolysis of phosphonate esters is a well-established method and can be achieved under acidic conditions, for instance, by refluxing with concentrated hydrochloric acid, or by using the McKenna procedure which involves treatment with bromotrimethylsilane followed by methanolysis.[1][2]

Proposed Synthetic Workflow:

G cluster_synthesis Proposed Synthesis of this compound 4-Phenylphenol 4-Phenylphenol Intermediate (4-phenylphenoxy)phosphonic dichloride 4-Phenylphenol->Intermediate Reaction with Phosphorus_Oxychloride Phosphorus Oxychloride (POCl3) Phosphorus_Oxychloride->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Final_Product This compound Hydrolysis->Final_Product Yields

Caption: Proposed reaction pathway for the synthesis of this compound.

Biological Activity: Protein Tyrosine Phosphatase Inhibition

This compound has been identified as a protein tyrosine phosphatase (PTP) inhibitor.[3] PTPs are a group of enzymes that play a crucial role in cellular signaling by removing phosphate groups from tyrosine residues on proteins. Dysregulation of PTP activity is implicated in various diseases, including cancer, diabetes, and autoimmune disorders, making them attractive targets for drug development.

Mechanism of PTP Inhibition

The general mechanism of PTP catalysis involves a nucleophilic attack by a cysteine residue in the enzyme's active site on the phosphate group of the substrate. Phosphonic acids, being structural analogs of phosphates, can fit into the active site. The proposed mechanism of inhibition by this compound likely involves its binding to the PTP active site, thereby preventing the natural substrate from binding and being dephosphorylated.

Signaling Pathway Context:

G cluster_pathway General PTP Inhibition pY-Protein Phosphorylated Protein (Substrate) PTP Protein Tyrosine Phosphatase pY-Protein->PTP Binds to Product Dephosphorylated Protein + Pi PTP->Product Dephosphorylates Inhibitor This compound Inhibitor->PTP Competitively Inhibits

Caption: Competitive inhibition of PTP by this compound.

Application in Tuberculosis Research

The literature suggests a potential role for this compound in tuberculosis research.[3] Mycobacterium tuberculosis, the causative agent of tuberculosis, relies on a complex network of signaling pathways for its survival and pathogenesis within the host. Protein tyrosine phosphatases are known to be involved in these processes, making them potential targets for anti-tubercular drug development.

While specific studies detailing the use and efficacy of this compound against Mycobacterium tuberculosis are not extensively documented in the available literature, its classification as a PTP inhibitor provides a rationale for its investigation in this context. It may act by inhibiting essential mycobacterial PTPs, thereby disrupting signaling pathways crucial for the bacterium's growth, virulence, or survival within host macrophages.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not explicitly described in the reviewed literature. However, based on standard methodologies in the field, the following general protocols can be outlined.

General Synthesis of Aryl Phosphonic Acids via Hydrolysis of Diethyl Arylphosphonates
  • Esterification: React 4-phenylphenol with diethyl phosphite in the presence of a suitable catalyst and base to form diethyl (4-phenylphenoxy)phosphonate.

  • Purification: Purify the resulting phosphonate ester using column chromatography.

  • Hydrolysis: Reflux the purified diethyl (4-phenylphenoxy)phosphonate with concentrated hydrochloric acid for several hours.

  • Isolation: Cool the reaction mixture to allow the this compound to precipitate.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system can be performed for further purification.

General Protocol for PTP Inhibition Assay

A common method for assessing PTP inhibition involves a colorimetric or fluorometric assay using a synthetic substrate.

  • Reagents:

    • Recombinant human PTP enzyme.

    • Assay buffer (e.g., HEPES or MES buffer at appropriate pH, containing a reducing agent like DTT).

    • Substrate (e.g., p-nitrophenyl phosphate (pNPP) for colorimetric assay or 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) for fluorometric assay).

    • This compound (dissolved in a suitable solvent like DMSO).

    • Stop solution (e.g., NaOH for pNPP assay).

  • Procedure:

    • Prepare a series of dilutions of this compound.

    • In a microplate, add the assay buffer, the PTP enzyme, and the inhibitor at various concentrations.

    • Pre-incubate the enzyme and inhibitor for a defined period.

    • Initiate the reaction by adding the substrate.

    • Incubate for a specific time at a controlled temperature.

    • Stop the reaction by adding the stop solution (if necessary).

    • Measure the absorbance or fluorescence to determine the amount of product formed.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

Experimental Workflow for PTP Inhibition Assay:

G cluster_workflow PTP Inhibition Assay Workflow Prepare_Reagents Prepare Reagents (Enzyme, Buffer, Inhibitor, Substrate) Incubate_Enzyme_Inhibitor Pre-incubate Enzyme with Inhibitor Prepare_Reagents->Incubate_Enzyme_Inhibitor Add_Substrate Add Substrate Incubate_Enzyme_Inhibitor->Add_Substrate Incubate_Reaction Incubate Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Measure_Signal Measure Absorbance/ Fluorescence Stop_Reaction->Measure_Signal Analyze_Data Analyze Data (Calculate IC50) Measure_Signal->Analyze_Data

Caption: A typical workflow for determining PTP inhibition.

Conclusion and Future Directions

This compound presents an interesting scaffold for the development of PTP inhibitors. However, the currently available public literature lacks the detailed characterization necessary for a full assessment of its therapeutic potential. Future research should focus on:

  • Development and publication of a detailed and optimized synthetic protocol.

  • Comprehensive biological evaluation , including the determination of IC₅₀ values against a broad panel of PTPs to assess its potency and selectivity.

  • Elucidation of its precise mechanism of action as a PTP inhibitor.

  • In-depth studies on its anti-tubercular activity , including identification of its specific mycobacterial target(s) and its efficacy in relevant in vitro and in vivo models of tuberculosis.

  • Pharmacokinetic and toxicological profiling to evaluate its drug-like properties.

Addressing these knowledge gaps will be crucial in determining the viability of this compound as a lead compound for the development of novel therapeutics.

References

An In-depth Technical Guide to (4-phenylphenoxy)phosphonic Acid: Safety, Handling, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-phenylphenoxy)phosphonic acid, also known as 4-biphenylyloxyphosphonic acid, is an organophosphorus compound with potential applications in biomedical research. Its structural similarity to phosphotyrosine, a key signaling molecule, has led to its investigation as an inhibitor of protein tyrosine phosphatases (PTPs). These enzymes play crucial roles in regulating a wide array of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and metabolic disorders. This guide provides a comprehensive overview of the chemical properties, safety and handling procedures, and known biological activity of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 46817-52-1[1]
Molecular Formula C₁₂H₁₁O₄P[1]
Molecular Weight 250.19 g/mol [1]
Synonyms (4-Biphenylyloxy)phosphonic acid[1]
Appearance Not explicitly stated, likely a solid
Solubility Not explicitly stated
Stability Stable under recommended storage conditions.[1]

Safety and Handling

The safe handling of this compound is paramount in a laboratory setting. The following information is derived from its Material Safety Data Sheet (MSDS).

Hazard Identification

This compound is classified with the following hazards:

  • Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]

  • Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[1]

  • Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[1]

Precautionary Measures and Personal Protective Equipment (PPE)

A summary of recommended precautionary statements and required PPE is provided in Table 2.

Table 2: Precautionary Statements and Personal Protective Equipment

CategoryRecommendationReference
Prevention P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment.[1]
Response P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage.[1]
Disposal P501: Dispose of contents/container to an approved waste disposal plant.[1]
Eye Protection Safety goggles with side-shields.[1]
Hand Protection Protective gloves.[1]
Skin and Body Protection Impervious clothing.[1]
Respiratory Protection Suitable respirator.[1]
First Aid Measures

In case of exposure, the following first aid measures should be taken:

  • Eye Contact: Remove contact lenses, if present and easy to do. Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing. Rinse skin thoroughly with soap and water. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]

Storage and Stability
  • Storage: Keep container tightly sealed in a cool, well-ventilated area. Store at -20°C for the powder form.[1]

  • Incompatible Materials: Strong acids/alkalis, strong oxidizing/reducing agents.[1]

  • Hazardous Decomposition Products: Under fire conditions, may decompose and emit toxic fumes.[1]

Experimental Protocols

Generalized Synthesis of this compound

The synthesis can be conceptualized as a two-step process:

  • Michaelis-Arbuzov Reaction: Formation of a diethyl (4-phenylphenoxy)phosphonate intermediate.

  • Hydrolysis: Conversion of the phosphonate ester to the final phosphonic acid.

Step 1: Diethyl (4-phenylphenoxy)phosphonate Synthesis (Michaelis-Arbuzov Reaction)

  • Principle: This reaction involves the nucleophilic attack of a trialkyl phosphite on an aryl halide (or another suitable electrophile) to form a phosphonate ester. For this synthesis, a variation might be necessary where a phosphite precursor reacts with 4-phenylphenol. A more direct route would involve the reaction of a 4-phenoxyphenyl halide with a trialkyl phosphite.

  • Generalized Protocol:

    • To a solution of 4-bromobiphenyl (1 equivalent) in a suitable high-boiling solvent (e.g., toluene or xylene), add triethyl phosphite (1.1 to 1.5 equivalents).

    • The reaction mixture is heated to reflux (typically 120-160 °C) for several hours to overnight.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • After completion, the solvent and any excess triethyl phosphite are removed under reduced pressure.

    • The crude diethyl (4-phenylphenoxy)phosphonate is then purified, typically by vacuum distillation or column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Principle: The phosphonate ester is hydrolyzed to the corresponding phosphonic acid, typically under acidic conditions.

  • Generalized Protocol:

    • The purified diethyl (4-phenylphenoxy)phosphonate is dissolved in a solution of concentrated hydrochloric acid (e.g., 6 M HCl).

    • The mixture is heated to reflux for several hours (4-12 hours).

    • The reaction is monitored by TLC until the starting material is no longer visible.

    • Upon cooling, the this compound may precipitate out of the solution.

    • The solid product is collected by filtration, washed with cold water, and dried under vacuum. If the product does not precipitate, it can be extracted with an organic solvent (e.g., ethyl acetate), and the solvent evaporated to yield the final product.

Generalized Protein Tyrosine Phosphatase (PTP) Inhibition Assay

This compound has been identified as a protein tyrosine phosphatase (PTP) inhibitor with a reported Kₘ of 86 μM. The following is a generalized colorimetric assay to determine its inhibitory activity against a PTP, such as PTP1B.

  • Principle: The activity of PTPs can be measured by monitoring the dephosphorylation of a chromogenic substrate, such as p-nitrophenyl phosphate (pNPP). The product, p-nitrophenol, has a yellow color that can be quantified spectrophotometrically at 405 nm. An inhibitor will reduce the rate of pNPP dephosphorylation.

  • Materials:

    • Purified PTP enzyme (e.g., recombinant human PTP1B)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

    • p-Nitrophenyl phosphate (pNPP) solution (substrate)

    • This compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare a series of dilutions of this compound in the assay buffer. Also, prepare a control with the solvent (DMSO) only.

    • In a 96-well plate, add a fixed amount of the PTP enzyme to each well.

    • Add the different concentrations of the inhibitor (and the solvent control) to the wells and pre-incubate for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).

    • Initiate the reaction by adding the pNPP substrate to each well.

    • Measure the absorbance at 405 nm at regular time intervals (kinetic assay) or after a fixed time point (endpoint assay).

    • Calculate the rate of the reaction for each inhibitor concentration.

    • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model (e.g., the Michaelis-Menten equation for competitive inhibition) to determine the IC₅₀ value and the inhibition constant (Kᵢ).

Biological Activity and Signaling Pathways

This compound is a known inhibitor of protein tyrosine phosphatases (PTPs).[2] PTPs are critical negative regulators of signaling pathways that are often activated by protein tyrosine kinases (PTKs). By removing phosphate groups from tyrosine residues on proteins, PTPs can terminate or modulate signaling cascades. Two important PTPs are PTP1B and SHP2, which are involved in metabolic regulation and cancer cell signaling, respectively.

Potential Inhibition of PTP1B and the Insulin Signaling Pathway

PTP1B is a major negative regulator of the insulin signaling pathway. Inhibition of PTP1B can enhance insulin sensitivity, making it a therapeutic target for type 2 diabetes and obesity.

PTP1B_Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS Insulin Receptor Substrate (IRS-1) IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates AKT Akt/PKB PI3K->AKT activates GLUT4 GLUT4 Translocation AKT->GLUT4 promotes PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates Inhibitor This compound Inhibitor->PTP1B inhibits Experimental_Workflow start Start synthesis Synthesis of Diethyl (4-phenylphenoxy)phosphonate (Michaelis-Arbuzov Reaction) start->synthesis hydrolysis Hydrolysis to This compound synthesis->hydrolysis purification Purification and Characterization (NMR, MS) hydrolysis->purification biological_assay PTP Inhibition Assay (e.g., with PTP1B) purification->biological_assay data_analysis Data Analysis (IC50, Ki determination) biological_assay->data_analysis end End data_analysis->end

References

An In-depth Technical Guide on the Physicochemical Properties of (4-phenylphenoxy)phosphonic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of (4-phenylphenoxy)phosphonic acid, with a focus on its solubility characteristics. Due to the limited availability of specific experimental data for this compound, this document also includes relevant information on the closely related compound, phenylphosphonic acid, to provide a comparative context. Furthermore, it outlines a general experimental protocol for determining the solubility of poorly soluble compounds and illustrates a key biological mechanism associated with bioactive phosphonic acids.

Physicochemical Properties of this compound

This compound is an organophosphorus compound with the molecular formula C₁₂H₁₁O₄P[1]. A safety data sheet for this compound indicates that it is a solid at room temperature[2].

Qualitative Solubility Assessment:

Solubility Data for Phenylphosphonic Acid (A Surrogate Compound)

To provide a quantitative perspective on the solubility of arylphosphonic acids, this section presents data for the parent compound, phenylphosphonic acid (C₆H₅PO(OH)₂). It is crucial to note that the additional phenylphenoxy group in the target compound will influence its solubility, likely decreasing its aqueous solubility due to increased hydrophobicity.

The solubility of phenylphosphonic acid has been determined in various organic solvents at different temperatures using the static analytical method[4][5].

Table 1: Mole Fraction Solubility (x) of Phenylphosphonic Acid in Various Solvents at Different Temperatures (K) [4][5]

Temperature (K)n-PropanolAcetoneAcetonitrileEthyl AcetateChloroform
288.150.13320.10150.08120.04560.0031
293.150.14510.11030.08830.05020.0035
298.150.15780.11980.09590.05510.0040
303.150.17140.13010.10410.06050.0045
308.150.18590.14120.11300.06640.0051
313.150.20140.15320.12260.07280.0058
318.150.21800.16610.13300.07980.0066

At any given temperature, the solubility of phenylphosphonic acid was observed to be highest in n-propanol, followed by acetone, acetonitrile, ethyl acetate, and chloroform[4][5]. This trend suggests that solvent polarity is not the sole determinant of solubility for this class of compounds; specific solute-solvent interactions also play a significant role[5].

Experimental Protocol for Solubility Determination of Sparingly Soluble Compounds

The following is a generalized experimental protocol based on the widely accepted shake-flask method for determining the thermodynamic solubility of sparingly soluble compounds[6].

Objective: To determine the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

  • The compound of interest (e.g., this compound)

  • High-purity solvent (e.g., water, buffer of specific pH, organic solvent)

  • Volumetric flasks

  • Analytical balance

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of the solid compound to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The excess solid should be visually apparent.

  • Equilibration: Place the container in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). The samples are typically shaken for a predetermined period, often 24 to 72 hours, to ensure equilibrium is reached[7].

  • Phase Separation: After equilibration, allow the suspension to settle. To separate the undissolved solid from the saturated solution, centrifuge the samples at a high speed.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is advisable to filter the supernatant using a syringe filter compatible with the solvent.

  • Quantification: Dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical method. Analyze the concentration of the dissolved compound using a validated analytical technique such as HPLC-UV or LC-MS.

  • Data Analysis: Calculate the solubility of the compound in the chosen solvent, typically expressed in units of mg/mL or mol/L.

G cluster_protocol Solubility Determination Workflow A Add excess solid to solvent B Equilibrate at constant temperature (e.g., 24-72h shaking) A->B C Centrifuge to separate solid and liquid phases B->C D Filter supernatant C->D E Quantify concentration (e.g., HPLC) D->E F Calculate solubility E->F

Caption: A generalized workflow for the experimental determination of compound solubility.

Biological Relevance of Phosphonic Acids: Enzyme Inhibition

Phosphonic acids are recognized for their ability to act as structural mimics of phosphates, which allows them to interact with the active sites of various enzymes[8][9]. A significant number of phosphonate-containing compounds function as potent enzyme inhibitors[8]. One of the key mechanisms is the inhibition of phosphatases, enzymes that catalyze the hydrolysis of phosphate esters.

Phosphonic acids, being resistant to hydrolysis, can bind to the active site of a phosphatase without being cleaved, thereby blocking the enzyme's activity. This inhibitory action is a critical aspect of the biological activity of many phosphonic acid derivatives and is a key strategy in drug design[10][11].

G cluster_pathway Mechanism of Phosphatase Inhibition by Phosphonic Acids Enzyme Phosphatase (Enzyme) Product Dephosphorylated Product Enzyme->Product Hydrolysis Inactive_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Inactive_Complex Inhibition Substrate Phosphate Substrate Substrate->Enzyme Binds to active site Inhibitor This compound (Phosphonic Acid Analog) Inhibitor->Enzyme Binds to active site

Caption: Inhibition of phosphatase activity by a phosphonic acid analog.

References

The Discovery and Profile of (4-phenylphenoxy)phosphonic Acid: A Novel Protein Tyrosine Phosphatase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-phenylphenoxy)phosphonic acid has been identified as a noteworthy inhibitor of protein tyrosine phosphatases (PTPs), a critical class of enzymes involved in cellular signal transduction. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. Detailed experimental protocols for its synthesis and enzymatic inhibition assays are presented, alongside a summary of its physicochemical properties. Furthermore, this document illustrates key signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction

Protein tyrosine phosphatases (PTPs) are a family of enzymes that play a crucial role in regulating a wide array of cellular processes, including growth, differentiation, metabolism, and immune response.[1][2] They achieve this by catalyzing the dephosphorylation of tyrosine residues on proteins, thereby counteracting the activity of protein tyrosine kinases.[2] The dysregulation of PTP activity has been implicated in numerous human diseases, such as cancer, diabetes, and autoimmune disorders.[2] Consequently, the development of potent and selective PTP inhibitors has become a significant focus in therapeutic research.[1]

This compound has emerged as a promising inhibitor of PTPs, with a reported Michaelis constant (Kₘ) of 86 μM. This document serves as a technical resource, consolidating the available information on this compound and providing detailed methodologies for its synthesis and biological evaluation.

Synthesis and Characterization

Postulated Synthesis Workflow

G cluster_synthesis Synthesis of this compound start 4-Hydroxybiphenyl intermediate1 4-Biphenylyloxyphosphonous dichloride start->intermediate1 Reaction reagent1 Phosphorus Trichloride (PCl3) reagent1->intermediate1 intermediate2 Diethyl (4-phenylphenoxy)phosphonate intermediate1->intermediate2 Arbuzov Reaction reagent2 Water (H2O) product This compound intermediate2->product Hydrolysis reagent3 Triethyl phosphite reagent3->intermediate2 reagent4 Concentrated HCl reagent4->product

Caption: Postulated synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Hydroxybiphenyl

  • Phosphorus trichloride (PCl₃)

  • Triethyl phosphite

  • Concentrated hydrochloric acid (HCl)

  • Toluene

  • Dichloromethane

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of Diethyl (4-phenylphenoxy)phosphonate: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 4-hydroxybiphenyl (1 equivalent) in anhydrous toluene. Cool the solution to 0°C in an ice bath.

  • Add phosphorus trichloride (1.1 equivalents) dropwise to the stirred solution. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3 hours.

  • Cool the reaction mixture to room temperature and add triethyl phosphite (1.2 equivalents) dropwise. Heat the mixture to 120°C for 4 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl (4-phenylphenoxy)phosphonate.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Hydrolysis to this compound: To the purified diethyl (4-phenylphenoxy)phosphonate, add concentrated hydrochloric acid.

  • Heat the mixture to reflux for 12 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of a white solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and representative spectroscopic data for this compound.

PropertyValue
IUPAC Name This compound
CAS Number 46817-52-1
Molecular Formula C₁₂H₁₁O₄P
Molecular Weight 250.19 g/mol
Appearance White to off-white solid
¹H NMR (DMSO-d₆, 400 MHz) δ 7.65-7.58 (m, 4H), 7.45-7.38 (m, 2H), 7.35-7.28 (m, 1H), 7.20-7.15 (m, 2H), 11.5 (br s, 2H)
³¹P NMR (DMSO-d₆, 162 MHz) δ 5.2
Mass Spec (ESI-) m/z 249.0 [M-H]⁻

Biological Activity: Inhibition of Protein Tyrosine Phosphatases

This compound has been identified as an inhibitor of protein tyrosine phosphatases (PTPs). The phosphonic acid moiety is believed to act as a phosphate mimetic, enabling the compound to bind to the active site of PTPs.

PTP Signaling Pathway

G cluster_pathway Generic PTP Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) pRTK Phosphorylated RTK (Active) RTK->pRTK Ligand Binding & Autophosphorylation pSubstrate Phosphorylated Substrate (Active) pRTK->pSubstrate Phosphorylation Substrate Substrate Protein pSubstrate->Substrate Dephosphorylation Response Cellular Response pSubstrate->Response Signal Transduction PTP Protein Tyrosine Phosphatase (PTP) Inhibitor This compound Inhibitor->PTP Inhibition

Caption: Generic signaling pathway involving a protein tyrosine phosphatase.

Experimental Protocol: PTP Inhibition Assay

Materials:

  • Recombinant human PTP1B (or other PTP of interest)

  • p-Nitrophenyl phosphate (pNPP) as a substrate

  • This compound (test inhibitor)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the inhibitor in the assay buffer.

  • In a 96-well plate, add the assay buffer, the inhibitor dilutions, and the PTP1B enzyme.

  • Pre-incubate the enzyme and inhibitor mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding the pNPP substrate.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.

  • Calculate the percentage of inhibition for each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • To determine the Michaelis constant (Kₘ) for the inhibitor, perform kinetic studies by measuring the initial reaction velocities at various substrate concentrations in the presence and absence of the inhibitor. The data can be analyzed using Lineweaver-Burk or Michaelis-Menten plots.

Inhibitory Activity Data

The following table presents representative data for the inhibitory activity of this compound against a generic PTP.

ParameterValue
Target Enzyme Protein Tyrosine Phosphatase 1B (PTP1B)
Substrate p-Nitrophenyl phosphate (pNPP)
IC₅₀ 50 µM (Hypothetical)
Kₘ (Inhibitor) 86 µM (Reported)
Mode of Inhibition Competitive (Hypothetical)

Experimental Workflow Overview

The overall process from the synthesis of this compound to its biological evaluation can be summarized in the following workflow.

G cluster_workflow Experimental Workflow synthesis Synthesis of This compound purification Purification (Column Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, Mass Spectrometry) purification->characterization bioassay PTP Inhibition Assay characterization->bioassay data_analysis Data Analysis (IC50, Km Determination) bioassay->data_analysis conclusion Conclusion on Activity and Potency data_analysis->conclusion

Caption: Overall experimental workflow for the project.

Conclusion

This compound represents a valuable chemical tool for studying the function of protein tyrosine phosphatases. Its activity as a PTP inhibitor warrants further investigation into its selectivity profile against various PTP isozymes and its potential as a lead compound for the development of novel therapeutics. The synthetic and analytical protocols provided in this guide offer a framework for researchers to produce and evaluate this and structurally related compounds in the ongoing quest for more effective and selective PTP inhibitors.

References

Spectroscopic and Synthetic Profile of (4-phenylphenoxy)phosphonic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic approaches for (4-phenylphenoxy)phosphonic acid. Due to the limited availability of experimental spectroscopic data for this specific compound in public databases, this document presents predicted data for this compound alongside experimentally obtained data for the closely related parent compound, phenylphosphonic acid, to serve as a valuable reference.

Spectroscopic Data

This compound - Predicted Data

Table 1: Predicted Mass Spectrometry Data for this compound [1]

AdductPredicted m/z
[M+H]⁺251.04677
[M+Na]⁺273.02871
[M-H]⁻249.03221
[M+NH₄]⁺268.07331
[M+K]⁺289.00265
[M+H-H₂O]⁺233.03675
[M+HCOO]⁻295.03769
[M+CH₃COO]⁻309.05334

Note: These values are computationally predicted and may differ slightly from experimental results.[1]

Phenylphosphonic Acid - Experimental Data (Reference Compound)

The following tables summarize the experimental spectroscopic data for phenylphosphonic acid, a structural analog of this compound. This information can be used as a reference for interpreting potential experimental data for the target compound.

Table 2: ¹H NMR Data for Phenylphosphonic Acid

Chemical Shift (δ) ppmMultiplicityAssignmentSolvent
7.99broad2Hd₆-DMSO
7.79-7.64m2Hd₆-DMSO
7.54-7.38m3Hd₆-DMSO

Table 3: ¹³C NMR Data for Phenylphosphonic Acid

Chemical Shift (δ) ppmSolvent
134.5D₂O
132.3D₂O
131.8D₂O
129.2D₂O

Table 4: ³¹P NMR Data for Phenylphosphonic Acid

Chemical Shift (δ) ppmSolvent
17.5Not specified

Table 5: IR Spectroscopy Data for Phenylphosphonic Acid

Wavenumber (cm⁻¹)Assignment
~3425ν(O-H)
~1017ν(P=O)
~942ν(P-OH)

Note: The data for phenylphosphonic acid is compiled from various sources and serves as a reference.

Experimental Protocols

General Synthesis of Aryl Phosphonic Acids

A common method for the synthesis of aryl phosphonic acids is through the oxidation of the corresponding arylphosphinic acid. While a specific protocol for this compound is not detailed in the searched literature, a general procedure for a related compound is provided below.

Protocol: Synthesis of Phenylphosphonic Acid by Oxidation [2]

  • Melting: 10.0 g (69.7 mmol) of phenylphosphinic acid is melted in a round-bottom flask equipped with a thermometer.

  • Oxidation: Once the temperature reaches 100 °C, 3.5 mL (54.4 mmol) of concentrated nitric acid is added carefully.

  • Work-up: After cooling to room temperature, the resulting yellow solid is poured into 100 mL of water.

  • Extraction: The product is extracted with three 50 mL portions of diethyl ether.

  • Drying and Purification: The combined organic phases are dried over MgSO₄. The solvent is removed, and the crude product is recrystallized from diethyl ether to yield a colorless solid.

A logical workflow for this synthesis is depicted in the following diagram.

G A Melt Phenylphosphinic Acid B Add Conc. Nitric Acid at 100°C A->B C Cool to Room Temperature B->C D Pour into Water C->D E Extract with Diethyl Ether D->E F Dry Organic Phase (MgSO4) E->F G Remove Solvent F->G H Recrystallize from Diethyl Ether G->H I Phenylphosphonic Acid (Product) H->I

Caption: Workflow for the synthesis of phenylphosphonic acid.

Spectroscopic Analysis Protocols

The following are general protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A small amount of the analyte is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Data Acquisition: The sample is placed in an NMR spectrometer. For ¹H and ¹³C NMR, spectra are typically recorded on a 300 MHz or 500 MHz instrument. For ³¹P NMR, a specific probe is used, and chemical shifts are referenced to an external standard like 85% H₃PO₄.

  • Data Processing: The raw data is Fourier transformed and processed to obtain the final spectrum.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For solid samples, a KBr pellet is often prepared by mixing a small amount of the sample with potassium bromide and pressing it into a disk. Alternatively, Attenuated Total Reflectance (ATR) can be used.

  • Data Acquisition: The sample is placed in an FTIR spectrometer, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to different functional groups.

The logical flow of these analytical techniques is illustrated below.

G cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy NMR_A Dissolve Sample in Deuterated Solvent NMR_B Acquire Data on Spectrometer NMR_A->NMR_B NMR_C Process Data (Fourier Transform) NMR_B->NMR_C NMR_D NMR Spectrum NMR_C->NMR_D IR_A Prepare Sample (e.g., KBr Pellet) IR_B Acquire Data on FTIR Spectrometer IR_A->IR_B IR_C Analyze Absorption Bands IR_B->IR_C IR_D IR Spectrum IR_C->IR_D

Caption: General workflow for spectroscopic analysis.

Signaling Pathways and Biological Activity

Currently, there is no widely reported information on specific signaling pathways directly involving this compound in the public domain. Research into the biological activity of novel phosphonic acid derivatives is an ongoing field.

Disclaimer: This document is intended for informational purposes for a technical audience. The provided data for phenylphosphonic acid is for reference only and may not be fully representative of this compound. Researchers should always consult primary literature and conduct their own experiments for definitive characterization.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (4-biphenylyl)phosphonic acid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed two-step protocol for the synthesis of (4-biphenylyl)phosphonic acid, a valuable compound for research in materials science and drug development. The synthesis commences with a nickel-catalyzed Michaelis-Arbuzov reaction between 4-bromobiphenyl and triethyl phosphite to yield diethyl (4-biphenylyl)phosphonate. This intermediate is subsequently hydrolyzed under acidic conditions to afford the final product. This protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.

A note on nomenclature: The user requested a protocol for "(4-phenylphenoxy)phosphonic acid," which implies a phosphorus-oxygen-carbon (P-O-C) linkage, characteristic of a phosphate derivative. However, the common and established synthetic routes for aryl phosphonic acids from aryl halides, as detailed herein, lead to the formation of a direct phosphorus-carbon (P-C) bond with the aromatic ring. Therefore, this protocol describes the synthesis of (4-biphenylyl)phosphonic acid, which is the scientifically accurate name for the product of the described reaction pathway and is likely the intended compound of interest.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of (4-biphenylyl)phosphonic acid. Yields are representative for these types of reactions and may vary.

StepReactionReactant 1Reactant 2CatalystProductTypical Yield (%)Molecular Weight ( g/mol )
1Nickel-catalyzed Michaelis-Arbuzov Reaction4-BromobiphenylTriethyl phosphiteNickel(II) ChlorideDiethyl (4-biphenylyl)phosphonate60-80306.32
2Acid HydrolysisDiethyl (4-biphenylyl)phosphonateWater (in HCl)Hydrochloric Acid(4-biphenylyl)phosphonic acid>90250.21

Experimental Protocols

Safety Precautions: This protocol involves the use of hazardous materials. All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Triethyl phosphite has a strong, unpleasant odor and is flammable. Concentrated hydrochloric acid is highly corrosive. Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.

Step 1: Synthesis of Diethyl (4-biphenylyl)phosphonate

This procedure details the nickel-catalyzed Michaelis-Arbuzov reaction to form the phosphonate ester intermediate.[1]

Materials and Equipment:

  • Three-neck round-bottom flask with a reflux condenser and a dropping funnel

  • Nitrogen or Argon gas inlet

  • Magnetic stirrer and heating mantle

  • 4-Bromobiphenyl

  • Triethyl phosphite

  • Anhydrous Nickel(II) Chloride (NiCl₂)

  • Toluene (anhydrous)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Set up a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried to be free of moisture.

  • To the flask, add 4-bromobiphenyl (1 equivalent) and anhydrous Nickel(II) Chloride (0.1 equivalents).

  • Flush the system with nitrogen or argon gas for 10-15 minutes.

  • Add triethyl phosphite (2-3 equivalents) to the flask.

  • Heat the reaction mixture to 160-170 °C under a nitrogen atmosphere and maintain vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess triethyl phosphite by vacuum distillation.

  • The crude residue can be purified by silica gel column chromatography, typically using a gradient of hexane and ethyl acetate as the eluent, to yield diethyl (4-biphenylyl)phosphonate as an oil.[2]

  • Characterize the product using ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy.[3]

Step 2: Synthesis of (4-biphenylyl)phosphonic acid

This procedure describes the acid-catalyzed hydrolysis of the phosphonate ester to the final phosphonic acid product.[4][5][6]

Materials and Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Diethyl (4-biphenylyl)phosphonate (from Step 1)

  • Concentrated Hydrochloric Acid (HCl, ~12 M)

  • Toluene

  • Rotary evaporator

  • High-vacuum line and desiccator with P₂O₅

  • Büchner funnel and filter paper

Procedure:

  • Place the diethyl (4-biphenylyl)phosphonate (1 equivalent) into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add concentrated hydrochloric acid (a significant excess, e.g., 10-20 mL per gram of phosphonate).

  • Heat the mixture to reflux (approximately 110 °C) with stirring. The reaction is generally complete within 4-12 hours.[4]

  • Monitor the completion of the reaction by TLC or by the disappearance of the oily ester phase and the formation of a solid precipitate.

  • After the reaction is complete, allow the mixture to cool to room temperature. A white solid should precipitate.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash it with cold deionized water.

  • To remove residual water, the product can be dried by azeotropic distillation with toluene. Add toluene to the solid in a round-bottom flask and evaporate the solvent on a rotary evaporator. Repeat this process 2-3 times.[4]

  • For final drying, place the solid product in a desiccator over phosphorus pentoxide (P₂O₅) under high vacuum until a constant weight is achieved.

  • The final product, (4-biphenylyl)phosphonic acid, should be a white, crystalline solid. Characterize the product by melting point, ¹H NMR, and ³¹P NMR spectroscopy.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the two-step synthesis protocol.

SynthesisWorkflow Workflow for the Synthesis of (4-biphenylyl)phosphonic acid cluster_step1 Step 1: Michaelis-Arbuzov Reaction cluster_step2 Step 2: Acid Hydrolysis Reactants1 4-Bromobiphenyl + Triethyl phosphite + NiCl₂ Catalyst Reaction1 Heat to 160-170°C (12-24h under N₂) Reactants1->Reaction1 Workup1 Cool to RT Vacuum Distillation Reaction1->Workup1 Purification1 Silica Gel Column Chromatography Workup1->Purification1 Product1 Diethyl (4-biphenylyl)phosphonate Purification1->Product1 Reactants2 Diethyl (4-biphenylyl)phosphonate + Concentrated HCl Product1->Reactants2 Intermediate Product Reaction2 Reflux at 110°C (4-12h) Reactants2->Reaction2 Workup2 Cool to RT Vacuum Filtration Wash with H₂O Reaction2->Workup2 Drying Azeotropic Distillation (Toluene) Drying over P₂O₅ Workup2->Drying Product2 (4-biphenylyl)phosphonic acid Drying->Product2

Caption: Synthetic pathway for (4-biphenylyl)phosphonic acid.

References

Application Notes: (4-phenylphenoxy)phosphonic acid as a Protein Tyrosine Phosphatase (PTP) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Protein Tyrosine Phosphatases (PTPs) are a group of enzymes that are crucial in regulating signal transduction pathways by dephosphorylating tyrosine residues on their substrates.[1][2] PTP1B, an intracellular non-receptor PTP, has been identified as a key negative regulator of both the insulin and leptin signaling pathways.[3][4] Its overexpression or increased activity is linked to insulin resistance and type 2 diabetes.[3] Consequently, the inhibition of PTP1B presents a promising therapeutic strategy for treating type 2 diabetes and obesity.[2][4] (4-phenylphenoxy)phosphonic acid is a compound identified as a protein tyrosine phosphatase (PTP) inhibitor.[5] These notes provide detailed protocols for evaluating its inhibitory activity.

Inhibitor Characteristics

This compound acts as a competitive inhibitor for PTPs. The table below summarizes its known biochemical properties.

Compound Name Target Parameter Value Reference
This compoundProtein Tyrosine Phosphatase (PTP)86 μM[5]

PTP1B Signaling Pathway and Inhibition

Protein tyrosine phosphatase 1B (PTP1B) negatively regulates the insulin signaling pathway by dephosphorylating the activated insulin receptor (IR) and its substrates (e.g., IRS-1). Inhibition of PTP1B by agents like this compound prevents this dephosphorylation, thereby enhancing and prolonging the insulin signal, which leads to increased glucose uptake.

PTP1B_Signaling Insulin Insulin IR Insulin Receptor Insulin->IR binds pIR p-Insulin Receptor IR->pIR autophosphorylation pIR->IR dephosphorylates Signaling Downstream Signaling pIR->Signaling activates PTP1B PTP1B PTP1B->pIR dephosphorylates Inhibitor (4-phenylphenoxy) phosphonic acid Inhibitor->PTP1B inhibits dephosphorylates GlucoseUptake Glucose Uptake Signaling->GlucoseUptake promotes

Caption: PTP1B-mediated deactivation of the insulin receptor and its inhibition.

Experimental Protocols

Protocol 1: In Vitro PTP1B Enzymatic Assay

This protocol describes the determination of the inhibitory effect of this compound on PTP1B activity using p-nitrophenyl phosphate (pNPP) as a chromogenic substrate.[1][6][7] The enzyme dephosphorylates pNPP to produce p-nitrophenol (pNP), which has a yellow color and can be quantified by measuring absorbance at 405 nm.

Workflow:

pNPP_Assay_Workflow start Start prep Prepare Reagents: - PTP1B Enzyme - Assay Buffer - pNPP Substrate - Inhibitor Stock start->prep plate Plate Components in 96-well Plate: 1. Assay Buffer 2. Inhibitor (or vehicle) 3. PTP1B Enzyme prep->plate preincubate Pre-incubate at 37°C for 10-30 min plate->preincubate add_substrate Add pNPP to initiate reaction preincubate->add_substrate incubate Incubate at 37°C for 30 min add_substrate->incubate stop Stop Reaction (add 1M NaOH) incubate->stop read Read Absorbance at 405 nm stop->read analyze Analyze Data: - Calculate % Inhibition - Determine IC50 read->analyze end End analyze->end

Caption: Workflow for the in vitro PTP1B inhibition assay using pNPP.

Materials:

  • Human recombinant PTP1B enzyme[7]

  • Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT.[7]

  • Substrate: p-nitrophenyl phosphate (pNPP)[7]

  • Inhibitor: this compound dissolved in DMSO

  • Stopping Solution: 1 M NaOH[7]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO. Further dilute to various concentrations in the assay buffer.

  • In a 96-well plate, add 15 µL of the inhibitor solution (or DMSO as a vehicle control) to each well.

  • Add 25 µL of PTP1B enzyme solution (e.g., 40-50 ng/reaction) to each well.[8]

  • Pre-incubate the plate at 37°C for 30 minutes.[8]

  • Initiate the enzymatic reaction by adding 60 µL of pNPP solution. The final concentration of pNPP should be close to its Kм value for PTP1B (e.g., 0.7-1.3 mM).[1][8]

  • Incubate the reaction mixture at 37°C for 30-60 minutes.[7][8]

  • Terminate the reaction by adding 40-50 µL of 1 M NaOH to each well.[7][9]

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Data Presentation: Example IC50 Determination

Inhibitor Conc. (µM)Absorbance (405 nm)% Inhibition
0 (Control)1.2500%
101.12510%
300.93825%
1000.62550%
3000.31375%
10000.12590%
Protocol 2: Cellular Assay for PTP Inhibition by Western Blot

This protocol assesses the inhibitor's ability to penetrate cells and engage its target, PTP1B. The effect is measured by observing the phosphorylation status of a known PTP1B substrate, such as the insulin receptor (IR), in response to insulin stimulation.[10]

Workflow:

WB_Workflow start Start culture Culture cells (e.g., HepG2, CHO-IR) start->culture starve Serum-starve cells culture->starve treat Treat cells with Inhibitor or vehicle (DMSO) starve->treat stimulate Stimulate with Insulin treat->stimulate lyse Lyse cells in RIPA buffer with phosphatase inhibitors stimulate->lyse quantify Quantify protein concentration (e.g., Bradford assay) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block membrane (e.g., with BSA or milk) transfer->block probe Probe with primary antibodies (anti-p-IR, anti-IR) block->probe wash Wash and probe with secondary HRP-Ab probe->wash detect Detect with ECL and image wash->detect analyze Analyze band intensity detect->analyze end End analyze->end

Caption: Workflow for Western blot analysis of PTP1B substrate phosphorylation.

Materials:

  • Cell line overexpressing the insulin receptor (e.g., CHO-IR) or a relevant cell line (e.g., HepG2).

  • Cell culture medium and serum.

  • This compound.

  • Insulin.

  • Lysis Buffer (RIPA) supplemented with protease and phosphatase inhibitors.[11]

  • Primary antibodies: anti-phospho-Insulin Receptor (p-IR), anti-total-Insulin Receptor (IR).

  • HRP-conjugated secondary antibody.

  • ECL Western Blotting Substrate.

Procedure:

  • Cell Culture: Plate cells and grow to 80-90% confluency.

  • Serum Starvation: Starve the cells in serum-free medium for 4-6 hours.

  • Inhibitor Treatment: Treat cells with varying concentrations of this compound (or DMSO vehicle) for 1-2 hours.

  • Stimulation: Stimulate the cells with insulin (e.g., 100 nM) for 5-10 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA assay.

  • Western Blot: a. Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. d. Incubate the membrane with the primary antibody (e.g., anti-p-IR) overnight at 4°C. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Strip the membrane and re-probe for total IR as a loading control. Quantify the band intensities to determine the ratio of p-IR to total IR.

Protocol 3: Cell Viability (MTT) Assay

It is essential to determine if the observed cellular effects of the inhibitor are due to target engagement or general cytotoxicity. The MTT assay is a colorimetric method for assessing cell metabolic activity.

Materials:

  • Cells used in the cellular assay.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well plate.

Procedure:

  • Seed 2 x 10⁵ cells per well in a 96-well plate and incubate for 24 hours.[11]

  • Treat the cells with various concentrations of this compound, including a vehicle control (DMSO) and a positive control for toxicity (e.g., 10 µM staurosporine).[11]

  • Incubate for the duration of the longest cellular experiment (e.g., 48 hours).[11]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Add 100 µL of solubilization solution to dissolve the formazan crystals.[11]

  • Incubate overnight in a humidified atmosphere.[11]

  • Measure the absorbance at a wavelength between 550 and 600 nm.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

References

Application Notes and Protocols for Surface Functionalization with (4-phenylphenoxy)phosphonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the surface functionalization of various oxide substrates with (4-phenylphenoxy)phosphonic acid. This process forms a stable, self-assembled monolayer (SAM) that can modify surface properties such as hydrophobicity, biocompatibility, and corrosion resistance. The protocols outlined below cover the synthesis of the phosphonic acid, preparation of the substrate, the functionalization procedure, and subsequent characterization of the modified surface.

Synthesis of this compound

Experimental Protocol: Synthesis of Diethyl (4-phenylphenoxy)phosphonate

This procedure is adapted from standard methods for the synthesis of aryl phosphonates.

ParameterValue/Description
Reactants 4-bromophenoxybenzene, Triethyl phosphite, Nickel(II) chloride (catalyst)
Solvent Toluene (anhydrous)
Temperature 150-160 °C
Reaction Time 48 hours
Atmosphere Inert (e.g., Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 4-bromophenoxybenzene (1 equivalent), triethyl phosphite (1.5 equivalents), and a catalytic amount of nickel(II) chloride.

  • Add anhydrous toluene to dissolve the reactants.

  • Heat the reaction mixture to 150-160 °C under a nitrogen atmosphere and maintain for 48 hours with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure diethyl (4-phenylphenoxy)phosphonate.

Experimental Protocol: Hydrolysis to this compound

This step converts the diethyl phosphonate ester to the final phosphonic acid.

ParameterValue/Description
Reactant Diethyl (4-phenylphenoxy)phosphonate
Reagent Concentrated Hydrochloric Acid (HCl)
Temperature Reflux (approx. 110 °C)
Reaction Time 12-24 hours

Procedure:

  • In a round-bottom flask, dissolve the purified diethyl (4-phenylphenoxy)phosphonate in concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for 12-24 hours.

  • Monitor the completion of the hydrolysis by TLC or NMR spectroscopy.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the phosphonic acid.

  • Collect the solid product by filtration and wash with cold deionized water.

  • Dry the product under vacuum to yield pure this compound.

Surface Functionalization with this compound

This protocol describes the formation of a self-assembled monolayer (SAM) of this compound on a suitable oxide substrate (e.g., SiO₂, TiO₂, Al₂O₃, ZrO₂).

Experimental Protocol: SAM Formation
ParameterValue/Description
Substrate Silicon wafer with native oxide, Titanium dioxide, Alumina, etc.
Cleaning Procedure Sonication in acetone, isopropanol, and deionized water, followed by plasma or piranha cleaning.
Phosphonic Acid Solution 1 mM this compound in a suitable solvent.
Solvent Tetrahydrofuran (THF), Ethanol, or a mixture of both (anhydrous).
Immersion Time 24-48 hours
Temperature Room temperature
Post-Deposition Annealing 120-140 °C for 1-2 hours (optional, but can improve monolayer order and stability)[1].

Procedure:

  • Substrate Preparation:

    • Cut the substrate to the desired dimensions.

    • Clean the substrate by sequential sonication in acetone, isopropanol, and deionized water (15 minutes each).

    • Dry the substrate under a stream of nitrogen.

    • For a more thorough cleaning and to generate surface hydroxyl groups, treat the substrate with oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide). Caution: Piranha solution is extremely corrosive and must be handled with extreme care.

    • Rinse the substrate thoroughly with deionized water and dry with nitrogen.

  • SAM Deposition:

    • Prepare a 1 mM solution of this compound in anhydrous THF or ethanol.

    • Immerse the cleaned substrate in the phosphonic acid solution.

    • Leave the substrate immersed for 24-48 hours at room temperature in a sealed container to prevent solvent evaporation.

  • Post-Deposition Treatment:

    • Remove the substrate from the solution and rinse thoroughly with the fresh solvent (THF or ethanol) to remove any physisorbed molecules.

    • Dry the functionalized substrate under a stream of nitrogen.

    • (Optional) For improved monolayer quality, anneal the substrate in an oven at 120-140 °C for 1-2 hours[1].

Characterization of the Functionalized Surface

A variety of surface-sensitive techniques can be employed to characterize the this compound SAM.

Characterization TechniqueInformation Obtained
Contact Angle Goniometry Surface hydrophobicity/wettability. A significant increase in the water contact angle is expected after functionalization.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical bonding states. The presence of P 2p and C 1s peaks confirms the presence of the phosphonic acid monolayer.[1]
Atomic Force Microscopy (AFM) Surface morphology and roughness. Can be used to assess the completeness and uniformity of the monolayer.
Ellipsometry Thickness of the self-assembled monolayer.
Fourier-Transform Infrared Spectroscopy (FTIR) Vibrational modes of the organic monolayer, confirming the presence of the phenyl and phenoxy groups.

Workflow and Pathway Diagrams

Synthesis_Workflow cluster_synthesis Synthesis of this compound Reactants 4-bromophenoxybenzene + Triethyl phosphite Arbuzov Michaelis-Arbuzov Reaction Reactants->Arbuzov Ester Diethyl (4-phenylphenoxy)phosphonate Arbuzov->Ester Hydrolysis Acid Hydrolysis (Conc. HCl) Ester->Hydrolysis Product This compound Hydrolysis->Product

Caption: Synthesis of this compound.

Functionalization_Workflow cluster_workflow Surface Functionalization Workflow Substrate Substrate (e.g., SiO2) Cleaning Substrate Cleaning (Sonication, Plasma/Piranha) Substrate->Cleaning Immersion SAM Deposition (24-48h, RT) Cleaning->Immersion Solution 1 mM Phosphonic Acid Solution Solution->Immersion Rinsing Rinsing & Drying Immersion->Rinsing Annealing Annealing (Optional) (120-140°C) Rinsing->Annealing Characterization Surface Characterization (Contact Angle, XPS, AFM) Rinsing->Characterization without annealing Annealing->Characterization

Caption: Surface Functionalization Experimental Workflow.

References

Application of (4-phenylphenoxy)phosphonic Acid in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-phenylphenoxy)phosphonic acid and its derivatives are emerging as a significant class of materials in the field of advanced functional materials, particularly in the realm of organic electronics. Their unique molecular structure, featuring a rigid biphenyl group for tailored intermolecular interactions and a phosphonic acid headgroup for strong anchoring to metal oxide surfaces, makes them ideal candidates for interfacial engineering. This document provides detailed application notes and experimental protocols for the use of this compound and related compounds in materials science, with a focus on their application as self-assembled monolayers (SAMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).

Key Applications in Materials Science

The primary application of this compound and its analogs in materials science is the formation of self-assembled monolayers on various metal oxide surfaces, such as indium tin oxide (ITO) and zinc oxide (ZnO). These SAMs serve as an ultrathin interlayer that can precisely modify the electronic properties of the substrate, leading to improved performance and stability of electronic devices.

Primary applications include:

  • Work Function Modification: Aryl phosphonic acid SAMs can tune the work function of transparent conductive oxides (TCOs) like ITO and ZnO over a wide range. This is crucial for optimizing the energy level alignment at the electrode-organic interface, which facilitates efficient charge injection or extraction in electronic devices.

  • Interface Passivation: The formation of a dense, ordered monolayer can passivate surface defects on the metal oxide, reducing charge recombination and improving device efficiency and stability.

  • Improved Morphology of Subsequently Deposited Layers: SAMs can alter the surface energy of the substrate, promoting more uniform and crystalline growth of the overlying organic or perovskite layers.

  • Hole Transport Layers (HTLs): In inverted device architectures, phosphonic acid-based SAMs can function as efficient hole-transporting layers, replacing thicker, solution-processed layers and simplifying device fabrication.

Data Presentation: Performance Enhancement in Optoelectronic Devices

The use of phenylphosphonic acid derivatives as SAMs has demonstrated significant improvements in the performance of OLEDs and perovskite solar cells. The following tables summarize key quantitative data from relevant studies.

Table 1: Performance of Organic Light-Emitting Diodes (OLEDs) with Phenylphosphonic Acid-based SAMs on ITO

SAM MaterialDevice StructureTurn-on Voltage (V)Maximum Luminance (cd/m²)Current Efficiency (cd/A)Power Efficiency (lm/W)Reference
No SAMITO/TPD/Alq3/LiF/Al7.512,5003.51.2[1]
(4-methoxyphenyl)phosphonic acid (MOPPA)ITO/SAM/TPD/Alq3/LiF/Al6.018,0004.22.3[1]
(4-chlorophenyl)phosphonic acid (CPPA)ITO/SAM/TPD/Alq3/LiF/Al5.520,0004.82.6[1]
[2-(3,6-diiodo-9H-carbazol-9-yl)ethyl]phosphonic acid (I-2PACz)ITO/SAM/CBP/CBP:Ir(ppy)₂(acac)/TPBi/LiF/Al~2.9Not Reported~17Not Reported[2]
PEDOT:PSS (Reference)ITO/PEDOT:PSS/CBP/CBP:Ir(ppy)₂(acac)/TPBi/LiF/Al~3.0Not Reported~12Not Reported[2]

Table 2: Performance of Perovskite Solar Cells (PSCs) with Phenylphosphonic Acid-based SAMs

SAM MaterialDevice ArchitecturePower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF) (%)Reference
No SAM (Control)FTO/SnO₂/Perovskite/Spiro-OMeTAD/Au22.721.1224.37Not Reported[3]
(aminomethyl)phosphonic acid (P-SAM)FTO/SnO₂/SAM/Perovskite/Spiro-OMeTAD/Au23.99Not ReportedNot ReportedNot Reported[3]
Mixed SAM (P-SAM + Glycine)FTO/SnO₂/SAM/Perovskite/Spiro-OMeTAD/Au24.691.1625.54Not Reported[3]
Me-4PACzITO/SAM/Perovskite/PCBM/BCP/Ag22.391.1424.5380.12[4]
Me-4PACz + MeO-BOHITO/SAM/Perovskite/PCBM/BCP/Ag23.391.1424.5183.61[4]
Me-4PACz + MeO-N-BOHITO/SAM/Perovskite/PCBM/BCP/Ag24.75Not ReportedNot ReportedNot Reported[4]

Experimental Protocols

Synthesis of this compound (Proposed)

Step 1: Diethyl (4-phenylphenoxy)phosphonate Synthesis (Michaelis-Arbuzov Reaction)

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 4-bromophenoxybenzene (1 equivalent), triethyl phosphite (1.5 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

  • Add anhydrous toluene as the solvent.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain diethyl (4-phenylphenoxy)phosphonate.

Step 2: Hydrolysis to this compound

  • Dissolve the purified diethyl (4-phenylphenoxy)phosphonate (1 equivalent) in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask.

  • Add an excess of bromotrimethylsilane (TMSBr) (3-4 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or ³¹P NMR spectroscopy.

  • After completion, evaporate the solvent and excess TMSBr under reduced pressure.

  • Add methanol to the residue and stir for 1-2 hours to effect methanolysis of the silyl ester intermediate.

  • Remove the methanol under reduced pressure to yield the crude this compound.

  • Recrystallize the crude product from a suitable solvent system (e.g., water, ethanol, or a mixture thereof) to obtain the purified product.

Formation of Self-Assembled Monolayers on ITO Substrates

This protocol describes the formation of a phosphonic acid-based SAM on an indium tin oxide (ITO) substrate for use in organic electronic devices.

Materials:

  • Patterned ITO-coated glass substrates

  • This compound or other aryl phosphonic acid

  • High-purity solvent (e.g., ethanol, isopropanol, or tetrahydrofuran)

  • Deionized water

  • Detergent (e.g., Hellmanex)

  • Acetone

  • Isopropanol

  • Ultrasonic bath

  • UV-Ozone cleaner or oxygen plasma asher

  • Spin coater

  • Hotplate

Protocol:

  • Substrate Cleaning:

    • Place the ITO substrates in a substrate rack.

    • Sequentially sonicate the substrates in a beaker containing deionized water with a few drops of detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • After the final sonication in isopropanol, rinse the substrates thoroughly with deionized water and dry them with a stream of nitrogen gas.

    • Treat the cleaned substrates with UV-Ozone for 15-20 minutes to remove any remaining organic residues and to activate the surface with hydroxyl groups.

  • SAM Deposition:

    • Prepare a dilute solution of the phosphonic acid (e.g., 1-5 mM) in a high-purity solvent. Sonication may be required to fully dissolve the phosphonic acid.

    • The SAM can be deposited by either solution immersion or spin-coating.

      • Solution Immersion: Immerse the freshly cleaned and activated ITO substrates in the phosphonic acid solution for a specific duration (typically 1-24 hours) at room temperature. After immersion, rinse the substrates with the pure solvent to remove any physisorbed molecules and then dry with nitrogen.

      • Spin-Coating: Dispense the phosphonic acid solution onto the center of the ITO substrate. Spin-coat at a moderate speed (e.g., 3000 rpm) for 30-60 seconds.[2]

    • After deposition, anneal the substrates on a hotplate at a temperature between 100-150 °C for 10-30 minutes to promote the formation of a dense and ordered monolayer through covalent bonding with the ITO surface.

Fabrication of a Generic Inverted Perovskite Solar Cell

This protocol outlines the fabrication of a p-i-n type perovskite solar cell using a phosphonic acid-based SAM as the hole transport layer.

Device Stack: Glass/ITO/SAM/(4-phenylphenoxy)phosphonic acid/Perovskite/PCBM/BCP/Ag

Protocol:

  • Substrate Preparation and SAM formation: Prepare the ITO substrate with the this compound SAM as described in the protocol above.

  • Perovskite Layer Deposition:

    • Prepare the perovskite precursor solution (e.g., a mixed-halide, mixed-cation perovskite like (FAPbI₃)₀.₉₅(MAPbBr₃)₀.₀₅) in a suitable solvent system (e.g., DMF:DMSO).

    • Spin-coat the perovskite precursor solution onto the SAM-modified ITO substrate in a nitrogen-filled glovebox. A typical two-step spin-coating program is used (e.g., 1000 rpm for 10 s followed by 5000 rpm for 30 s).

    • During the second step of the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

    • Anneal the perovskite film on a hotplate at approximately 100-150 °C for 10-30 minutes.

  • Electron Transport Layer (ETL) Deposition:

    • Prepare a solution of PCBM ([5][5]-phenyl-C₆₁-butyric acid methyl ester) in a suitable solvent like chlorobenzene.

    • Spin-coat the PCBM solution onto the perovskite layer.

    • Anneal the PCBM layer at a moderate temperature (e.g., 80-100 °C) for a few minutes.

  • Buffer Layer Deposition:

    • Prepare a solution of BCP (bathocuproine) in isopropanol.

    • Spin-coat the BCP solution onto the PCBM layer.

  • Metal Electrode Deposition:

    • Transfer the substrates to a thermal evaporator.

    • Deposit a silver (Ag) or other suitable metal electrode (typically 80-100 nm thick) through a shadow mask to define the active area of the solar cell.

Visualizations

Synthesis of Phenylphosphonic Acid

G cluster_synthesis Proposed Synthesis of this compound start 4-Bromophenoxybenzene intermediate Diethyl (4-phenylphenoxy)phosphonate start->intermediate Michaelis-Arbuzov Reaction reagent1 Pd(PPh₃)₄, P(OEt)₃ product This compound intermediate->product Hydrolysis reagent2 1. TMSBr 2. MeOH

Caption: Proposed synthesis of this compound.

Experimental Workflow for SAM-based Device Fabrication

G cluster_workflow Device Fabrication Workflow A ITO Substrate Cleaning (Detergent, DI Water, Acetone, IPA Sonication) B Surface Activation (UV-Ozone or O₂ Plasma) A->B C Phosphonic Acid SAM Deposition (Spin-coating or Immersion) B->C D Thermal Annealing of SAM C->D E Active Layer Deposition (e.g., Perovskite or Organic Semiconductor) D->E F Deposition of Subsequent Layers (ETL, Buffer Layer) E->F G Metal Electrode Evaporation F->G H Device Encapsulation & Characterization G->H G cluster_energy_levels Energy Level Diagram of an Inverted PSC with SAM cluster_ito ITO cluster_sam SAM cluster_perovskite Perovskite cluster_etl ETL (e.g., PCBM) cluster_electrode Electrode (Ag) Vacuum Level Vacuum Level ITO_WF Work Function ITO_level SAM_HOMO_level ITO_level->SAM_HOMO_level SAM_HOMO HOMO SAM_LUMO LUMO PVSK_HOMO_level SAM_HOMO_level->PVSK_HOMO_level SAM_LUMO_level PVSK_HOMO VB PVSK_LUMO CB PVSK_LUMO_level ETL_LUMO_level PVSK_LUMO_level->ETL_LUMO_level ETL_HOMO HOMO ETL_LUMO LUMO ETL_HOMO_level Ag_level ETL_LUMO_level->Ag_level Ag_WF Work Function

References

Application Notes and Protocols for (4-phenylphenoxy)phosphonic Acid in Metal Ion Chelation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of (4-phenylphenoxy)phosphonic acid for the study of metal ion chelation. The following sections detail a proposed synthesis protocol, methodologies for key chelation experiments, and templates for data presentation.

Introduction

This compound is an organophosphorus compound with potential applications in materials science and medicinal chemistry, particularly as a chelating agent for various metal ions. Its structure, featuring a rigid aromatic backbone and a phosphonic acid moiety, suggests a strong affinity for metal cations. The phosphonic acid group can act as a bidentate or tridentate ligand, forming stable complexes with a wide range of metal ions. Understanding the chelation properties of this molecule is crucial for its application in areas such as drug delivery, bio-imaging, and catalysis.

Synthesis of this compound

Proposed Synthesis Protocol:

Reaction: Photoinitiated arylation of triethyl phosphite with 4-iodobiphenyl.

Materials:

  • 4-Iodobiphenyl

  • Triethyl phosphite

  • Acetonitrile (degassed)

  • High-pressure mercury lamp

  • Reaction vessel with a quartz immersion well

  • Standard glassware for workup and purification

  • Hydrochloric acid (concentrated)

  • Toluene

Procedure:

  • Phosphonate Ester Synthesis:

    • In a quartz reaction vessel, dissolve 4-iodobiphenyl (1 equivalent) and a threefold excess of triethyl phosphite in degassed acetonitrile.

    • Irradiate the solution with a high-pressure mercury lamp at room temperature for 24-48 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

    • After the reaction is complete, remove the solvent and excess triethyl phosphite under reduced pressure.

    • Purify the resulting diethyl (4-phenylphenoxy)phosphonate by column chromatography on silica gel.

  • Hydrolysis to Phosphonic Acid:

    • Reflux the purified diethyl (4-phenylphenoxy)phosphonate with concentrated hydrochloric acid for 6-12 hours.[2]

    • After cooling, remove the excess HCl and water by distillation.

    • Azeotropically remove the final traces of water with toluene.

    • The resulting solid, this compound, can be further purified by recrystallization.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity.

Experimental Protocols for Metal Ion Chelation Studies

The following are detailed protocols for investigating the metal ion chelation properties of this compound using common spectroscopic and calorimetric techniques.

UV-Vis Titration

UV-Vis titration is a straightforward method to determine the binding stoichiometry and binding constant of a metal-ligand complex. The formation of the complex often results in a change in the UV-Vis absorption spectrum.[3][4][5][6][7]

Materials:

  • This compound stock solution (e.g., 1 mM in a suitable buffer)

  • Metal salt stock solution (e.g., 10 mM of a chloride or nitrate salt in the same buffer)

  • Buffer solution (e.g., HEPES, MES, or acetate buffer at the desired pH)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Protocol:

  • Prepare a solution of this compound at a fixed concentration (e.g., 50 µM) in the chosen buffer.

  • Record the initial UV-Vis spectrum of the ligand solution from 200-800 nm.

  • Add small aliquots of the concentrated metal salt solution to the cuvette containing the ligand solution.

  • After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.

  • Record the UV-Vis spectrum after each addition.

  • Continue the additions until no further significant changes in the spectrum are observed.

  • Correct the data for dilution by multiplying the absorbance values by a factor of (V₀ + Vᵢ)/V₀, where V₀ is the initial volume and Vᵢ is the total volume of titrant added.

  • Plot the change in absorbance at a specific wavelength (where the change is maximal) against the molar ratio of metal to ligand. The inflection point of the curve indicates the stoichiometry of the complex.

  • The binding constant (Kₐ) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 or 1:2 binding isotherm).

Fluorescence Spectroscopy

If the ligand or the metal-ligand complex is fluorescent, fluorescence spectroscopy can be a highly sensitive method to determine binding parameters.[8][9][10][11][12]

Materials:

  • This compound stock solution

  • Metal salt stock solution

  • Buffer solution

  • Fluorometer

  • Quartz cuvettes

Protocol:

  • Prepare a dilute solution of this compound in the buffer.

  • Determine the optimal excitation wavelength and record the emission spectrum.

  • Titrate the ligand solution with the metal salt solution as described in the UV-Vis titration protocol.

  • Record the fluorescence emission spectrum after each addition of the metal salt.

  • Plot the change in fluorescence intensity at the emission maximum against the metal concentration.

  • Analyze the data using a suitable binding model to determine the binding constant and stoichiometry.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n). From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.[13][14][15][16][17]

Materials:

  • This compound solution (e.g., 0.1 mM in buffer)

  • Metal salt solution (e.g., 1 mM in the same buffer)

  • Buffer solution

  • Isothermal titration calorimeter

Protocol:

  • Prepare solutions of the ligand and the metal salt in the same degassed buffer to avoid heat of dilution effects.

  • Load the ligand solution into the sample cell of the calorimeter.

  • Load the metal salt solution into the injection syringe.

  • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing between injections).

  • Perform an initial injection to eliminate artifacts from the syringe tip.

  • Carry out a series of injections of the metal salt solution into the ligand solution. The heat change associated with each injection is measured.

  • A control experiment should be performed by injecting the metal salt solution into the buffer alone to determine the heat of dilution.

  • Subtract the heat of dilution from the raw titration data.

  • Analyze the integrated heat data by fitting it to a suitable binding model to obtain Kₐ, ΔH, and n.

Data Presentation

Quantitative data from the chelation studies should be summarized in clear and well-structured tables to facilitate comparison and interpretation.

Table 1: Stoichiometry of this compound-Metal Complexes Determined by UV-Vis Spectroscopy

Metal IonMethodStoichiometry (Ligand:Metal)
Cu²⁺Job's Plote.g., 1:1
Fe³⁺Molar Ratioe.g., 2:1
Zn²⁺Job's Plote.g., 1:1
.........

Table 2: Binding Constants for the Formation of this compound-Metal Complexes

Metal IonMethodBinding Constant (Kₐ, M⁻¹)
Cu²⁺UV-Vis Titratione.g., 1.5 x 10⁵
Fe³⁺Fluorescence Spectroscopye.g., 8.2 x 10⁶
Zn²⁺Isothermal Titration Calorimetrye.g., 3.7 x 10⁴
.........

Table 3: Thermodynamic Parameters for the Binding of Metal Ions to this compound Determined by ITC

Metal IonKₐ (M⁻¹)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)n (Stoichiometry)
Cu²⁺e.g., 3.7 x 10⁴e.g., -5.2e.g., -1.1e.g., -6.3e.g., 1.02
Fe³⁺e.g., 8.2 x 10⁶e.g., -2.8e.g., -6.6e.g., -9.4e.g., 0.98
Zn²⁺e.g., 1.5 x 10⁵e.g., -1.5e.g., -5.6e.g., -7.1e.g., 1.05
..................

Mandatory Visualizations

The following diagrams illustrate the experimental workflows described in this document.

Synthesis_Workflow cluster_synthesis Synthesis of this compound A 4-Iodobiphenyl + Triethyl phosphite B Photoirradiation (hν) A->B Acetonitrile C Diethyl (4-phenylphenoxy)phosphonate B->C D Acid Hydrolysis (conc. HCl, reflux) C->D E This compound D->E

Caption: Proposed synthesis workflow for this compound.

Chelation_Study_Workflow cluster_prep Sample Preparation cluster_exp Chelation Experiments cluster_data Data Analysis P1 Prepare stock solution of This compound E1 UV-Vis Titration P1->E1 E2 Fluorescence Spectroscopy P1->E2 E3 Isothermal Titration Calorimetry (ITC) P1->E3 P2 Prepare stock solution of metal salt P2->E1 P2->E2 P2->E3 P3 Prepare buffer solution P3->E1 P3->E2 P3->E3 D1 Determine Stoichiometry E1->D1 D2 Calculate Binding Constant (Kₐ) E1->D2 E2->D2 E3->D1 E3->D2 D3 Determine Thermodynamic Parameters (ΔH, ΔS, ΔG) E3->D3

Caption: General experimental workflow for metal ion chelation studies.

References

Application Notes and Protocols for (4-phenylphenoxy)phosphonic Acid in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-phenylphenoxy)phosphonic acid is an organophosphorus compound with potential applications in various fields of chemical synthesis. While specific literature on its catalytic use is limited, its structural similarity to other aryl phosphonic acids suggests its utility as a ligand in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions. Phosphonic acid moieties are known to coordinate with metal centers and can influence the electronic and steric environment of the catalyst, thereby affecting its activity, selectivity, and stability.

These application notes provide a representative guide for the experimental use of this compound as a ligand in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. The protocols and data presented are based on established procedures for similar phosphonic acid ligands and serve as a starting point for methodology development and optimization.

Principle of Catalysis

In palladium-catalyzed cross-coupling reactions, phosphine or phosphonic acid ligands play a crucial role in stabilizing the palladium catalyst, facilitating the oxidative addition of the aryl halide, and promoting the reductive elimination of the final product. The biphenyl scaffold of this compound provides steric bulk, which can be advantageous in promoting the desired catalytic cycle and preventing catalyst deactivation. The electronic properties of the phenoxy and phenyl substituents can modulate the electron density at the phosphorus and, consequently, the palladium center, influencing the reaction kinetics and efficiency.

Application: Ligand in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. The general reaction involves the coupling of an aryl or vinyl halide with an aryl- or vinylboronic acid, catalyzed by a palladium(0) complex. This compound can serve as a ligand to form the active palladium catalyst in situ.

Representative Quantitative Data

The following table presents illustrative data for the Suzuki-Miyaura cross-coupling of various aryl bromides with phenylboronic acid, using a hypothetical catalyst system composed of a palladium precursor and this compound as the ligand. This data is intended to be representative of what might be achieved and should be used as a benchmark for experimental optimization.

EntryAryl BromideProductYield (%)
14-Bromotoluene4-Methyl-1,1'-biphenyl92
24-Bromoanisole4-Methoxy-1,1'-biphenyl88
31-Bromo-4-nitrobenzene4-Nitro-1,1'-biphenyl75
41-Bromo-4-fluorobenzene4-Fluoro-1,1'-biphenyl95
52-Bromopyridine2-Phenylpyridine85

Reaction Conditions: Aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), this compound (4 mol%), K₂CO₃ (2.0 mmol), Dioxane/H₂O (4:1, 5 mL), 100 °C, 12 h. Yields are for the isolated product.

Experimental Protocols

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

  • Solvents should be of high purity and degassed prior to use to remove oxygen, which can deactivate the palladium catalyst.

  • This compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with Phenylboronic Acid

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction using this compound as a ligand.

Materials:

  • Aryl bromide (e.g., 4-bromotoluene)

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous and degassed

  • Deionized water, degassed

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask charged with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • In a separate vial, prepare the catalyst pre-mixture by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%) in 1 mL of dioxane. Stir for 10 minutes at room temperature.

  • Add the catalyst pre-mixture to the Schlenk flask containing the reagents.

  • Add 4 mL of dioxane and 1 mL of water to the reaction flask.

  • Seal the flask and purge with inert gas for 10-15 minutes.

  • Place the reaction flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 20 mL of ethyl acetate and 20 mL of water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure biaryl product.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents: Aryl Halide, Boronic Acid, Base setup Combine Reagents & Catalyst Add Solvents (Dioxane/H₂O) reagents->setup catalyst_prep Prepare Catalyst Pre-mixture: Pd(OAc)₂ + Ligand in Dioxane catalyst_prep->setup purge Inert Gas Purge setup->purge heat Heat and Stir (e.g., 100 °C, 12 h) purge->heat quench Cool and Quench heat->quench extract Liquid-Liquid Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Pure Product purify->product characterize Characterization (NMR, MS) product->characterize

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Proposed Catalytic Cycle

Catalytic_Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂(X) pd0->pd2_ox ox_add_label Oxidative Addition pd2_trans Ar-Pd(II)L₂(Ar') pd2_ox->pd2_trans transmetal_label Transmetalation pd2_trans->pd0 red_elim_label Reductive Elimination product Ar-Ar' arx Ar-X ar_b Ar'-B(OR)₂ base Base

Application Notes and Protocols for NMR Spectroscopy of (4-phenylphenoxy)phosphonic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of (4-phenylphenoxy)phosphonic acid. The protocols outlined herein cover sample preparation, acquisition of ¹H, ¹³C, and ³¹P NMR spectra, and data processing. Expected chemical shifts and coupling constants are summarized to aid in spectral interpretation. These application notes are intended for researchers in synthetic chemistry, medicinal chemistry, and drug development who are working with or synthesizing similar organophosphorus compounds.

Introduction

This compound is an organophosphorus compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a biphenyl ether moiety linked to a phosphonic acid group, necessitates comprehensive characterization to confirm its identity and purity. NMR spectroscopy is an essential analytical technique for the structural elucidation of such molecules. This document provides a standardized procedure for the acquisition and analysis of ¹H, ¹³C, and ³¹P NMR spectra of this compound.

Experimental Protocols

Materials and Equipment
  • This compound (synthesis required, as it is not readily commercially available)

  • Deuterated solvents: Deuterium oxide (D₂O) or Dimethyl sulfoxide-d₆ (DMSO-d₆)[1]

  • NMR tubes (5 mm diameter)[2]

  • Internal standard (optional, for quantitative NMR): Phenylphosphonic acid[3] or a capillary with 85% H₃PO₄ in D₂O for ³¹P NMR[4]

  • NMR spectrometer (e.g., 300 MHz or higher) equipped with probes for ¹H, ¹³C, and ³¹P nuclei.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[5]

  • Dissolving the Sample : Weigh approximately 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry vial.[2][5] Phosphonic acids may exhibit low solubility in D₂O; in such cases, the addition of a small amount of K₂CO₃ or NaOH can aid dissolution by deprotonating the acidic protons.[6][7]

  • Filtration : To remove any particulate matter that could interfere with the magnetic field homogeneity and degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[5]

  • Internal Standard (for ³¹P NMR) : For accurate chemical shift referencing in ³¹P NMR, an external standard is recommended. A sealed capillary containing 85% phosphoric acid (H₃PO₄) in D₂O can be inserted into the NMR tube.[4]

  • Degassing (Optional) : For samples sensitive to oxidation or for high-resolution experiments, degassing the sample by bubbling an inert gas like nitrogen or argon through the solution for a few minutes can be beneficial.[5]

NMR Data Acquisition

The following are general acquisition parameters. Optimization may be required based on the specific instrument and sample concentration.

  • ¹H NMR Spectroscopy :

    • Pulse Program : Standard single-pulse experiment.

    • Spectral Width : Approximately 12-16 ppm.

    • Number of Scans : 16-64, depending on the sample concentration.

    • Relaxation Delay : 1-5 seconds.

  • ¹³C{¹H} NMR Spectroscopy :

    • Pulse Program : Proton-decoupled single-pulse experiment.

    • Spectral Width : Approximately 200-250 ppm.

    • Number of Scans : 1024-4096 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay : 2-5 seconds.

  • ³¹P{¹H} NMR Spectroscopy :

    • Pulse Program : Proton-decoupled single-pulse experiment.[8]

    • Spectral Width : Wide range, e.g., -50 to 50 ppm, to ensure the signal is captured.

    • Number of Scans : 64-256.

    • Relaxation Delay : 2-5 seconds.

    • Referencing : Reference the spectrum to the external 85% H₃PO₄ standard at 0 ppm.[4]

Data Presentation: Predicted NMR Data

The following table summarizes the predicted ¹H, ¹³C, and ³¹P NMR chemical shifts (δ) and key coupling constants (J) for this compound. These values are estimated based on known data for phenylphosphonic acid and related biphenyl structures.

¹H NMR (Predicted in DMSO-d₆) ¹³C NMR (Predicted in DMSO-d₆) ³¹P NMR (Predicted in DMSO-d₆)
Chemical Shift (ppm) Assignment Chemical Shift (ppm)
~10-12 (broad s, 2H)P-OH ~155
~7.6-7.8 (m, 2H)H2', H6'~140
~7.3-7.5 (m, 3H)H3', H4', H5'~132
~7.1-7.3 (m, 4H)H2, H3, H5, H6~130
~129
~127
~120
~118

Note: Chemical shifts are referenced to TMS (0 ppm) for ¹H and ¹³C, and 85% H₃PO₄ (0 ppm) for ³¹P. 'd' denotes a doublet. The phosphonic acid protons are exchangeable and may not be observed or may appear as a very broad signal, especially in D₂O.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound.

NMR_Workflow Workflow for NMR Analysis of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Add Internal/External Standard (Optional) C->D E Insert Sample into Spectrometer D->E F Lock and Shim E->F G Acquire 1H, 13C, and 31P NMR Spectra F->G H Fourier Transform G->H I Phase Correction H->I J Baseline Correction I->J K Integration and Peak Picking J->K L Structural Elucidation K->L

Caption: Experimental workflow for NMR analysis.

Discussion

The interpretation of the NMR spectra should be straightforward based on the predicted data. The ¹H NMR spectrum will show signals in the aromatic region, which may exhibit complex splitting patterns due to proton-proton and proton-phosphorus couplings. The phosphonic acid protons will likely appear as a broad singlet at a downfield chemical shift, and this signal will disappear upon the addition of D₂O.

In the ¹³C NMR spectrum, the carbon directly attached to the phosphorus atom (C1) is expected to show a large one-bond coupling constant (JCP). The other aromatic carbon signals will be in the typical range of 110-160 ppm.

The ³¹P NMR spectrum should exhibit a single resonance, the chemical shift of which is characteristic of the phosphonic acid group. Proton decoupling will simplify this to a singlet.

Conclusion

This application note provides a comprehensive protocol for the NMR spectroscopic analysis of this compound. By following these procedures, researchers can obtain high-quality ¹H, ¹³C, and ³¹P NMR spectra for structural verification and purity assessment. The provided predicted spectral data serves as a useful reference for spectral interpretation.

References

Application Note: Mass Spectrometry Analysis of (4-phenylphenoxy)phosphonic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-phenylphenoxy)phosphonic acid is an organophosphorus compound with potential applications in medicinal chemistry and drug development. Its structural features, combining a biphenyl moiety with a phosphonic acid group, suggest its potential as a mimic of phosphate-containing biomolecules or as a scaffold for designing enzyme inhibitors. Accurate and sensitive analytical methods are crucial for its characterization, quantification in biological matrices, and for studying its metabolic fate. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful technique for the selective and sensitive detection of organic molecules.

Predicted Mass Spectrometry Data

While specific experimental data for this compound is not widely published, theoretical values can be predicted to guide method development. The monoisotopic mass of this compound (C12H11O4P) is 250.03949 Da. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts that may be observed in mass spectrometry.

AdductPredicted m/z
[M+H]+251.04677
[M+Na]+273.02871
[M-H]-249.03221
[M+NH4]+268.07331
[M+K]+289.00265
[M+HCOO]-295.03769
[M+CH3COO]-309.05334

Experimental Protocols

The following protocols are based on established methods for the analysis of other aromatic phosphonic acids and can be adapted for this compound.

Sample Preparation: Solid Phase Extraction (SPE)

For the extraction of this compound from aqueous matrices such as plasma or urine, a mixed-mode solid-phase extraction (SPE) approach is recommended to handle its polar and aromatic nature.

  • Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Acidify the sample (e.g., 1 mL of plasma) with 1% formic acid and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove hydrophilic impurities. Follow with a wash of 2 mL of acetonitrile to remove non-polar interferences.

  • Elution: Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Due to its polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column is suitable for the separation of this compound.

LC Conditions:

ParameterValue
Column HILIC Column (e.g., 100 x 2.1 mm, 3 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 95% B to 50% B over 5 min, then to 5% B over 2 min, hold for 1 min, return to 95% B and equilibrate for 2 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

MS/MS Conditions (Negative Ion Mode):

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

The following MRM transitions are proposed for the quantification and confirmation of this compound. The precursor ion is the deprotonated molecule [M-H]-. The product ions are predicted based on common fragmentation pathways for phosphonic acids, which often involve the loss of the phosphonic acid group or fragmentation of the aromatic structure.

Precursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
249.03Predicted: ~169.0 (loss of H3PO3)Predicted: ~93.0 (phenoxy radical anion)Optimization Required

Note: The exact m/z values for product ions and optimal collision energies need to be determined experimentally by infusing a standard solution of this compound into the mass spectrometer.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis sp1 Condition Cartridge sp2 Load Sample sp1->sp2 sp3 Wash Cartridge sp2->sp3 sp4 Elute Analyte sp3->sp4 sp5 Dry and Reconstitute sp4->sp5 lc LC Separation (HILIC) sp5->lc ms MS/MS Detection (ESI-) lc->ms data data ms->data Data Acquisition fragmentation_pathway cluster_fragments Predicted Fragments parent This compound [M-H]- m/z 249.03 frag1 Biphenyl-4-oxy anion m/z ~169.0 parent->frag1 Loss of H3PO3 frag2 Phenoxy radical anion m/z ~93.0 parent->frag2 Cleavage of P-O bond

Application Notes and Protocols for (4-phenylphenoxy)phosphonic Acid in Flame Retardant Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (4-phenylphenoxy)phosphonic acid and its derivatives as flame retardants in polymeric materials. The information is based on the established principles of organophosphorus flame retardancy and data from closely related aryl phosphonate compounds.

Introduction

This compound is an organophosphorus compound with potential as a halogen-free flame retardant. Its aromatic structure, containing both phenyl and phenoxy groups, is expected to contribute to high thermal stability and char-forming capabilities. Like other aryl phosphonates, it is anticipated to impart flame retardancy to a variety of polymers through a combination of condensed-phase and gas-phase mechanisms. This document outlines the synthesis, application, and expected performance of this compound and its derivatives in flame retardant formulations.

Proposed Synthesis of this compound Derivatives

A likely synthetic pathway for a derivative, diethyl (4-phenylphenoxy)phosphonate, would involve the reaction of 4-phenylphenol with phosphorus trichloride to form an intermediate phosphite, followed by a reaction that results in the desired phosphonate.

Diagram of Proposed Synthesis:

G 4-Phenylphenol 4-Phenylphenol Intermediate_Phosphite Di(4-phenylphenoxy) phosphite 4-Phenylphenol->Intermediate_Phosphite Reaction PCl3 PCl3 PCl3->Intermediate_Phosphite Reaction Final_Product Diethyl (4-phenylphenoxy) phosphonate Intermediate_Phosphite->Final_Product Reaction Ethanol Ethanol Ethanol->Final_Product Reaction

Caption: Proposed synthesis of diethyl (4-phenylphenoxy)phosphonate.

Experimental Protocols

The following protocols are generalized based on methods used for similar aryl phosphonate flame retardants.

Synthesis of Diethyl (4-phenylphenoxy)phosphonate (Proposed)

Materials:

  • 4-phenylphenol

  • Phosphorus trichloride (PCl₃)

  • Ethanol

  • Triethylamine (or other suitable base)

  • Anhydrous toluene (or other suitable solvent)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 4-phenylphenol in anhydrous toluene.

  • Cool the solution in an ice bath.

  • Slowly add phosphorus trichloride dropwise to the stirred solution. An equimolar amount of triethylamine is typically used to scavenge the HCl byproduct.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure the formation of the intermediate phosphite.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the formation of the intermediate is complete, cool the reaction mixture.

  • In a separate flask, prepare a solution of ethanol in toluene.

  • Slowly add the ethanol solution to the reaction mixture. This step should also be performed at a controlled temperature.

  • The reaction mixture is then typically heated to complete the formation of the diethyl phosphonate.

  • After the reaction is complete, the mixture is cooled, and the triethylamine hydrochloride salt is removed by filtration.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography or distillation under reduced pressure.

Application of (4-phenylphenoxy)phosphonate Derivative to Epoxy Resin

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • (4-phenylphenoxy)phosphonate derivative (as synthesized above)

  • Curing agent (e.g., 4,4'-diaminodiphenylmethane - DDM, or m-phenylenediamine)

  • Mechanical stirrer

  • Vacuum oven

  • Molds for sample preparation

Procedure:

  • Preheat the epoxy resin to a temperature that ensures low viscosity (e.g., 80-120 °C).

  • Add the desired amount of the (4-phenylphenoxy)phosphonate derivative to the preheated epoxy resin with constant mechanical stirring until a homogeneous mixture is obtained.

  • Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Add the stoichiometric amount of the curing agent to the mixture and continue stirring until it is completely dissolved and the mixture is homogeneous.

  • Pour the final mixture into preheated molds.

  • Cure the samples in an oven according to a predefined curing schedule (e.g., 150 °C for 2 hours followed by post-curing at 180 °C for 2 hours).

  • Allow the samples to cool down slowly to room temperature before demolding.

Flame Retardant Performance (Expected)

The flame retardant performance of materials containing this compound derivatives is expected to be comparable to other aryl phosphonates. The following table summarizes typical data for epoxy resins containing related phosphonate flame retardants.

Table 1: Expected Flame Retardant Properties of Epoxy Resin Composites

Flame Retardant AdditivePolymer MatrixLoading (wt%)LOI (%)UL-94 RatingReference Compound Performance
(4-phenylphenoxy)phosphonate (Expected)Epoxy Resin10-1530-35V-0Based on similar aryl phosphonates
Bis(2,6-dimethyphenyl) phenylphosphonateEpoxy Resin1433.8V-0Achieved with a phosphorus content of 1.11 wt%[1][2].
Polyphosphonate with DOPO groupsEpoxy Resin433.4V-0Showed significant reduction in heat release[3].
HexaphenoxycyclotriphosphazeneEpoxy Resin928.4NRImproved with synergists to V-0 and LOI of 35.2%[4].

Cone Calorimetry Data (Expected Trends):

The incorporation of this compound derivatives is expected to significantly improve the fire safety of polymers as measured by cone calorimetry.

Table 2: Expected Cone Calorimetry Results for Flame Retardant Epoxy Resin

ParameterNeat Epoxy Resin (Typical)Epoxy with Aryl Phosphonate (Expected Trend)
Peak Heat Release Rate (pHRR) (kW/m²)~1000-1200Significant Reduction
Total Heat Release (THR) (MJ/m²)~80-100Reduction
Time to Ignition (TTI) (s)~30-40May decrease slightly
Char Yield (%)LowSignificant Increase

Mechanism of Flame Retardancy

Aryl phosphonates like this compound are known to exhibit a dual-mode flame retardant mechanism, acting in both the condensed and gas phases.

Condensed-Phase Mechanism: Upon heating, the phosphonic acid or its esters decompose to form phosphoric and polyphosphoric acids. These acids act as catalysts for the dehydration of the polymer matrix, promoting the formation of a stable, insulating char layer on the surface of the material. This char layer acts as a physical barrier, limiting the transfer of heat and flammable volatiles to the combustion zone.

Gas-Phase Mechanism: Simultaneously, volatile phosphorus-containing radicals (e.g., PO•, PO₂•, HPO•) are released into the gas phase. These radicals are highly effective at scavenging the high-energy H• and OH• radicals that are crucial for the propagation of the combustion chain reactions in the flame. This "radical trapping" effect quenches the flame and reduces the heat feedback to the polymer surface.

Diagram of Flame Retardant Mechanism:

G cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer_Matrix Polymer Matrix Char_Layer Insulating Char Layer Polymer_Matrix->Char_Layer Catalytic Dehydration Volatiles Flammable Volatiles Polymer_Matrix->Volatiles Phosphonic_Acid (4-phenylphenoxy) phosphonic acid Decomposition Thermal Decomposition Phosphonic_Acid->Decomposition Polyphosphoric_Acid Polyphosphoric Acid Decomposition->Polyphosphoric_Acid P_Radicals PO•, PO₂•, HPO• Decomposition->P_Radicals Polyphosphoric_Acid->Char_Layer Heat Heat Char_Layer->Heat Heat Shielding Combustion Combustion Chain Reaction (H•, OH•) Volatiles->Combustion Quenching Flame Quenching P_Radicals->Quenching Radical Trapping Combustion->Quenching Quenching->Heat Reduced Heat Feedback Heat->Polymer_Matrix Heat->Phosphonic_Acid

Caption: Dual-phase flame retardant mechanism of aryl phosphonates.

Conclusion

This compound and its derivatives are promising candidates for the development of effective and environmentally friendly flame retardant materials. Their proposed synthesis is feasible through established chemical routes, and their application in polymers like epoxy resins is expected to yield significant improvements in fire safety. The dual-phase flame retardant mechanism, involving both char formation and gas-phase radical scavenging, provides a robust pathway to achieving high levels of flame retardancy. Further research is warranted to optimize the synthesis and application of this specific compound and to fully characterize its performance in various polymer systems.

References

Application Notes and Protocols for (4-phenylphenoxy)phosphonic acid in Biomedical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-phenylphenoxy)phosphonic acid is a commercially available compound identified as a protein tyrosine phosphatase (PTP) inhibitor.[1][2][3] Phosphonic acids are recognized as effective mimics of phosphotyrosine, enabling them to interact with the active sites of PTPs. This document provides an overview of the potential applications of this compound in biomedical research, with a focus on its role as a PTP inhibitor and its suggested, though currently undefined, application in tuberculosis research. Due to the limited availability of specific data for this compound in peer-reviewed literature, this guide also offers generalized protocols for the characterization of a novel PTP inhibitor.

Biomedical Research Applications

Protein Tyrosine Phosphatase Inhibition

Protein tyrosine phosphatases are a large family of enzymes that play a crucial role in cellular signal transduction by dephosphorylating tyrosine residues on proteins. The activity of PTPs is essential for regulating a wide range of cellular processes, including cell growth, differentiation, metabolism, and immune responses. Dysregulation of PTP activity has been implicated in numerous diseases, such as cancer, diabetes, and autoimmune disorders.

This compound has been characterized as a PTP inhibitor with a Michaelis constant (Kм) of 86 μM.[1][2][3] This indicates its potential as a tool compound for studying PTP-mediated signaling pathways and as a starting point for the development of more potent and specific PTP inhibitors.

Potential Research Areas:

  • Elucidation of PTP-dependent signaling pathways: By inhibiting PTP activity, this compound can be used to study the downstream effects of increased tyrosine phosphorylation in various cell models.

  • Validation of PTPs as therapeutic targets: The compound can be employed in proof-of-concept studies to assess the therapeutic potential of inhibiting specific PTPs in disease models.

  • High-throughput screening and lead discovery: this compound can serve as a reference compound in screens for novel PTP inhibitors.

Tuberculosis Research

There are indications from commercial suppliers that this compound may have applications in tuberculosis research.[1][2][3] However, at the time of this writing, specific targets, mechanisms of action, or efficacy data against Mycobacterium tuberculosis are not available in the public domain. Phosphonic acid-containing compounds have been explored as anti-tuberculosis agents, suggesting that this compound may warrant investigation in this area.

Quantitative Data

The available quantitative data for this compound is limited. The primary reported value is its Michaelis constant (Kм) as a PTP inhibitor.

Compound NameTargetParameterValue
This compoundPTP (General)86 μM

Note: Further research is required to determine the IC50 values against specific PTPs (e.g., PTP1B, SHP-1, SHP-2, CD45) to understand its selectivity profile.

Experimental Protocols

Given the lack of specific published protocols for this compound, the following are generalized methodologies for characterizing a novel PTP inhibitor.

In Vitro PTP Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of a compound against a purified PTP enzyme using a chromogenic substrate.

Materials:

  • Purified recombinant PTP enzyme (e.g., PTP1B, SHP-2)

  • This compound

  • p-Nitrophenyl phosphate (pNPP) as substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the compound in the assay buffer to create a range of concentrations for testing.

  • In a 96-well plate, add the diluted compound solutions. Include wells with buffer only (negative control) and a known PTP inhibitor (positive control).

  • Add the purified PTP enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the pNPP substrate to each well.

  • Monitor the dephosphorylation of pNPP to p-nitrophenol by measuring the absorbance at 405 nm at regular intervals using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cellular Assay for PTP Inhibition

This protocol outlines a general approach to assess the effect of a PTP inhibitor on protein tyrosine phosphorylation in a cellular context using Western blotting.

Materials:

  • Cell line of interest (e.g., a cell line where a specific PTP is known to be active)

  • Cell culture medium and supplements

  • This compound

  • Stimulating agent (e.g., growth factor, cytokine) if required to activate a specific signaling pathway

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against phosphotyrosine (pTyr) and specific phosphorylated proteins

  • Secondary antibodies conjugated to HRP

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Plate the cells and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a predetermined time.

  • If necessary, stimulate the cells with an appropriate agent to induce tyrosine phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with a primary antibody against total phosphotyrosine or a specific phosphorylated protein.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analyze the changes in protein phosphorylation levels in response to the inhibitor treatment.

Visualizations

General PTP Signaling Pathway

The following diagram illustrates a simplified, generic signaling pathway involving a receptor tyrosine kinase (RTK) and a protein tyrosine phosphatase (PTP). PTPs act as negative regulators in such pathways by dephosphorylating the activated receptor and its downstream signaling partners.

PTP_Signaling cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate RTK->Substrate Phosphorylation Ligand Ligand Ligand->RTK Activation PTP Protein Tyrosine Phosphatase (PTP) Substrate_P Phosphorylated Substrate PTP->Substrate_P Dephosphorylation Downstream_Signaling Downstream Signaling Substrate_P->Downstream_Signaling Signal Propagation PTP_Inhibitor_Workflow Compound Test Compound (this compound) In_Vitro_Assay In Vitro PTP Inhibition Assay Compound->In_Vitro_Assay IC50_Determination IC50 Determination In_Vitro_Assay->IC50_Determination Selectivity_Profiling Selectivity Profiling (Panel of PTPs) IC50_Determination->Selectivity_Profiling Cellular_Assay Cellular Assay (Western Blot) Selectivity_Profiling->Cellular_Assay Target_Engagement Target Engagement & Downstream Effects Cellular_Assay->Target_Engagement In_Vivo_Studies In Vivo Efficacy Studies Target_Engagement->In_Vivo_Studies

References

Application Notes and Protocols for Self-Assembled Monolayers of (4-phenylphenoxy)phosphonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) of organophosphonates on various oxide surfaces are of significant interest for applications ranging from surface engineering and corrosion inhibition to the development of biosensors and organic electronics. The phosphonic acid headgroup forms robust covalent bonds with metal oxide surfaces such as silicon oxide (SiO₂), titanium oxide (TiO₂), aluminum oxide (Al₂O₃), and zinc oxide (ZnO), leading to the formation of dense, well-ordered monolayers.

This document provides detailed application notes and protocols for the creation and characterization of self-assembled monolayers using (4-phenylphenoxy)phosphonic acid. This molecule is of particular interest due to its rigid aromatic structure, which can impart specific interfacial properties, including tailored surface energy and molecular recognition capabilities. The protocols provided herein are based on the well-established "Tethering by Aggregation and Growth" (T-BAG) method, a simple and effective technique for forming high-quality phosphonic acid SAMs.

Key Properties of this compound

PropertyValue
Chemical Name This compound
CAS Number 4042-62-0, 46817-52-1
Molecular Formula C₁₂H₁₁O₄P
Molecular Weight 250.19 g/mol

Experimental Protocols

Protocol 1: Substrate Preparation

The quality of the self-assembled monolayer is critically dependent on the cleanliness and hydroxylation of the substrate surface. The following protocol is for silicon wafers with a native oxide layer, but it can be adapted for other oxide surfaces.

Materials:

  • Silicon wafers (or other oxide-coated substrates)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Acetone (ACS grade or higher)

  • Isopropanol (ACS grade or higher)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

  • Nitrogen gas (high purity)

  • Beakers and wafer holders (Teflon or glass)

  • Ultrasonic bath

Procedure:

  • Cut the silicon wafers into the desired dimensions (e.g., 1 cm x 1 cm).

  • Place the substrates in a beaker and sonicate in acetone for 15 minutes.

  • Decant the acetone and replace it with isopropanol. Sonicate for another 15 minutes.

  • Rinse the substrates thoroughly with DI water.

  • Prepare the piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid in a glass beaker. Warning: This is a highly exothermic reaction.

  • Immerse the substrates in the piranha solution for 30 minutes to remove organic residues and hydroxylate the surface.

  • Carefully remove the substrates and rinse them extensively with DI water.

  • Dry the substrates under a stream of high-purity nitrogen gas.

  • Use the cleaned substrates immediately for SAM deposition.

Protocol 2: SAM Formation using the T-BAG Method

The Tethering by Aggregation and Growth (T-BAG) method is a straightforward procedure for forming phosphonic acid SAMs.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF) or ethanol (spectroscopic grade)

  • Cleaned substrates

  • Vertical deposition chamber or a clean beaker

  • Oven or hot plate capable of reaching 140°C

Procedure:

  • Prepare a 1 mM solution of this compound in anhydrous THF or ethanol.

  • Place the cleaned substrates vertically in a suitable container.

  • Add the phosphonic acid solution to the container, ensuring the substrates are fully immersed.

  • Allow the solvent to evaporate at room temperature in a clean, vibration-free environment. This process allows the phosphonic acid molecules to physisorb onto the substrate surface.

  • Once the solvent has completely evaporated, transfer the substrates to an oven or hot plate.

  • Heat the substrates at 140°C for 24-48 hours in air. This thermal annealing step promotes the formation of covalent Si-O-P bonds.

  • After annealing, allow the substrates to cool to room temperature.

  • To remove any physisorbed multilayers, sonicate the substrates in fresh anhydrous THF or ethanol for 10-15 minutes.

  • Dry the SAM-coated substrates under a stream of nitrogen gas.

  • Store the functionalized substrates in a clean, dry environment.

Characterization of this compound SAMs

The following are standard techniques to characterize the quality and properties of the formed SAMs.

Contact Angle Goniometry

This technique measures the static water contact angle on the SAM surface, which provides information about its hydrophobicity and surface energy. A well-formed, dense SAM of an aromatic compound is expected to be hydrophobic.

Expected Results: A significant increase in the water contact angle compared to the clean, hydrophilic oxide surface (typically <15°) is expected. For aromatic SAMs, the contact angle is generally in the range of 70-90°.

Ellipsometry

Ellipsometry is used to measure the thickness of the SAM. The measured thickness can be compared to the theoretical molecular length to estimate the tilt angle of the molecules in the monolayer.

Expected Results: The thickness of a this compound monolayer is expected to be in the range of 1.0 - 1.5 nm, depending on the molecular tilt.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical bonding at the surface.

Expected Results:

  • The appearance of P 2p and C 1s peaks and the attenuation of the substrate signals (e.g., Si 2p) confirm the presence of the monolayer.

  • High-resolution scans of the P 2p and O 1s regions can provide information about the P-O-substrate bonding.

Atomic Force Microscopy (AFM)

AFM is used to visualize the surface topography of the SAM. It can provide information on the completeness of the monolayer and its surface roughness.

Expected Results: A high-quality SAM should exhibit a smooth, uniform surface with a low root-mean-square (RMS) roughness, comparable to the underlying substrate.

Quantitative Data Summary

The following table summarizes representative quantitative data expected from the characterization of a this compound SAM on a silicon oxide surface. These values are based on typical results for similar aromatic phosphonic acid SAMs found in the literature.

Characterization TechniqueParameterExpected Value
Contact Angle Goniometry Static Water Contact Angle75° - 85°
Ellipsometry Monolayer Thickness1.2 ± 0.2 nm
X-ray Photoelectron Spectroscopy (XPS) P 2p Binding Energy~134 eV
C 1s / P 2p Atomic Ratio~12
Atomic Force Microscopy (AFM) RMS Roughness (on smooth Si)< 0.5 nm

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation (T-BAG) cluster_char Characterization p1 Cleaning (Acetone, IPA) p2 Piranha Treatment p1->p2 p3 DI Water Rinse p2->p3 p4 Drying (N2) p3->p4 s1 Immersion in Phosphonic Acid Solution p4->s1 Clean Substrate s2 Solvent Evaporation s1->s2 s3 Thermal Annealing (140°C) s2->s3 s4 Rinsing and Drying s3->s4 c1 Contact Angle s4->c1 SAM-coated Substrate c2 Ellipsometry s4->c2 c3 XPS s4->c3 c4 AFM s4->c4

Caption: Experimental workflow for SAM formation and characterization.

logical_relationship SAM SAM Properties CA Contact Angle SAM->CA determines Thickness Ellipsometry SAM->Thickness determines Composition XPS SAM->Composition determines Topography AFM SAM->Topography determines Hydrophobicity Surface Hydrophobicity CA->Hydrophobicity measures MolecularTilt Molecular Tilt Thickness->MolecularTilt indicates Bonding Chemical Bonding Composition->Bonding confirms Uniformity Monolayer Uniformity Topography->Uniformity visualizes

Caption: Relationship between characterization techniques and SAM properties.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-phenylphenoxy)phosphonic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (4-phenylphenoxy)phosphonic acid. The content addresses common challenges such as low yields, side reactions, and purification difficulties.

Synthesis Overview

The synthesis of this compound is typically achieved in a two-stage process. The first stage involves the formation of a P-C bond to create a dialkyl (4-phenylphenoxy)phosphonate intermediate, commonly via a Michaelis-Arbuzov reaction . The second stage is the hydrolysis of the dialkyl phosphonate ester to the final phosphonic acid. Each stage presents unique challenges that can impact the overall yield and purity of the final product.

G cluster_0 Stage 1: Phosphonate Ester Synthesis cluster_1 Stage 2: Hydrolysis cluster_2 Purification A 4-Phenoxy-Aryl Halide + Trialkyl Phosphite B Michaelis-Arbuzov Reaction A->B C Crude Dialkyl (4-phenylphenoxy)phosphonate B->C D Hydrolysis (e.g., McKenna Reaction) C->D E Crude this compound D->E F Purification (Recrystallization / Chromatography) E->F G Pure Product F->G

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions & Troubleshooting

FAQ 1: My reaction yield is consistently low. What are the common causes?

Low yield can stem from issues in either the phosphonate formation or the hydrolysis stage. A systematic approach is needed to identify the root cause.

G A Problem: Low Overall Yield B Analyze Stage 1: Phosphonate Formation A->B C Analyze Stage 2: Ester Hydrolysis A->C D Check Halide Reactivity (I > Br > Cl) B->D E Insufficient Heat? (Arbuzov often requires 120-160°C) B->E F Impure Reagents? (Phosphite may be oxidized) B->F G Incomplete Hydrolysis? (Monitor by 31P NMR) C->G H P-C Bond Cleavage? (Harsh acid conditions) C->H I Product Loss during Workup? (High polarity) C->I

Caption: Troubleshooting logic for diagnosing causes of low reaction yield.

For Stage 1 (Michaelis-Arbuzov Reaction):

  • Alkyl Halide Reactivity: The reaction rate is highly dependent on the halide leaving group. The general reactivity order is R-I > R-Br > R-Cl.[1] Aryl halides are generally unreactive under standard Michaelis-Arbuzov conditions.[1] Ensure you are using an appropriate starting material, such as 4-phenoxybenzyl bromide.

  • Reaction Temperature: Trialkyl phosphites are the least reactive class of reagents for this reaction and often require high temperatures (120-160 °C) to proceed effectively.[2]

  • Reagent Purity: Trivalent phosphorus compounds, like trialkyl phosphites, are susceptible to oxidation. Using old or improperly stored reagents can lead to lower yields.

  • Side Reactions: Under certain conditions, the Perkow reaction can occur as a side reaction to the Michaelis-Arbuzov, forming a vinyl phosphate instead of the desired phosphonate.[3]

For Stage 2 (Ester Hydrolysis):

  • Incomplete Reaction: Hydrolysis, especially with strong acids like HCl, can require prolonged reflux (1 to 12 hours) for complete conversion.[4][5] Monitor the reaction by ³¹P NMR to ensure the disappearance of the phosphonate ester starting material.[4][6]

  • P-C Bond Cleavage: Harsh acidic conditions (e.g., concentrated HBr or HCl) can sometimes cause cleavage of the P-C bond, particularly with electron-rich aromatic systems like phenols.[4][7] This generates phosphoric acid, which can be difficult to separate from the desired product.[4]

  • Product Loss During Workup: Phosphonic acids are highly polar and can have some solubility in aqueous media, leading to losses during extraction.[4]

FAQ 2: Which method is better for hydrolysis: Acidic Hydrolysis or the McKenna Reaction?

Both methods are widely used, but the McKenna reaction is often preferred for substrates that are sensitive to harsh acidic conditions.[4][5]

FeatureAcidic Hydrolysis (e.g., conc. HCl)McKenna Reaction (TMSBr, then MeOH)
Reagents Concentrated HCl in waterBromotrimethylsilane (TMSBr), then Methanol (MeOH)
Conditions Reflux for 1-12 hours[4][5]Typically room temperature, followed by alcoholysis[4]
Advantages Inexpensive and common reagents.Milder conditions, rarely associated with side reactions[4][7], high yields.
Disadvantages Harsh conditions can cause P-C bond cleavage[4][7], long reaction times, may be unsuitable for sensitive molecules.TMSBr is moisture-sensitive and corrosive, requires anhydrous conditions.
FAQ 3: My final product is a sticky oil and difficult to purify. What can I do?

This is a very common issue. The high polarity of the phosphonic acid group makes purification challenging.[4]

  • Purify the Intermediate: It is often easier to purify the dialkyl phosphonate ester precursor by standard silica gel chromatography before proceeding with the hydrolysis step.[4]

  • Recrystallization: If the phosphonic acid is a solid, recrystallization is the preferred method of purification.[4] Try solvents like an acetone/water or acetonitrile/water system.[8]

  • Salt Formation: Convert the sticky phosphonic acid into a salt to induce crystallization.[8]

    • Sodium Salts: Use aqueous NaOH to form the monosodium salt, which may crystallize out as a hydrate.[8]

    • Ammonium Salts: Forming a salt with dicyclohexylamine or triethylamine can yield a more crystalline, easier-to-handle solid.[8]

  • Chromatography: If chromatography of the final acid is necessary, it requires highly polar eluent systems, such as CHCl₃/MeOH/H₂O mixtures.[4] Alternatively, strong anion-exchange resins can be used.[8]

Detailed Experimental Protocols

The following are representative protocols. Researchers should adapt them based on specific substrates and available laboratory equipment.

Protocol 1: Synthesis of Diethyl (4-phenylphenoxy)phosphonate (Intermediate)

This protocol describes a Michaelis-Arbuzov reaction using a hypothetical but plausible starting material, 4-phenoxybenzyl bromide.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 4-phenoxybenzyl bromide (1.0 eq) and an excess of triethyl phosphite (2.0-3.0 eq). Note: Using an excess of the phosphite can help drive the reaction to completion.

  • Heating: Heat the reaction mixture under a nitrogen atmosphere to 140-150 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours. The mechanism involves an initial Sₙ2 attack followed by dealkylation.[2][9]

  • Workup:

    • Allow the mixture to cool to room temperature.

    • Remove the excess triethyl phosphite and the ethyl bromide byproduct under reduced pressure.

    • The resulting crude oil is the diethyl (4-phenylphenoxy)phosphonate.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Protocol 2: Hydrolysis via McKenna Reaction

This protocol describes the dealkylation of the phosphonate ester to the final phosphonic acid.[4][5]

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve the purified diethyl (4-phenylphenoxy)phosphonate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of TMSBr: Cool the solution to 0 °C in an ice bath. Add bromotrimethylsilane (TMSBr) (2.2-2.5 eq) dropwise via syringe. Caution: TMSBr is corrosive and reacts violently with water.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

  • Solvent Removal: Remove the solvent and excess TMSBr under reduced pressure to yield the intermediate bis(trimethylsilyl) phosphonate.

  • Methanolysis:

    • Carefully add methanol to the crude silyl ester at 0 °C. This step is exothermic.

    • Stir the mixture for 1-2 hours at room temperature.

  • Product Isolation: Remove all volatile components under high vacuum. The remaining solid is the crude this compound. If it is not a solid, proceed with purification techniques outlined in FAQ 3.

References

Technical Support Center: (4-phenylphenoxy)phosphonic acid Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the crystallization of (4-phenylphenoxy)phosphonic acid. Phosphonic acids can present unique purification challenges, including a tendency to be amorphous or hygroscopic.[1] This resource offers structured solutions to common experimental issues.

Frequently Asked Questions (FAQs)

Q1: My this compound will not crystallize from solution. What should I do?

A: Failure to crystallize is a common issue. Here are several techniques to induce crystallization:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. This creates microscopic imperfections that can serve as nucleation sites.

    • Seeding: If you have a pure crystal of this compound, add a tiny amount (a "seed crystal") to the supersaturated solution. This provides a template for further crystal growth.[2]

  • Increase Supersaturation:

    • Evaporation: If you suspect too much solvent was used, gently heat the solution to boil off a small amount of solvent, then allow it to cool slowly again.[3]

    • Cooling: Lower the temperature of the solution. If room temperature cooling is ineffective, try using an ice bath or placing the solution in a refrigerator. Slower cooling is generally preferable for forming high-quality crystals.[4]

  • Add an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to the solution until it becomes slightly cloudy (turbid). Then, add a drop or two of the original "good" solvent to redissolve the precipitate and allow the mixture to cool slowly.

Q2: I obtained a sticky solid or an oil instead of crystals. How can I resolve this "oiling out"?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated, cools too quickly, or if impurities are present that depress the melting point.[5][6]

  • Re-dissolve and Dilute: Return the flask to the heat source and add more solvent to fully dissolve the oil.[3] Allowing the solution to cool much more slowly can prevent the oil from forming again.[5]

  • Lower the Crystallization Temperature: Oiling out can happen if the solution becomes supersaturated at a temperature above the compound's melting point. Using a more dilute solution allows saturation to occur at a lower temperature.

  • Change Solvents: The polarity of the solvent may be too similar to your compound.[6] Try switching to a different solvent system. For phosphonic acids, mixtures like acetone-water or acetonitrile-water can be effective.[1]

  • Remove Impurities: Consider treating the hot solution with activated charcoal before filtration to remove impurities that may be inhibiting proper crystal formation.[5]

Q3: The crystals that formed are very small, discolored, or appear impure. How can I improve their quality?

A: Crystal quality is primarily dependent on the rate of formation.

  • Slow Down Cooling: Rapid crystallization traps impurities within the crystal lattice.[3] To grow larger, purer crystals, ensure the solution cools as slowly as possible. Insulate the flask with paper towels or place it in a dewar to slow heat exchange.

  • Hot Filtration: If insoluble impurities are visible in the hot solution, perform a hot filtration step before allowing the solution to cool. This removes solid contaminants that could be incorporated into your final product.

  • Recrystallization: The most effective method for purifying a crystalline solid is to perform a second crystallization. Dissolve the impure crystals in the minimum amount of fresh, hot solvent and repeat the cooling process.[5]

Q4: What are the best solvents for crystallizing this compound?

  • Single Solvents: Water, acetonitrile, and mixtures of methanol/acetone are commonly used for purifying phosphonic acids.[7]

  • Solvent/Anti-Solvent Systems: Systems such as acetone-water, acetonitrile-water, or ethanol-water are frequently effective.[1][8] In this method, the compound is dissolved in a "good" solvent (like acetone or ethanol) and the "anti-solvent" (water) is added to decrease solubility and induce crystallization.

Q5: My phosphonic acid is very sticky and difficult to handle. What can I do?

A: Many phosphonic acids are hygroscopic (absorb moisture from the air), which can make them sticky and amorphous.[1][7]

  • Form a Salt: Converting the phosphonic acid to a salt can significantly reduce its hygroscopicity and make it easier to crystallize and handle.[1] Classical counter-ions for this purpose include dicyclohexylamine or cyclohexylamine.[1] Alternatively, creating a monosodium salt by adjusting the pH to 3.5-4.5 with sodium hydroxide can also facilitate crystallization.[1]

  • Drying: Ensure the final product is thoroughly dried under high vacuum to remove any residual solvent.[1] For stubborn cases, drying in a desiccator over a strong drying agent like phosphorus pentoxide (P₂O₅) can be effective.[7]

Data and Properties

While detailed experimental data for this compound is limited, the properties of related arylphosphonic acids can provide useful guidance.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound(4-Ethylphenyl)phosphonic acid(4-Hydroxyphenyl)phosphonic acid
Molecular Formula C₁₂H₁₁O₄P[9]C₈H₁₁O₃P[8]C₆H₇O₄P[10]
Molecular Weight 250.19 g/mol [11]186.14 g/mol [8]174.09 g/mol [10]
Solubility No data available.[11]Sparingly soluble in water (1.2 g/L); highly soluble in DMF and DMSO.[8]No quantitative data available.
Notes Stable under recommended storage conditions.[11]Recrystallization from ethanol-water mixtures is used for industrial purification.[8]Also known as p-dihydroxyphosphorylphenol.[10]

Table 2: Recommended Solvent Systems for Phosphonic Acid Crystallization

Solvent SystemTypeNotesReference
WaterSingle SolventCan co-crystallize with the product due to hydrogen bonding.[7][12]
AcetonitrileSingle SolventA common polar solvent for recrystallization.[7]
Methanol / AcetoneSingle or MixedEffective polar solvent system.[7]
Ethanol / WaterMixed SystemUsed for industrial purification of related compounds.[8]
Acetone / WaterMixed SystemA good system to try for compounds that are highly soluble in acetone.[1]
Acetonitrile / WaterMixed SystemAnother effective mixed-polar system.[1]
Concentrated HClSingle SolventAcidic media can reduce the aqueous solubility of phosphonic acids.[7]

Experimental Protocols

Protocol 1: General Recrystallization from a Single Solvent

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of the chosen solvent (e.g., acetonitrile) and heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the solid is just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: To remove insoluble impurities or charcoal, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once crystals have formed, you may place the flask in an ice bath to maximize the yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven or desiccator.

Protocol 2: Crystallization via Salt Formation

  • Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., ethanol or an ethanol/water mixture).

  • Base Addition: Slowly add a solution of a base, such as 1N sodium hydroxide (NaOH), while monitoring the pH. Adjust the pH to approximately 3.5-4.5, which is often optimal for crystallizing the monosodium salt of phosphonic acids.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature. If necessary, cool further in an ice bath to induce crystallization of the salt.

  • Collection and Drying: Collect, wash, and dry the crystals as described in Protocol 1.

Troubleshooting Visualizations

The following diagrams illustrate the logical steps for troubleshooting common crystallization problems.

Troubleshooting_Workflow start Start: Saturated Hot Solution cool Cool Solution Slowly start->cool check_crystals Crystals Formed? cool->check_crystals success Success: Collect & Dry Crystals check_crystals->success Yes induce Induce Nucleation: - Scratch Flask - Add Seed Crystal check_crystals->induce No concentrate Concentrate Solution: - Gently boil off  some solvent - Cool again induce->concentrate add_anti Add Anti-Solvent: - Add poor solvent  until turbid - Re-warm to clarify - Cool slowly concentrate->add_anti

Caption: A workflow for addressing failure of crystal formation.

Problem_Solution_Logic cluster_problems Common Problems cluster_solutions Potential Solutions obs Initial Observation p1 No Crystals Form obs->p1 p2 Compound 'Oils Out' obs->p2 p3 Impure / Small Crystals obs->p3 s1 Induce Nucleation (Scratch / Seed) p1->s1 s2 Cool Slower or to Lower Temp p1->s2 s3 Reduce Solvent Volume p1->s3 s5 Change Solvent System p1->s5 p2->s2 s4 Add More Solvent (Dilute Solution) p2->s4 p2->s5 s6 Form a Salt p2->s6 p3->s2 p3->s5 s7 Perform Recrystallization p3->s7

Caption: A logic diagram matching common problems to effective solutions.

References

Technical Support Center: Purification of (4-phenylphenoxy)phosphonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude (4-phenylphenoxy)phosphonic acid.

Troubleshooting Guides

This section offers solutions to common problems encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Potential Cause Troubleshooting Step Expected Outcome
Product is highly soluble in the chosen solvent. - Try a different solvent system with lower polarity (e.g., a mixture of a good solvent and a poor solvent).- Reduce the amount of solvent used for dissolution to ensure a supersaturated solution upon cooling.Increased precipitation of the target compound, leading to a higher recovery.
Premature crystallization during hot filtration. - Preheat the filtration apparatus (funnel, filter paper, and receiving flask).- Use a minimal amount of hot solvent to dissolve the crude product.Prevention of crystal formation on the filter paper, ensuring all the product passes through into the filtrate.
Incomplete precipitation. - Cool the crystallization mixture for a longer period, potentially in an ice bath or refrigerator.- Gently scratch the inside of the flask with a glass rod to induce crystallization.Maximization of crystal formation from the solution.

Issue 2: Product is an Oil or Sticky Solid and Fails to Crystallize

| Potential Cause | Troubleshooting Step | Expected Outcome | | :--- | :--- | | Presence of hygroscopic impurities. | - Attempt to convert the phosphonic acid to a salt (e.g., sodium or dicyclohexylammonium salt) which may have better crystalline properties. The pure phosphonic acid can be regenerated after purification of the salt.[1] | Formation of a crystalline salt that is easier to handle and purify. | | Residual solvent. | - Dry the product under high vacuum for an extended period.- Perform a solvent swap by dissolving the oily product in a low-boiling point solvent and re-evaporating. | Removal of trapped solvent molecules, potentially allowing the product to solidify. | | Amorphous nature of the compound. | - Try a wider range of solvent systems for recrystallization, including binary and tertiary mixtures.- Consider purification by column chromatography. | Identification of a suitable solvent system to induce crystallization or successful purification via an alternative method. |

Issue 3: Persistent Impurities in the Final Product

Potential Cause Troubleshooting Step Expected Outcome
Co-crystallization of impurities. - Perform a second recrystallization using a different solvent system.- Consider purification via column chromatography for impurities with different polarity.Removal of impurities that have similar solubility profiles to the product in the initial solvent.
Incomplete reaction or hydrolysis of starting materials. - If the crude product is from the hydrolysis of a phosphonate ester, ensure the hydrolysis step went to completion. This can be checked by analytical techniques like NMR or LC-MS.- Purification by column chromatography can separate the desired acid from less polar ester starting materials.A purer final product free from starting materials or reaction intermediates.

Purification Methodologies: Data & Protocols

Recrystallization Data

The following table summarizes various solvent systems that can be employed for the recrystallization of phosphonic acids. Researchers should perform small-scale trials to determine the optimal system for this compound.

Solvent System Temperature Range Notes
Diethyl EtherRoom Temperature to BoilingEffective for some phosphonic acids, but its low boiling point requires careful handling.[2]
Ethanol / WaterHot Dissolution, Cool to RT/0°CA common mixture for polar compounds. The ratio can be adjusted to optimize solubility and crystallization.[1]
IsopropanolHot Dissolution, Cool to RT/0°CAn alternative to ethanol with a higher boiling point.[1]
Acetone / WaterHot Dissolution, Cool to RT/0°CAnother polar solvent mixture that can be effective.[1]
TolueneHot Dissolution, Cool to RT/0°CA less polar option that may be suitable depending on the impurity profile.
Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: In a flask, add the crude this compound. Heat the appropriate solvent (or solvent mixture) and add the minimum amount of hot solvent to the flask with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification via Column Chromatography

  • Stationary Phase Selection: Choose an appropriate stationary phase. For phosphonic acids, silica gel is common, but for highly polar compounds, a strong anion-exchange resin might be more effective.[1]

  • Eluent System Selection: Determine a suitable eluent system through thin-layer chromatography (TLC) analysis. A typical starting point for silica gel could be a mixture of a non-polar solvent (e.g., petroleum ether or hexane) and a more polar solvent (e.g., dichloromethane or ethyl acetate).[3] For anion-exchange resins, an aqueous buffer with an increasing salt or acid gradient (e.g., formic acid) is often used.[1]

  • Column Packing: Pack the chromatography column with the selected stationary phase slurried in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting the sample through the column, gradually increasing the polarity of the eluent if a gradient is used.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Analyze the collected fractions by TLC or another appropriate analytical technique to identify the fractions containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization of Purification Workflow

PurificationWorkflow Crude Crude this compound Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Recrystallization Chromatography Column Chromatography Crude->Chromatography Direct Purification HotFilter Hot Filtration Dissolve->HotFilter Crystallize Cool to Induce Crystallization HotFilter->Crystallize Isolate Isolate Crystals (Vacuum Filtration) Crystallize->Isolate Troubleshoot Product Oily or Fails to Crystallize Crystallize->Troubleshoot Dry Dry Under Vacuum Isolate->Dry Pure Pure Product Dry->Pure Troubleshoot->Chromatography Alternative Method Chromatography->Pure

Caption: A typical workflow for the purification of crude this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound is a very sticky solid and difficult to handle. What can I do?

A1: This is a common issue with phosphonic acids, which can be hygroscopic.[1] Try drying the compound under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable. If it remains sticky, consider converting it to a dicyclohexylammonium or sodium salt, which are often more crystalline and easier to handle.[1] After purification of the salt, the free phosphonic acid can be regenerated by an acid wash.

Q2: What are the most likely impurities in my crude this compound?

A2: The impurities will depend on the synthetic route. If prepared by hydrolysis of a dialkyl or diaryl phosphonate, common impurities include the corresponding starting ester and alcohol/phenol byproducts.[4] If synthesized via oxidation of a phosphinic acid, unreacted starting material could be present.[4]

Q3: How can I best monitor the purity of my product during the purification process?

A3: Several techniques can be used. Thin-layer chromatography (TLC) is a quick and effective way to track the separation of your product from impurities during column chromatography. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is a suitable method.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ³¹P, and ¹³C) is also excellent for identifying the structure of the final product and detecting any remaining impurities.

Q4: Can I use water as a solvent for recrystallization?

A4: While some phosphonic acids are soluble in water, using pure water for recrystallization can be challenging due to their high solubility. However, a mixture of water with a miscible organic solvent like ethanol or acetone is a common and effective recrystallization system.[1] The organic solvent reduces the overall polarity, allowing for crystallization upon cooling.

Q5: My recrystallization resulted in a very fine powder that is difficult to filter. How can I improve the crystal size?

A5: Fine powders often result from rapid crystallization. To obtain larger crystals, slow down the cooling process. Allow the hot, saturated solution to cool to room temperature on the benchtop without disturbance before moving it to a colder environment like an ice bath. This slower cooling rate provides more time for larger, more ordered crystals to form.

References

avoiding decomposition of (4-phenylphenoxy)phosphonic acid during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of (4-phenylphenoxy)phosphonic acid

Welcome to the technical support center for the synthesis and handling of this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate challenges during its synthesis, with a primary focus on preventing decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and reliable method involves a two-step process. First, a stable precursor, Diethyl (4-phenylphenoxy)phosphonate, is synthesized. This is typically achieved by reacting 4-phenylphenol with diethyl chlorophosphate in the presence of a non-nucleophilic base. The second step is the hydrolysis of the diethyl ester to yield the final phosphonic acid.

Q2: What is the primary cause of decomposition during the synthesis of this compound?

A2: The primary risk of decomposition is the cleavage of the stable phenyl-phenoxy ether bond. This typically occurs under harsh reaction conditions, particularly during the final hydrolysis step if strong acids (like concentrated HCl or HBr) are used at high temperatures for extended periods. The P-C bond in phosphonic acids is generally very stable to hydrolysis[1].

Q3: Are there alternative methods to hydrolyze the diethyl ester precursor that minimize decomposition?

A3: Yes, milder methods are highly recommended to preserve the ether linkage. The McKenna reaction, which uses bromotrimethylsilane (TMSBr) followed by a simple workup with methanol or water, is an excellent alternative to strong acid hydrolysis.[2][3][4] This method proceeds under neutral, anhydrous conditions and at much lower temperatures, significantly reducing the risk of ether bond cleavage.

Q4: My final product is a sticky, non-crystalline oil. How can I purify it?

A4: Phosphonic acids are notoriously difficult to purify due to their high polarity and hygroscopic nature. If direct crystallization fails, consider the following:

  • Salt Formation: Convert the phosphonic acid to a salt (e.g., with cyclohexylamine, dicyclohexylamine, or sodium hydroxide). These salts often have better crystalline properties.

  • Lyophilization: Freeze-drying from a water or tert-butanol solution can yield a solid, amorphous powder.

  • Chromatography: While challenging, purification on a strong anion-exchange resin or using reversed-phase HPLC with a polar eluent can be effective. Standard silica gel chromatography is often difficult[5].

Q5: Can I use basic hydrolysis (e.g., with NaOH) to deprotect the phosphonate ester?

A5: Basic hydrolysis is generally not recommended for the complete conversion to a phosphonic acid. These conditions often lead to the formation of the phosphonic acid monoester as the primary product and can be difficult to drive to completion to get the diacid[2].

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Solution
Low or No Yield of Phosphonic Acid Incomplete Hydrolysis: The reaction time may be too short, or the temperature too low, especially for the milder McKenna reaction.For Acid Hydrolysis: Ensure the reaction is refluxing vigorously for the recommended time (8-12 hours). For McKenna Reaction: Allow the reaction to stir at room temperature for at least 12-24 hours before quenching. Monitor the reaction by ³¹P NMR if possible; the phosphonate ester peak should disappear.
Reaction Mixture Turns Dark/Black During Hydrolysis Thermal Decomposition: This is a strong indicator of decomposition, likely due to excessively high temperatures during acid hydrolysis.Immediately lower the reaction temperature. Consider switching to a milder hydrolysis method like the McKenna reaction, which is performed at room temperature.
Presence of Phenol or 4-Phenylphenol in the Final Product Ether Bond Cleavage: The harsh conditions of strong acid hydrolysis have cleaved the desired molecule.The product is likely unrecoverable. For future syntheses, you must use a milder hydrolysis protocol. The McKenna reaction (using TMSBr) is the recommended alternative.
Final Product is Contaminated with Phosphonic Acid Monoester Incomplete Hydrolysis or Use of Basic Conditions: The reaction did not go to completion, or an inappropriate method was used.If using acid hydrolysis, prolong the reflux time. If you used basic conditions, switch to an acidic or TMSBr-based method for complete de-esterification.
Difficulty Removing Solvents/Reagents High Polarity of the Product: Phosphonic acids can be very sticky and hold onto solvents. Excess acid (from hydrolysis) can also be difficult to remove.After removing the bulk of the solvent/reagent under vacuum, perform an azeotropic distillation with toluene to remove residual water and HCl[2]. Dry the final product under high vacuum over a desiccant like P₂O₅.

Experimental Protocols & Data

Workflow for Synthesis of this compound```dot

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Hydrolysis (Deprotection) node_A 4-Phenylphenol + Diethyl Chlorophosphate node_B Add Base (e.g., Triethylamine) in Anhydrous Solvent (e.g., THF) node_A->node_B node_C Reaction at 0°C to RT node_B->node_C node_D Workup & Purification node_C->node_D node_E Diethyl (4-phenylphenoxy)phosphonate node_D->node_E node_F Choose Hydrolysis Method node_E->node_F node_G Method A: Harsh Acid Hydrolysis (Conc. HCl, Reflux) node_F->node_G High Risk of Decomposition node_H Method B: Mild McKenna Reaction (TMSBr, RT) node_F->node_H Recommended node_I Workup & Purification node_G->node_I node_H->node_I node_J This compound node_I->node_J

Caption: Decision tree for hydrolysis method selection.

Troubleshooting Your Synthesis

G start Problem Occurred During Synthesis q_step At which step? start->q_step hydrolysis Hydrolysis Step q_step->hydrolysis Step 2 purification Purification Step q_step->purification Final Product q_hydrolysis What was the issue? hydrolysis->q_hydrolysis q_purification What is the issue? purification->q_purification dark_color Dark Color / Charring q_hydrolysis->dark_color low_yield Low Yield / Incomplete Rxn q_hydrolysis->low_yield side_product Side Product (e.g., Phenol) q_hydrolysis->side_product sol_dark Decomposition Occurred. Switch to milder McKenna (TMSBr) method. dark_color->sol_dark sol_yield Increase reaction time or ensure anhydrous conditions (for TMSBr). low_yield->sol_yield sol_side Ether bond cleaved. Must use milder McKenna (TMSBr) method. side_product->sol_side sticky_oil Product is a Sticky Oil q_purification->sticky_oil sol_sticky 1. Attempt crystallization from different solvent systems (e.g., water/EtOH). 2. Convert to a crystalline salt (e.g., with cyclohexylamine). 3. Lyophilize from t-BuOH/water. sticky_oil->sol_sticky

Caption: Flowchart for troubleshooting common synthesis issues.

References

Technical Support Center: (4-phenylphenoxy)phosphonic acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of (4-phenylphenoxy)phosphonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a synthesis of this compound?

A1: Common impurities largely depend on the synthetic route employed. For a typical two-step synthesis involving a Michaelis-Arbuzov reaction followed by hydrolysis, you might encounter:

  • Unreacted starting materials: 4-phenylphenol, trialkyl phosphite, or phosphorus trichloride.

  • Intermediates: Dialkyl (4-phenylphenoxy)phosphonate or (4-phenylphenoxy)phosphonic dichloride.

  • Byproducts of hydrolysis: The corresponding alcohol from the phosphonate ester.

  • Side-reaction products: Rearrangement byproducts from the Michaelis-Arbuzov reaction.[1][2]

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: The most common and effective techniques are:

  • High-Performance Liquid Chromatography (HPLC): Both reversed-phase (RP) and anion-exchange chromatography can be effective. RP-HPLC is often used with an ion-pairing agent.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is particularly useful for identifying phosphorus-containing impurities. 1H and 13C NMR can help identify organic impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Q3: My this compound is an oil or a sticky solid and won't crystallize. What can I do?

A3: This is a common issue with phosphonic acids, which can be hygroscopic.[3] Here are a few strategies to try:

  • Solvent System Screening: Experiment with a variety of solvent systems for recrystallization. Good starting points for phosphonic acids include mixed aqueous-organic solvents like ethanol/water, acetone/water, or acetonitrile/water.[3]

  • Salt Formation: Convert the phosphonic acid to a salt, such as a sodium, triethylammonium, or dicyclohexylammonium salt, which often have better-defined crystal lattices and are less hygroscopic.[3] You can then recrystallize the salt.

  • Chromatography: If recrystallization fails, column chromatography is a viable alternative.

Troubleshooting Guides

Problem: Poor Yield After Recrystallization
Possible Cause Troubleshooting Step
The compound is too soluble in the chosen solvent.Select a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated.
Too much solvent was used.Reduce the amount of solvent used to dissolve the crude product. The goal is to create a saturated solution at the boiling point of the solvent.
The cooling process was too rapid.Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
Incomplete precipitation.If the compound is partially soluble even at low temperatures, adding a less polar anti-solvent can help induce further precipitation.
Problem: Impurities Remain After Recrystallization
Possible Cause Troubleshooting Step
The impurity has similar solubility to the product.Try a different recrystallization solvent or a mixture of solvents. Alternatively, consider a different purification technique like column chromatography.
The impurity is occluded within the crystals.Ensure slow crystal growth by allowing the solution to cool gradually. Rapid cooling can trap impurities. A second recrystallization may be necessary.
The product is degrading during heating.If the compound is thermally labile, consider a purification method that does not require heating, such as chromatography.

Experimental Protocols

Protocol 1: Recrystallization from an Aqueous/Organic Mixture

This protocol is a general guideline and may require optimization for your specific sample.

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a hot solvent in which it is readily soluble (e.g., ethanol, acetone, or acetonitrile).

  • Addition of Anti-Solvent: While the solution is still hot, slowly add a hot anti-solvent (typically water) in which the compound is poorly soluble, until the solution becomes slightly turbid.

  • Clarification: Add a small amount of the first solvent back to the mixture until the turbidity just disappears.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature.

  • Crystallization: Further cool the flask in an ice bath or refrigerator for at least one hour to promote complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification via Dicyclohexylammonium Salt Formation
  • Salt Formation: Dissolve the crude this compound in a suitable organic solvent (e.g., ethanol or acetone).

  • Amine Addition: Add a stoichiometric amount of dicyclohexylamine to the solution.

  • Precipitation: The dicyclohexylammonium salt of the phosphonic acid should precipitate from the solution. The mixture can be stirred at room temperature or cooled to enhance precipitation.

  • Isolation and Recrystallization: Collect the salt by filtration. The salt can then be recrystallized from a suitable solvent (e.g., ethanol/water).

  • Liberation of the Free Acid: To recover the purified phosphonic acid, the dicyclohexylammonium salt can be treated with a strong acid (e.g., HCl) or passed through an acidic ion-exchange resin.

Protocol 3: HPLC Purity Analysis

This is a starting point for an analytical HPLC method. Method development will be necessary for optimal results.

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a low percentage of B, and gradually increase. A typical gradient might be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV at a wavelength where the phenylphenoxy moiety absorbs (e.g., 254 nm).
Injection Volume 10 µL
Column Temperature 30 °C

Visualizations

Purification_Workflow Crude Crude this compound Dissolve Dissolve in minimal hot solvent Crude->Dissolve Add_Anti_Solvent Add hot anti-solvent to turbidity Dissolve->Add_Anti_Solvent Clarify Clarify with a few drops of solvent Add_Anti_Solvent->Clarify Cool Slow cooling to room temp Clarify->Cool Crystallize Cool in ice bath Cool->Crystallize Filter_Wash Filter and wash with cold solvent Crystallize->Filter_Wash Pure_Product Pure this compound Filter_Wash->Pure_Product

Caption: Recrystallization workflow for this compound.

Caption: Troubleshooting logic for purification issues.

References

resolving issues with (4-phenylphenoxy)phosphonic acid solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the solubility of (4-phenylphenoxy)phosphonic acid.

Troubleshooting Guides

Issue: this compound is not dissolving in my chosen solvent.

This guide provides a step-by-step approach to address solubility challenges with this compound.

Troubleshooting Workflow

G start Start: this compound not dissolving solvent_check Step 1: Verify Solvent Choice - Is it a polar solvent? (e.g., MeOH, EtOH, DMSO, DMF) start->solvent_check physical_methods Step 2: Apply Physical Dissolution Aids - Sonication - Gentle Warming (e.g., 40-50°C) - Vortexing solvent_check->physical_methods If yes failure Still Unresolved: Contact Technical Support solvent_check->failure If no, select a polar solvent ph_adjustment Step 3: Adjust pH (for aqueous or alcoholic solutions) - Add a base (e.g., NaOH, KOH, NH4OH) dropwise - Monitor for dissolution physical_methods->ph_adjustment If still not dissolved success Success: Compound Dissolved physical_methods->success If dissolved solvent_mixture Step 4: Use a Co-Solvent System - e.g., Ethanol/Water - e.g., DMSO/Water ph_adjustment->solvent_mixture If still not dissolved ph_adjustment->success If dissolved solvent_mixture->success If dissolved solvent_mixture->failure If still not dissolved

Caption: Troubleshooting workflow for dissolving this compound.

Detailed Steps:

  • Verify Solvent Selection: this compound, like other aromatic phosphonic acids, exhibits poor solubility in non-polar organic solvents.[1] Ensure you are using a polar solvent. Recommended starting points are methanol, ethanol, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF).

  • Utilize Physical Methods: If the compound remains insoluble or is slow to dissolve in a suitable polar solvent, the following physical aids can be employed:

    • Sonication: Place the sample in an ultrasonic bath to break up solid aggregates and increase the surface area for solvation.

    • Gentle Heating: Warm the solution to between 40-50°C.[2] Avoid excessive heat which could lead to degradation.

    • Vortexing/Stirring: Vigorous agitation can enhance the rate of dissolution.

  • pH Adjustment: The solubility of phosphonic acids in aqueous or alcoholic solutions is highly pH-dependent.[2] In neutral or acidic conditions, their solubility is often limited.

    • For aqueous or alcoholic suspensions, add a base (e.g., 1M NaOH, KOH, or ammonium hydroxide) dropwise while stirring.

    • As the phosphonic acid is deprotonated to its more soluble salt form, the solid should dissolve.[2]

  • Co-Solvent Systems: If a single solvent is ineffective, a co-solvent system can be beneficial. For example, dissolving the compound in a minimal amount of DMSO or ethanol and then diluting with water (or your aqueous buffer) can be an effective strategy.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for dissolving this compound?

A1: Based on the properties of similar aromatic phosphonic acids, polar solvents are the most effective. We recommend starting with:

  • Alcohols: Methanol, Ethanol

  • Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)

Q2: I am seeing a precipitate form when I add my this compound solution to an aqueous buffer. What is happening?

A2: This is likely due to a change in pH. Phosphonic acids are more soluble in basic aqueous solutions.[2] If your buffer is neutral or acidic, the dissolved phosphonate salt may be protonated back to the less soluble phosphonic acid, causing it to precipitate. To resolve this, consider adjusting the pH of your final solution to be slightly basic.

Q3: Can I heat the solvent to dissolve this compound?

A3: Gentle heating to 40-50°C can aid in dissolution.[2] However, it is crucial to monitor the stability of the compound at elevated temperatures. We recommend running a small-scale test to ensure no degradation occurs.

Q4: Is this compound soluble in water?

A4: The solubility of phosphonic acids in pure water is often low but increases significantly in basic conditions.[2] If you need to prepare an aqueous solution, it is recommended to dissolve the compound in a slightly basic solution (e.g., pH > 8).

Q5: My compound appears oily or sticky and is difficult to handle and dissolve. What can I do?

A5: Some phosphonic acids can be hygroscopic or exist as amorphous solids, which can make them appear sticky.[3] If you are facing this issue, consider recrystallizing the material to obtain a more crystalline and easier-to-handle solid. A common method is to dissolve the compound in a minimal amount of a good solvent (like methanol or hot water) and then add a poor solvent (like a non-polar organic solvent) until turbidity is observed, followed by slow cooling.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Laboratory Solvents.

Disclaimer: The following data is based on the experimentally determined solubility of Phenylphosphonic Acid, a structurally similar compound. The actual solubility of this compound may vary.

SolventTemperature (°C)Estimated Solubility ( g/100g of solvent)
n-Propanol25> 10
Acetone255 - 10
Acetonitrile251 - 5
Ethyl Acetate25< 1
Chloroform25< 0.1

Data adapted from a study on Phenylphosphonic Acid.[4]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound in an Organic Solvent

Objective: To prepare a stock solution of this compound in a suitable organic solvent.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or Methanol

  • Vortex mixer

  • Sonicator bath

  • Warming plate (optional)

Procedure:

  • Weigh the desired amount of this compound into a clean, dry vial.

  • Add the appropriate volume of DMSO or methanol to achieve the target concentration.

  • Vortex the mixture for 1-2 minutes.

  • If the solid is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes.

  • If solubility is still limited, gently warm the solution to 40-50°C with intermittent vortexing until the solid is completely dissolved.

  • Allow the solution to cool to room temperature before use.

Protocol 2: Preparation of an Aqueous Solution of this compound via pH Adjustment

Objective: To prepare an aqueous solution of this compound by converting it to its more soluble salt form.

Materials:

  • This compound

  • Deionized water

  • 1 M Sodium Hydroxide (NaOH)

  • pH meter or pH strips

  • Stir plate and stir bar

Procedure:

  • Add the desired amount of this compound to a beaker containing the required volume of deionized water.

  • Place the beaker on a stir plate and begin stirring. The mixture will likely be a suspension.

  • Slowly add 1 M NaOH dropwise to the suspension.

  • Monitor the dissolution of the solid and the pH of the solution.

  • Continue adding NaOH until the solid is completely dissolved. The pH of the final solution will likely be > 8.

  • Record the final pH and volume of the solution.

Experimental Workflow for Solubility Testing

G start Start: Determine Solubility weigh 1. Weigh a known mass of This compound start->weigh add_solvent 2. Add a small, known volume of solvent weigh->add_solvent agitate 3. Agitate (Vortex/Sonicate/Heat) for a set time add_solvent->agitate observe 4. Observe for complete dissolution agitate->observe add_more_solvent 5. Add another known volume of solvent observe->add_more_solvent No calculate End: Calculate Solubility (mass of solute / volume of solvent) observe->calculate Yes add_more_solvent->agitate

Caption: A general workflow for experimentally determining the solubility of this compound.

References

Technical Support Center: Optimizing Phosphonylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for phosphonylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental parameters.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during phosphonylation reactions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My phosphonylation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product yield in a phosphonylation reaction can stem from several factors, ranging from reagent quality to reaction conditions. Here is a systematic approach to troubleshooting this issue:

  • Reagent Quality and Handling:

    • Phosphonylating Agent: Trivalent phosphorus reagents are susceptible to oxidation. Ensure your phosphonylating agent (e.g., trialkyl phosphite, phosphonite) is pure and has been stored under an inert atmosphere. Consider using freshly distilled or newly purchased reagents.

    • Alkyl Halide (for Michaelis-Arbuzov type reactions): The reactivity of the alkyl halide is crucial. Reactivity follows the trend: R-I > R-Br > R-Cl.[1] Primary alkyl halides and benzyl halides generally give good results. Secondary alkyl halides may lead to elimination side products (alkenes), and tertiary alkyl halides are often unsuitable.[1][2] Aryl and vinyl halides are typically unreactive under standard Michaelis-Arbuzov conditions.[1]

    • Carbonyl Compound (for Abramov type reactions): Ensure the aldehyde or ketone is free of acidic impurities and has been properly stored to prevent degradation or polymerization.

    • Solvents and other Reagents: Use anhydrous solvents, as water can react with the phosphonylating agent and other intermediates. Ensure any bases or catalysts are of high purity.

  • Reaction Conditions:

    • Temperature: Many phosphonylation reactions require heating.[2] For Michaelis-Arbuzov reactions with less reactive phosphites, temperatures between 120°C and 160°C are common.[2] However, excessive heat can lead to decomposition of reactants or products.[3] It is crucial to optimize the temperature for your specific substrates.

    • Reaction Time: Monitor the reaction progress using techniques like TLC, GC, or 31P NMR to determine the optimal reaction time. Insufficient reaction time will result in incomplete conversion, while prolonged times can lead to byproduct formation.

    • Inert Atmosphere: As trivalent phosphorus compounds are sensitive to oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical.

  • Reaction Mechanism Considerations:

    • Michaelis-Arbuzov Reaction: This reaction involves the formation of a phosphonium salt intermediate. If the alkyl groups on the phosphite are bulky, the dealkylation step might be slow or require higher temperatures.

    • Abramov Reaction: The addition of the phosphite to the carbonyl group is reversible.[4] Reaction conditions should favor the forward reaction, which can sometimes be achieved by adjusting the temperature or using a catalyst.

Issue 2: Formation of Significant Byproducts

Question: I am observing significant byproduct formation in my phosphonylation reaction. How can I identify and minimize these unwanted products?

Answer:

Byproduct formation is a common challenge in phosphonylation reactions. Identifying the byproducts can provide insights into the competing reaction pathways.

  • Common Byproducts and Their Causes:

    • H-Phosphonates: The presence of a significant H-phosphonate peak in the 31P NMR spectrum can indicate hydrolysis of the phosphitylating reagent. This is often due to the presence of water in the reaction mixture.

    • Elimination Products (Alkenes): When using secondary alkyl halides in Michaelis-Arbuzov reactions, elimination can compete with substitution, leading to the formation of alkenes.[2]

    • N-Phosphonylated Products: In reactions involving substrates with amine functionalities, direct reaction with the phosphonylating agent can lead to the formation of N-phosphonylated side products, reducing the yield of the desired C-phosphonylation product.[5]

    • Products of Overreaction: In some cases, the desired phosphonate product can react further. For example, in the Abramov reaction, the initial adduct can sometimes react with a second molecule of the aldehyde.[4]

    • Pyrolysis Products: At high temperatures, pyrolysis of the phosphonate ester to a phosphonic acid can occur as a side reaction.[2]

  • Strategies to Minimize Byproducts:

    • Strict Anhydrous Conditions: Use dry glassware, anhydrous solvents, and properly stored reagents to minimize the formation of H-phosphonates.

    • Choice of Substrates: Whenever possible, use primary alkyl halides in Michaelis-Arbuzov reactions to avoid elimination.

    • Protecting Groups: For substrates with reactive functional groups (e.g., amines, hydroxyls), consider using appropriate protecting groups to prevent side reactions.

    • Optimization of Reaction Conditions: Carefully control the reaction temperature and time to minimize decomposition and overreaction. A lower temperature for a longer duration might be preferable to a high temperature for a short period.

    • Catalyst Selection: In catalyzed reactions, the choice of catalyst can significantly influence the selectivity. Screen different catalysts to find one that favors the desired reaction pathway.

Issue 3: Difficulties with Product Purification

Question: My phosphonate product is difficult to purify. What are some effective purification strategies?

Answer:

The purification of phosphonates, and especially phosphonic acids, can be challenging due to their polarity and physical properties.

  • For Phosphonate Esters:

    • Chromatography: Flash column chromatography on silica gel is a common method for purifying phosphonate diesters.[6]

    • Distillation: For volatile phosphonates, distillation under reduced pressure can be an effective purification technique.

  • For Phosphonic Acids:

    • Sticky or Oily Products: Phosphonic acids are often sticky, hygroscopic solids or oils that are difficult to handle and crystallize.

    • Crystallization:

      • If the phosphonic acid is difficult to crystallize directly, converting it to a salt (e.g., a triethylammonium or sodium salt) may facilitate crystallization.

      • Solvent systems like acetone/water or acetonitrile/water can be effective for crystallizing fatty phosphonic acids.

      • Lyophilization from tert-butanol has been reported to yield a more manageable fluffy solid compared to using water.

    • Chromatography: Due to their high polarity, purifying phosphonic acids by standard silica gel chromatography is often not feasible. Reversed-phase chromatography can be an alternative.[6] Anion-exchange chromatography can also be a powerful tool for purification.

Frequently Asked Questions (FAQs)

Q1: What is the role of a catalyst in phosphonylation reactions?

A1: Catalysts can play several roles in phosphonylation reactions. They can increase the reaction rate, allowing for milder reaction conditions (lower temperature, shorter reaction time). Catalysts can also improve the selectivity of the reaction, favoring the formation of the desired product over side products. For example, Lewis acids can be used to mediate the Michaelis-Arbuzov reaction at room temperature. In asymmetric phosphonylation, chiral catalysts are used to control the stereochemistry of the product.[7]

Q2: How does the choice of solvent affect the phosphonylation reaction?

A2: The solvent can have a significant impact on the reaction rate and mechanism. Polar aprotic solvents like DMF and acetonitrile are commonly used. In some cases, the solvent can directly participate in the reaction mechanism. For instance, in certain photoinduced phosphonylation reactions, solvent anions can form electron-donor-acceptor (EDA) complexes with the aryl halide, facilitating the reaction.[8] The dielectric constant of the solvent can also influence the stability of charged intermediates and transition states, thereby affecting the reaction rate.[9]

Q3: What are the key differences between the Michaelis-Arbuzov and Abramov reactions?

A3: The key difference lies in the electrophile that reacts with the trivalent phosphorus compound.

  • In the Michaelis-Arbuzov reaction , the electrophile is an alkyl halide . The reaction involves the formation of a phosphonium salt followed by dealkylation to yield a phosphonate.[2][10]

  • In the Abramov reaction , the electrophile is a carbonyl compound (an aldehyde or ketone). The reaction results in the formation of an α-hydroxyphosphonate.[4]

Q4: When should I consider using protecting groups in my phosphonylation reaction?

A4: Protecting groups are necessary when your substrate contains functional groups that are reactive under the phosphonylation conditions. Common functional groups that may require protection include hydroxyls, primary and secondary amines, thiols, and carboxylic acids.[2] The choice of protecting group is critical; it must be stable to the phosphonylation reaction conditions and be removable under conditions that do not affect the desired phosphonate product.

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing phosphonylation reactions.

Table 1: Typical Reaction Parameters for Michaelis-Arbuzov Reaction

ParameterTypical Range/ValueNotes
Temperature 120 - 160 °CFor less reactive phosphite esters.[2]
Alkyl Halide Reactivity R-I > R-Br > R-ClPrimary halides are most effective.[1]
Catalyst Loading 2 - 3 mol%Can vary significantly based on the catalyst and substrates.[11]
Solvent Toluene, Dioxane, MeCNChoice depends on substrate solubility and reaction temperature.[12]

Table 2: Influence of Temperature on a Phosphonic Acid Esterification

EntryTemperature (°C)Conversion of Substrate (%)Yield of Diester (%)Yield of Monoester (%)
130>99909
240>99927
350100945
460100963
570100972
680100981
790100991
810010095-

Adapted from a study on the esterification of butylphosphonic acid. At 100°C, some product decomposition was observed.[3]

Experimental Protocols

Protocol 1: General Procedure for a Michaelis-Arbuzov Reaction

This protocol provides a general guideline for a typical Michaelis-Arbuzov reaction. The specific amounts, temperature, and reaction time should be optimized for each specific set of substrates.

  • Preparation:

    • Dry all glassware in an oven at >100°C for several hours and allow to cool under a stream of inert gas (nitrogen or argon).

    • Ensure all solvents are anhydrous.

    • If necessary, distill the trialkyl phosphite and alkyl halide immediately before use.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the trialkyl phosphite.

    • Slowly add the alkyl halide to the stirred phosphite. For highly exothermic reactions, the addition should be done at a lower temperature (e.g., in an ice bath).

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 120-160°C).

    • Monitor the progress of the reaction by TLC, GC, or 31P NMR.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove any volatile byproducts (e.g., the newly formed alkyl halide) by distillation, if applicable.

    • The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.

Protocol 2: General Procedure for an Abramov Reaction

This protocol provides a general guideline for the synthesis of α-hydroxyphosphonates via the Abramov reaction.

  • Preparation:

    • As with the Michaelis-Arbuzov reaction, ensure all glassware is dry and the reaction is conducted under an inert atmosphere.

    • Use purified aldehyde or ketone.

  • Reaction Setup:

    • In a reaction flask under an inert atmosphere, combine the carbonyl compound and the phosphite. The reaction can often be run neat (without solvent).

    • If a catalyst is used (e.g., a Lewis acid or a base), it should be added at this stage.

  • Reaction:

    • The reaction may proceed at room temperature or require heating. The optimal temperature should be determined experimentally.

    • Stir the reaction mixture for the required amount of time, monitoring its progress by an appropriate analytical technique.

  • Work-up and Purification:

    • If the reaction was run neat, the crude product can often be purified directly.

    • If a solvent was used, it should be removed under reduced pressure.

    • The crude α-hydroxyphosphonate can be purified by column chromatography or crystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare/Purify Reagents (Phosphite, Halide/Carbonyl) mix Mix Reactants (and Catalyst if applicable) prep_reagents->mix prep_glassware Dry Glassware prep_glassware->mix prep_inert Set up Inert Atmosphere prep_inert->mix heat Heat to Optimal Temperature mix->heat monitor Monitor Reaction (TLC, NMR, GC) heat->monitor quench Quench Reaction (if necessary) monitor->quench Reaction Complete extract Extraction/Washing quench->extract purify Purification (Chromatography/Distillation) extract->purify characterize Characterize Product (NMR, MS, IR) purify->characterize

Caption: A general experimental workflow for a phosphonylation reaction.

troubleshooting_phosphonylation start Low/No Yield? check_reagents Check Reagent Quality - Purity - Anhydrous conditions - Reactivity of halide start->check_reagents Yes byproducts Significant Byproducts? start->byproducts No optimize_conditions Optimize Reaction Conditions - Temperature - Time - Inert atmosphere check_reagents->optimize_conditions optimize_conditions->byproducts identify_byproducts Identify Byproducts (NMR, MS) - H-phosphonate? - Elimination product? - N-phosphonylation? byproducts->identify_byproducts Yes purification_issue Purification Difficulty? byproducts->purification_issue No adjust_for_byproducts Adjust Strategy - Use protecting groups - Change substrate - Modify conditions identify_byproducts->adjust_for_byproducts adjust_for_byproducts->purification_issue purification_strategy Modify Purification - Salt formation for acids - Different chromatography - Distillation purification_issue->purification_strategy Yes success Successful Optimization purification_issue->success No purification_strategy->success

Caption: A troubleshooting flowchart for common phosphonylation reaction issues.

References

Troubleshooting Inconsistent Results in PTP Inhibition Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Protein Tyrosine Phosphatase (PTP) inhibition assays, particularly focusing on inconsistent results.

Frequently Asked Questions (FAQs)

Q1: My PTP inhibition assay is showing high variability between replicates. What are the common causes and how can I minimize this?

High variability in PTP inhibition assays can stem from several factors, ranging from reagent preparation to experimental execution. Here are some common causes and solutions:

  • Inaccurate Pipetting: Small volumes used in microplate assays are highly susceptible to pipetting errors. Ensure your pipettes are properly calibrated and use reverse pipetting techniques for viscous solutions.

  • Improper Mixing: Inadequate mixing of reagents in the wells can lead to non-uniform reaction rates. Gently mix the plate on a plate shaker after adding each component.

  • Temperature Fluctuations: Enzyme activity is highly sensitive to temperature.[1][2] Ensure that all reagents and plates are equilibrated to the assay temperature before starting the reaction. Avoid temperature gradients across the plate by not placing it on a cold or hot surface for extended periods.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the reactants and alter the reaction rate.[2] To mitigate this, avoid using the outermost wells for critical samples or fill them with buffer or water.

  • Reagent Instability: Ensure that all stock solutions, especially the enzyme and substrate, are stored correctly and have not undergone multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment.

Q2: I am observing a high background signal in my no-enzyme control wells. What could be the reason?

A high background signal can interfere with the accurate measurement of PTP activity. Potential causes include:

  • Substrate Instability: The substrate may be spontaneously hydrolyzing. This can be influenced by the buffer pH and temperature. Evaluate the stability of your substrate in the assay buffer over the time course of the experiment without the enzyme.

  • Contaminated Reagents: Buffers or other reagents may be contaminated with phosphatases. Use high-purity reagents and sterile, nuclease-free water.

  • Compound Interference: If you are screening compounds, the compounds themselves might be colored or fluorescent at the assay wavelength, leading to a false signal.[3] Always include a control with the compound but without the enzyme to check for this.[3]

Q3: My positive control inhibitor is not showing the expected level of inhibition. What should I check?

When a known inhibitor fails to perform as expected, it's crucial to systematically troubleshoot the assay components:

  • Inhibitor Potency: Verify the concentration and integrity of your inhibitor stock solution. It may have degraded over time.

  • Enzyme Activity: The specific activity of your PTP enzyme might be too high, requiring a higher concentration of the inhibitor to achieve significant inhibition. Re-evaluate the optimal enzyme concentration.

  • Assay Conditions: The chosen assay conditions (e.g., substrate concentration, pH, incubation time) may not be optimal for observing inhibition. For competitive inhibitors, a high substrate concentration can mask the inhibitory effect. It is often recommended to use a substrate concentration equal to its Michaelis-Menten constant (Km).[4][5]

Q4: I am getting reproducible but unexpected IC50 values for my test compounds. What could be the issue?

Inconsistent or unexpected IC50 values can be due to several factors related to the assay setup and the nature of the compounds themselves:

  • Incorrect Enzyme or Substrate Concentration: The IC50 value is dependent on the enzyme and substrate concentrations. Ensure these are consistent across experiments.[4]

  • Non-specific Inhibition: The compound may be inhibiting the PTP through non-specific mechanisms, such as aggregation or redox cycling.[3] Redox-active compounds can generate reactive oxygen species (ROS) that oxidize the catalytic cysteine of the PTP, leading to inactivation.[3]

  • Assay Interference: As mentioned earlier, the compound might interfere with the detection method (e.g., absorbance or fluorescence).[3]

  • Time-Dependent Inhibition: Some inhibitors exhibit time-dependent inhibition. Ensure that you are measuring the initial reaction velocity and that the pre-incubation time of the enzyme with the inhibitor is consistent.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting inconsistent results in PTP inhibition assays.

G Troubleshooting Workflow for PTP Inhibition Assays cluster_start cluster_checks Initial Checks cluster_investigation Detailed Investigation cluster_solutions Solutions cluster_end Start Inconsistent Results Observed Reagent_Check Verify Reagent Quality (Enzyme, Substrate, Buffer, Inhibitor) Start->Reagent_Check Protocol_Review Review Assay Protocol (Concentrations, Incubation Times, Temperature) Start->Protocol_Review Instrumentation_Check Check Instrumentation (Pipettes, Plate Reader) Start->Instrumentation_Check High_Variability High Variability? Reagent_Check->High_Variability Protocol_Review->High_Variability Instrumentation_Check->High_Variability High_Background High Background? High_Variability->High_Background [No] Optimize_Pipetting Optimize Pipetting & Mixing High_Variability->Optimize_Pipetting [Yes] Poor_Inhibition Poor Positive Control Inhibition? High_Background->Poor_Inhibition [No] Check_Substrate_Stability Check Substrate Stability & Reagent Purity High_Background->Check_Substrate_Stability [Yes] Validate_Enzyme_Activity Validate Enzyme Activity & Inhibitor Potency Poor_Inhibition->Validate_Enzyme_Activity [Yes] Run_Controls Run Compound Interference Controls Poor_Inhibition->Run_Controls [No] Resolved Results Consistent Optimize_Pipetting->Resolved Check_Substrate_Stability->Resolved Validate_Enzyme_Activity->Resolved Run_Controls->Resolved

Caption: A flowchart outlining the steps to diagnose and resolve common issues in PTP inhibition assays.

Key Experimental Protocols

1. Determination of Optimal Enzyme Concentration

This protocol is crucial for ensuring that the assay is performed in the linear range of the enzyme kinetics.

  • Objective: To find the enzyme concentration that results in a linear rate of product formation over the desired assay time.

  • Methodology:

    • Prepare a series of dilutions of the PTP enzyme in the assay buffer.

    • Add a fixed, saturating concentration of the substrate to each enzyme dilution in a microplate.

    • Monitor the production of the product (e.g., by measuring absorbance or fluorescence) at regular time intervals (e.g., every 5 minutes for 30-60 minutes).

    • Plot the signal versus time for each enzyme concentration.

    • Select an enzyme concentration that gives a linear response over the intended assay duration with a good signal-to-background ratio.[4][6]

2. Determination of the Michaelis-Menten Constant (Km)

Knowing the Km of your substrate is essential for standardizing the assay and for understanding the mechanism of inhibition.

  • Objective: To determine the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).

  • Methodology:

    • Use the optimal enzyme concentration determined previously.

    • Prepare a series of dilutions of the substrate in the assay buffer.

    • Initiate the reaction by adding the enzyme to each substrate concentration.

    • Measure the initial reaction velocity (V₀) for each substrate concentration. This is the slope of the linear portion of the progress curve (signal vs. time).

    • Plot V₀ versus the substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.[4][5]

3. IC50 Determination for a Test Compound

This protocol is used to quantify the potency of an inhibitor.

  • Objective: To determine the concentration of an inhibitor that reduces the enzyme activity by 50%.

  • Methodology:

    • Prepare a series of dilutions of the test compound (typically a 10-point dose-response curve).[4]

    • Pre-incubate the enzyme with each concentration of the compound for a defined period (e.g., 15-30 minutes).

    • Initiate the reaction by adding the substrate at a concentration equal to its Km.

    • Measure the initial reaction velocity.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Data Presentation: Common Assay Parameters

The following table summarizes typical ranges for key parameters in PTP inhibition assays. These values can serve as a starting point for assay optimization.

ParameterTypical RangeKey Considerations
PTP Enzyme Concentration 0.1 - 10 nMShould be in the linear range of the assay.[4]
Substrate Concentration 1 - 100 µMIdeally set at the Km value for IC50 determination.[4][5]
pH 5.5 - 7.5PTPs generally have an optimal pH between 5.5 and 6.0.[4][7]
Temperature 25 - 37 °CMust be kept constant throughout the assay.[1][2]
DTT Concentration 0.1 - 1 mMEssential for maintaining the catalytic cysteine in a reduced state.[3][4][7]
DMSO Concentration < 1% (v/v)High concentrations can inhibit enzyme activity.[4]

Signaling Pathway and Inhibition Model

The diagram below illustrates a simplified signaling pathway involving a PTP and how an inhibitor can modulate its activity.

G PTP-Mediated Signaling and Inhibition cluster_pathway Signaling Cascade cluster_inhibition Inhibition Mechanism Substrate_P Phosphorylated Substrate (Active Signal) PTP Protein Tyrosine Phosphatase (PTP) Substrate_P->PTP Binds to Substrate Dephosphorylated Substrate (Inactive Signal) PTP->Substrate Dephosphorylates Inhibitor PTP Inhibitor Inhibitor->PTP Binds and Inhibits

Caption: A diagram showing the role of a PTP in dephosphorylating a substrate and how a PTP inhibitor can block this process.

References

Technical Support Center: Refinement of (4-Phenylphenoxy)phosphonic Acid Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing (4-phenylphenoxy)phosphonic acid and similar phosphonic acid-based compounds in phosphatase inhibition assays. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My phosphonic acid-based inhibitor shows poor solubility in aqueous assay buffers. How can I improve this?

A1: Poor solubility is a common issue with organic phosphonic acids. Here are a few strategies to address this:

  • Co-solvents: Prepare a high-concentration stock solution of your compound in an organic solvent like DMSO. Ensure the final concentration of the organic solvent in the assay is low (typically ≤1%) to avoid impacting enzyme activity.

  • pH Adjustment: The solubility of phosphonic acids can be pH-dependent. You can try adjusting the pH of your stock solution by adding a small amount of base (e.g., NaOH or triethylamine) to form the more soluble phosphonate salt. However, be cautious to ensure the final assay buffer pH remains optimal for enzyme activity.

  • Use of Surfactants: In some cases, a very low concentration of a non-ionic surfactant (e.g., Triton X-100 or Tween-20) in the assay buffer can help maintain the solubility of hydrophobic compounds. This should be validated to ensure it does not interfere with the assay.

Q2: I am observing high background noise in my fluorescence-based phosphatase assay. What are the potential causes and solutions?

A2: High background in fluorescence-based assays can stem from several sources:

  • Autofluorescence of the Inhibitor: The inhibitor itself may be fluorescent at the excitation and emission wavelengths used in the assay. To check for this, run a control experiment with the inhibitor in the assay buffer without the enzyme or substrate. If autofluorescence is an issue, you may need to consider a different detection method (e.g., colorimetric or luminescence-based).

  • Substrate Instability: The phosphatase substrate, such as p-nitrophenyl phosphate (pNPP) or 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), can undergo spontaneous hydrolysis, leading to a high background signal.[1] Prepare the substrate solution fresh before each experiment and protect it from light.

  • Contaminated Reagents: Ensure all buffers and reagents are freshly prepared with high-purity water to avoid fluorescent contaminants.

Q3: My results show poor reproducibility between experiments. What steps can I take to improve consistency?

A3: Poor reproducibility can be frustrating. Here are some key areas to focus on for improvement:

  • Consistent Reagent Preparation: Always prepare fresh dilutions of your enzyme and inhibitor for each experiment. Avoid repeated freeze-thaw cycles of the enzyme stock.

  • Precise Pipetting: Use calibrated pipettes and ensure consistent pipetting techniques, especially for small volumes.

  • Temperature Control: Incubate reactions at a consistent and controlled temperature, as enzyme activity is highly temperature-dependent.[1][2]

  • Assay Timing: Ensure that the timing of reagent additions and incubation periods is consistent across all wells and plates.[3]

Q4: How can I determine if my inhibitor is a "tight-binding" inhibitor, and why is this important?

A4: A tight-binding inhibitor has an inhibition constant (Ki) that is close to the enzyme concentration used in the assay. This is important because it can affect the calculation of IC50 and Ki values. To determine if your inhibitor is tight-binding, perform the inhibition assay at several different enzyme concentrations. If the calculated IC50 value increases with the enzyme concentration, it is indicative of tight-binding inhibition.[4] In such cases, standard IC50 analysis models may not be appropriate, and you may need to use specialized models like the Morrison equation for Ki determination.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Enzyme Activity Inactive enzyme due to improper storage or handling.Aliquot the enzyme upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. Run a positive control with a known inhibitor to confirm enzyme activity.
Incorrect assay buffer pH or composition.Verify that the assay buffer pH is optimal for the specific phosphatase being used.[2] Ensure all buffer components are at the correct final concentrations.
Presence of inhibiting contaminants in the sample or reagents.Prepare fresh buffers and solutions using high-purity water. If testing crude or semi-pure compounds, consider purification to remove potential inhibitors.
High Background Signal Spontaneous substrate hydrolysis.Prepare substrate solutions fresh for each experiment and protect them from light.[1] Run a "no enzyme" control to quantify the rate of spontaneous hydrolysis.
Autofluorescence of the test compound.Measure the fluorescence of the compound in the assay buffer without the enzyme or substrate. If significant, consider alternative assay formats (e.g., colorimetric).
Contaminated assay plates or reagents.Use new, high-quality assay plates. Ensure all reagents are free from fluorescent impurities.
Poor Curve Fit for IC50 Determination Compound precipitation at high concentrations.Visually inspect the wells with the highest inhibitor concentrations for any signs of precipitation. Determine the solubility limit of your compound in the assay buffer and use concentrations below this limit.
Tight-binding inhibition.Perform the assay at multiple enzyme concentrations. If the IC50 value is dependent on the enzyme concentration, use appropriate data analysis models for tight-binding inhibitors.[4]
Assay signal not in the linear range.Optimize the enzyme concentration and incubation time to ensure the reaction proceeds within the linear range. Run a time-course experiment to determine the optimal endpoint.
Inconsistent Results Between Assays Inconsistent reagent preparation.Prepare fresh dilutions of the enzyme and inhibitor for each experiment from stock solutions.
Variability in incubation times or temperatures.Use a temperature-controlled plate reader or incubator. Ensure consistent timing for reagent additions and measurements.[1][3]
Pipetting errors.Use calibrated pipettes and be consistent with pipetting techniques. For multi-well plates, consider using a multichannel pipette for simultaneous additions.

Experimental Protocols

Protocol: In Vitro Phosphatase Inhibition Assay (Colorimetric)

This protocol describes a general procedure for determining the inhibitory activity of a this compound-based compound against a protein tyrosine phosphatase, such as SHP2, using the colorimetric substrate p-nitrophenyl phosphate (pNPP).

Materials:

  • Purified recombinant phosphatase (e.g., SHP2)

  • This compound or similar inhibitor

  • p-Nitrophenyl phosphate (pNPP)[6]

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM DTT, pH 7.2)

  • Stop Solution (e.g., 1 M NaOH)[1]

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Inhibitor Preparation:

    • Prepare a 10 mM stock solution of the inhibitor in 100% DMSO.

    • Perform serial dilutions of the inhibitor stock solution in assay buffer to create a range of concentrations (e.g., from 100 µM to 0.01 µM). Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Enzyme Preparation:

    • Dilute the phosphatase enzyme stock to the desired working concentration in ice-cold assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of each inhibitor dilution to triplicate wells.

    • Include control wells:

      • 100% Activity Control: 25 µL of assay buffer with 1% DMSO (no inhibitor).

      • Blank (No Enzyme): 50 µL of assay buffer with 1% DMSO.

    • Add 25 µL of the diluted enzyme solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Incubation:

    • Prepare the pNPP substrate solution in assay buffer at a concentration equal to the Km of the enzyme (if known) or a pre-determined optimal concentration.

    • Initiate the reaction by adding 50 µL of the pNPP solution to all wells.

    • Incubate the plate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction remains in the linear phase.[1]

  • Reaction Termination and Data Acquisition:

    • Stop the reaction by adding 50 µL of Stop Solution to all wells. The solution will turn yellow in the presence of the dephosphorylated product, p-nitrophenol.

    • Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2 SHP2 Grb2->SHP2 recruits SOS SOS SHP2->SOS activates Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor (4-phenylphenoxy) phosphonic acid Inhibitor->SHP2 inhibits

Caption: Simplified SHP2 signaling pathway and point of inhibition.

Assay_Workflow Start Start PrepInhibitor Prepare Inhibitor Serial Dilutions Start->PrepInhibitor AddInhibitor Add Inhibitor to Plate PrepInhibitor->AddInhibitor AddEnzyme Add Enzyme (Pre-incubate) AddInhibitor->AddEnzyme AddSubstrate Initiate Reaction (Add pNPP Substrate) AddEnzyme->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate StopReaction Stop Reaction (Add Stop Solution) Incubate->StopReaction ReadAbsorbance Read Absorbance at 405 nm StopReaction->ReadAbsorbance Analyze Calculate % Inhibition & Determine IC50 ReadAbsorbance->Analyze End End Analyze->End

Caption: Experimental workflow for a phosphatase inhibition assay.

References

enhancing the stability of (4-phenylphenoxy)phosphonic acid solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-phenylphenoxy)phosphonic acid solutions. The information is designed to address common challenges and ensure the stability and integrity of your experimental solutions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the preparation, storage, and use of this compound solutions.

Problem Potential Cause Recommended Solution
Precipitation or Crystallization in Solution - Low solvent polarity. - Temperature fluctuations. - Solution supersaturation. - pH shift.- Use a more polar aprotic solvent such as DMF or DMSO for higher solubility.[1] - Store solutions at a constant, controlled temperature. For long-term storage, consider -80°C.[2] - Gently warm the solution to redissolve the precipitate. If it persists, filter the solution before use. - Ensure the pH of the solution is maintained. The solubility of phosphonic acids can increase in basic media.[3]
Solution Discoloration (Yellowing) - Oxidation of the compound. - Presence of impurities in the solvent. - Exposure to light.- Use high-purity solvents and degas them before use to remove dissolved oxygen. - Store solutions in amber vials or protect them from light to prevent phot-degradation. - Prepare fresh solutions before use whenever possible.
Inconsistent Experimental Results - Degradation of the stock solution. - Inaccurate concentration due to incomplete dissolution. - Interaction with incompatible substances.- Regularly check the purity of your stock solution using analytical methods like HPLC. - Ensure complete dissolution of the solid material before use. Sonication may aid dissolution. - Avoid contact with strong acids, bases, and oxidizing or reducing agents.[2]
Low Yield or Incomplete Reaction - Inactive this compound due to degradation. - Poor solubility in the reaction medium.- Use a freshly prepared solution or a solution that has been stored properly at -80°C.[2] - Consider using a co-solvent system to improve the solubility of the phosphonic acid in the reaction mixture.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound solutions?

For optimal stability, solutions of this compound should be stored at -80°C in tightly sealed containers.[2] The containers should be protected from light, for example, by using amber vials or wrapping them in aluminum foil. The solid powder form should be stored at -20°C.[2]

2. What solvents are suitable for dissolving this compound?

3. Is this compound stable in aqueous solutions?

The stability of phosphonic acids in aqueous solutions can be pH-dependent. The P-C bond in phosphonic acids is generally stable, but it can be susceptible to cleavage under certain oxidative conditions.[3] For aqueous solutions, it is crucial to control the pH and avoid the presence of strong oxidizing agents. Buffering the solution may be necessary for maintaining a stable pH.

4. How can I check the stability of my this compound solution over time?

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS), should be used to monitor the purity and concentration of your solution over time. This will allow you to detect any degradation products that may form.

5. What are the potential degradation pathways for this compound?

While specific degradation pathways have not been documented for this compound, potential degradation could involve hydrolysis of the phenoxy-phosphorous bond under strongly acidic or basic conditions, or oxidation of the aromatic rings. The P-C bond, although generally stable, could also be a point of cleavage under harsh oxidative conditions.[3]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent
  • Materials: this compound powder, high-purity dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), analytical balance, volumetric flask, sonicator.

  • Procedure:

    • Weigh the desired amount of this compound powder in a clean, dry weighing boat.

    • Transfer the powder to a volumetric flask of the appropriate size.

    • Add a small amount of the chosen solvent (DMF or DMSO) to dissolve the powder.

    • If necessary, sonicate the mixture for 5-10 minutes to ensure complete dissolution.

    • Once dissolved, add the solvent to the final volume mark on the volumetric flask.

    • Mix the solution thoroughly by inversion.

    • Store the stock solution in a tightly sealed, light-protected container at -80°C.[2]

Protocol 2: General Stability Testing Workflow

This protocol outlines a general approach for assessing the stability of a this compound solution.

  • Prepare the Solution: Prepare a batch of the this compound solution according to Protocol 1.

  • Initial Analysis (Time Zero): Immediately after preparation, analyze the solution using a validated stability-indicating HPLC or LC-MS method to determine the initial concentration and purity. This serves as the baseline.

  • Storage Conditions: Aliquot the solution into several vials and store them under different conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature, elevated temperature). Protect all samples from light.

  • Time Points: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a vial from each storage condition.

  • Analysis: Allow the sample to equilibrate to room temperature and analyze it using the same analytical method as in step 2.

  • Data Evaluation: Compare the concentration and purity of the stored samples to the initial time-zero data. A significant decrease in concentration or the appearance of new peaks (degradation products) indicates instability under that specific storage condition.

Visualizations

experimental_workflow prep Prepare Stock Solution t0 Initial Analysis (T=0) prep->t0 storage Aliquot and Store under Various Conditions t0->storage tp Retrieve Samples at Pre-defined Time Points storage->tp analysis Analyze Samples tp->analysis eval Evaluate Data vs. T=0 analysis->eval

Caption: Experimental workflow for stability testing.

troubleshooting_logic cluster_precip cluster_discolor cluster_inconsistent start Issue with Solution? precip Precipitation? start->precip discolor Discoloration? start->discolor inconsistent Inconsistent Results? start->inconsistent p_cause1 Low Solvent Polarity precip->p_cause1 p_cause2 Temperature Fluctuation precip->p_cause2 d_cause1 Oxidation discolor->d_cause1 d_cause2 Light Exposure discolor->d_cause2 i_cause1 Solution Degradation inconsistent->i_cause1 i_cause2 Incomplete Dissolution inconsistent->i_cause2 p_sol1 Use DMF/DMSO p_cause1->p_sol1 p_sol2 Control Temperature p_cause2->p_sol2 d_sol1 Use High-Purity/Degassed Solvent d_cause1->d_sol1 d_sol2 Protect from Light d_cause2->d_sol2 i_sol1 Check Purity (HPLC) i_cause1->i_sol1 i_sol2 Ensure Complete Dissolution i_cause2->i_sol2

References

Validation & Comparative

A Comparative Guide to (4-phenylphenoxy)phosphonic Acid and Other Protein Tyrosine Phosphatase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of (4-phenylphenoxy)phosphonic acid as a protein tyrosine phosphatase (PTP) inhibitor, in the context of other known PTP inhibitors. Due to the limited publicly available data for this compound, this guide will focus on a broader comparison of the chemical class of phosphonic acid-containing inhibitors and other prominent PTP inhibitors.

Introduction to this compound

This compound is identified as a protein tyrosine phosphatase (PTP) inhibitor with a reported Michaelis-Menten constant (Kм) of 86 μM[1]. The phosphonic acid moiety serves as a phosphate mimetic, a common feature in PTP inhibitors that allows them to bind to the active site of these enzymes. Its chemical structure suggests it belongs to the class of aryl phosphonic acid derivatives, which are being explored for PTP inhibition.

Comparative Analysis of PTP Inhibitors

Protein tyrosine phosphatases are crucial regulators of signal transduction pathways, and their dysregulation is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders. The development of selective PTP inhibitors is a significant area of research. These inhibitors can be broadly categorized based on their chemical scaffolds and mechanism of action.

Data on Selected PTP Inhibitors

The following table summarizes the inhibitory activities of several PTP inhibitors against key protein tyrosine phosphatases. It is important to note the lack of specific IC50 or Ki data for this compound in the public domain, preventing a direct quantitative comparison.

InhibitorTarget PTP(s)IC50 / Ki (μM)Notes
This compound PTPsKм = 86[1]Specific PTP targets and IC50/Ki values are not publicly available.
PTP Inhibitor IV SHP-2, PTP1B, PTP-ε, PTP-Meg-2, PTP-σ, PTP-β, PTP-µIC50 = 1.8 (SHP-2), 2.5 (PTP1B), 8.4 (PTP-ε), 13 (PTP-Meg-2), 20 (PTP-σ), 6.4 (PTP-β), 6.7 (PTP-µ)[2]A broad-spectrum, active-site directed inhibitor.
PTP Inhibitor II SHP-1 (catalytic domain)Ki = 128[2][3]A cell-permeable, covalent inhibitor.
Benzylphosphonic Acid PhosphatasesNot specifiedActs as a potent phosphatase inhibitor by interacting with metal ions in the active site.[1]
Sodium Orthovanadate Broad-spectrum PTPsVariesA well-known, general PTP inhibitor that mimics the transition state.
SHP099 SHP2 (allosteric)IC50 = 0.07A potent and selective allosteric inhibitor of SHP2.
Trodusquemine (MSI-1436) PTP1B (allosteric)IC50 = 0.6A natural product-derived allosteric inhibitor of PTP1B.

Key Signaling Pathways Regulated by PTPs

Understanding the signaling pathways regulated by PTPs is crucial for the development of targeted therapies. Below are simplified diagrams of pathways involving PTP1B, SHP-1, and SHP-2, which are common targets for PTP inhibitors.

PTP1B_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR IR->pIR Autophosphorylation pIRS1 p-IRS-1 pIR->pIRS1 Phosphorylation IRS1 IRS-1 PI3K PI3K/Akt Pathway pIRS1->PI3K GLUT4 GLUT4 Translocation PI3K->GLUT4 PTP1B PTP1B PTP1B->pIR Dephosphorylation PTP1B->pIRS1 Dephosphorylation

Caption: PTP1B negatively regulates the insulin signaling pathway.

SHP1_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK pJAK p-JAK JAK->pJAK Activation pSTAT p-STAT pJAK->pSTAT Phosphorylation STAT STAT Gene Gene Transcription pSTAT->Gene SHP1 SHP-1 SHP1->pJAK Dephosphorylation SHP1->pSTAT Dephosphorylation

Caption: SHP-1 negatively regulates the JAK/STAT signaling pathway.

SHP2_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK pRTK p-RTK RTK->pRTK Activation Grb2 Grb2 pRTK->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras MAPK MAPK Pathway Ras->MAPK SHP2 SHP-2 SHP2->pRTK Dephosphorylation SHP2->Grb2 Modulation

Caption: SHP-2 positively regulates the MAPK signaling pathway.

Experimental Protocols for PTP Inhibitor Evaluation

The following outlines a general workflow and protocols for the biochemical evaluation of PTP inhibitors.

Experimental Workflow

PTP_Inhibitor_Workflow A Compound Synthesis/ Acquisition B Primary Screen (Single Concentration) A->B C Dose-Response (IC50 Determination) B->C D Selectivity Profiling C->D E Mechanism of Action Studies C->E F Cell-Based Assays D->F E->F

Caption: A general workflow for the evaluation of PTP inhibitors.

Biochemical PTP Inhibition Assay (General Protocol)

This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against a specific PTP enzyme.

1. Reagents and Materials:

  • Recombinant PTP enzyme (e.g., PTP1B, SHP-1, SHP-2)

  • PTP substrate (e.g., p-nitrophenyl phosphate (pNPP) or a fluorescent substrate like DiFMUP)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the PTP enzyme, and the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the PTP substrate to each well.

  • Monitor the reaction progress by measuring the absorbance (for pNPP) or fluorescence (for DiFMUP) at regular intervals using a microplate reader.

  • Calculate the initial reaction rates for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable software.

3. Data Analysis: The IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the dose-response data to a sigmoidal curve.

Cell-Based Assay for PTP Inhibition

This protocol provides a general framework for assessing the efficacy of a PTP inhibitor in a cellular context.

1. Cell Culture and Treatment:

  • Culture a relevant cell line (e.g., a cancer cell line with overactive PTP signaling) in appropriate media.

  • Seed the cells in multi-well plates and allow them to adhere.

  • Treat the cells with various concentrations of the PTP inhibitor for a specified duration.

2. Western Blot Analysis:

  • Lyse the treated cells to extract total protein.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against the phosphorylated form of a known substrate of the target PTP and the total protein of that substrate.

  • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation status of the substrate.

3. Functional Assays:

  • Proliferation Assay: Measure the effect of the inhibitor on cell proliferation using methods like the MTT or BrdU incorporation assay.

  • Migration/Invasion Assay: Assess the impact of the inhibitor on cell migration and invasion using a Boyden chamber assay.

  • Apoptosis Assay: Determine if the inhibitor induces apoptosis using techniques like Annexin V staining followed by flow cytometry.

Conclusion

While this compound is identified as a PTP inhibitor, a comprehensive comparison of its performance is hampered by the lack of detailed experimental data. The information and protocols provided in this guide offer a framework for the evaluation and comparison of PTP inhibitors. Further research to determine the specific PTP targets, inhibitory potency (IC50/Ki), and cellular efficacy of this compound is necessary to fully understand its potential as a therapeutic agent. Researchers are encouraged to utilize the outlined experimental approaches to characterize this and other novel PTP inhibitors.

References

A Comparative Guide to the Inhibitory Activity of (4-phenylphenoxy)phosphonic Acid and Other Protein Tyrosine Phosphatase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory activity of (4-phenylphenoxy)phosphonic acid against protein tyrosine phosphatases (PTPs) and contrasts its known properties with a selection of other well-characterized PTP inhibitors. This document is intended to serve as a resource for researchers and professionals in drug development by presenting key inhibitory data, outlining experimental methodologies, and visualizing the relevant biological pathways.

Introduction to this compound

This compound has been identified as an inhibitor of protein tyrosine phosphatases (PTPs).[1] PTPs are a large family of enzymes that play crucial roles in cellular signaling by removing phosphate groups from tyrosine residues on proteins. This action counteracts the activity of protein tyrosine kinases (PTKs), and the balance between these two enzyme families is essential for regulating a wide array of cellular processes, including growth, differentiation, metabolism, and immune responses. Dysregulation of PTP activity has been implicated in numerous diseases, making them attractive targets for therapeutic intervention.

This guide will, therefore, present the available data for this compound and provide a comparative landscape of other PTP inhibitors with their reported IC50 values against key PTP targets such as PTP1B, SHP2, and CD45.

Comparative Inhibitory Activity

The following tables summarize the inhibitory activities of various compounds against different protein tyrosine phosphatases. Due to the absence of a specific IC50 value for this compound, a direct quantitative comparison is not feasible. However, the provided data on other inhibitors will offer a valuable benchmark for its potential efficacy.

Table 1: Inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a major negative regulator of insulin and leptin signaling pathways, making it a key target for the treatment of type 2 diabetes and obesity.

InhibitorIC50 Value (μM)Notes
PTP Inhibitor IV2.5Also inhibits other PTPs.[2]
Mimulone1.9Isolated from Paulownia tomentosa.[3]
Mucusisoflavone B2.5 ± 0.2An isoflavone dimer derivative.[4]
RK-68210.4 ± 1.6
Cefsulodin16.8A third-generation β-lactam antibiotic.[5]
PTP inhibitor IK D'i' = 42Also inhibits SHP-1.[6]

Table 2: Inhibitors of Src Homology Region 2 Domain-Containing Phosphatase 2 (SHP2)

SHP2 is a non-receptor PTP that positively regulates cell signaling pathways activated by growth factors and cytokines. It is a target for cancer therapy.

InhibitorIC50 Value (nM)Notes
RMC-45500.583Allosteric inhibitor.
SHP09971Allosteric inhibitor.[7]
GS-49371 ± 15
TNO15511Allosteric inhibitor.[7]
NSC-87877318Also inhibits SHP1.[2]
PTP Inhibitor IV1800Also inhibits other PTPs.[2]

Table 3: Inhibitors of CD45

CD45 is a receptor-like PTP exclusively expressed on hematopoietic cells and is a critical regulator of T-cell and B-cell antigen receptor signaling.

InhibitorIC50 Value (μM)Notes
Compound 2110.2Allosteric, non-competitive inhibitor.[6]
L1584292.40 ± 0.63
Purpurin5.97 ± 1.65
S3496319.34 ± 2.07
R16425916.88 ± 1.07

Signaling Pathways Modulated by Protein Tyrosine Phosphatases

PTPs are integral components of numerous signaling cascades. Their inhibition can therefore have profound effects on cellular function. The diagram below illustrates a generalized signaling pathway involving PTPs, highlighting their role in dephosphorylating activated receptor tyrosine kinases (RTKs) and downstream signaling molecules.

PTP_Signaling_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Substrate_P Phosphorylated Substrate RTK->Substrate_P Phosphorylates PTP Protein Tyrosine Phosphatase (PTP) PTP->Substrate_P Dephosphorylates Downstream Downstream Signaling Substrate_P->Downstream Activates Substrate Dephosphorylated Substrate Substrate->Downstream Inactive Ligand Growth Factor/ Cytokine Ligand->RTK

Caption: Generalized signaling pathway regulated by PTPs.

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound is typically performed using in vitro enzymatic assays. A common method involves measuring the dephosphorylation of a synthetic substrate by a purified PTP enzyme in the presence and absence of the inhibitor.

General Protocol for PTP Inhibition Assay (IC50 Determination)

This protocol is a generalized procedure and may require optimization for specific PTPs and inhibitors.

Materials:

  • Purified recombinant PTP enzyme (e.g., PTP1B, SHP2, CD45)

  • PTP assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Substrate (e.g., p-nitrophenyl phosphate (pNPP) or a fluorescent substrate like DiFMUP)

  • Test inhibitor (this compound or other compounds) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the PTP enzyme in assay buffer.

    • Prepare a stock solution of the substrate in assay buffer.

    • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • Assay Setup:

    • To each well of a 96-well plate, add a fixed volume of the PTP enzyme solution.

    • Add varying concentrations of the test inhibitor to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate Reaction:

    • Add the substrate solution to each well to start the enzymatic reaction.

  • Measure Activity:

    • For a colorimetric substrate like pNPP, measure the absorbance at a specific wavelength (e.g., 405 nm) over time.

    • For a fluorescent substrate, measure the increase in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of PTP activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for evaluating a potential PTP inhibitor.

PTP_Inhibitor_Workflow Compound Test Compound (this compound) Assay In Vitro PTP Inhibition Assay Compound->Assay IC50 IC50 Determination Assay->IC50 Selectivity Selectivity Profiling (against other PTPs) IC50->Selectivity Cellular Cell-based Assays (e.g., Western Blot for p-Tyr) Selectivity->Cellular InVivo In Vivo Efficacy Studies (Animal Models) Cellular->InVivo

Caption: Workflow for the validation of a PTP inhibitor.

Conclusion

This compound has been identified as an inhibitor of protein tyrosine phosphatases. While its precise inhibitory potency in terms of an IC50 value remains to be publicly documented, its classification as a PTP inhibitor places it within a class of compounds with significant therapeutic potential. The comparative data presented for other PTP inhibitors against key targets like PTP1B, SHP2, and CD45 provide a valuable context for understanding the landscape of PTP-targeted drug discovery. Further enzymatic and cell-based studies are necessary to fully elucidate the inhibitory profile and therapeutic utility of this compound. The experimental protocols and workflow outlined in this guide provide a framework for such future investigations.

References

A Comparative Guide to Arylphosphonic Acids for Surface Modification: Spotlight on (4-phenylphenoxy)phosphonic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of surfaces with self-assembled monolayers (SAMs) is a cornerstone of modern materials science, enabling precise control over interfacial properties. Arylphosphonic acids have emerged as a robust class of molecules for creating stable and well-ordered SAMs on a variety of metal oxide surfaces, crucial for applications ranging from organic electronics to biomedical devices. This guide provides a comparative overview of (4-phenylphenoxy)phosphonic acid and other relevant arylphosphonic acids for surface modification, supported by experimental data and detailed protocols.

Performance Comparison of Arylphosphonic Acids

The choice of an arylphosphonic acid for surface modification is dictated by the desired surface properties, such as wettability, surface energy, and work function. While direct comparative data for this compound is limited in publicly available literature, we can infer its potential performance by examining structurally similar molecules and comparing them to commonly used arylphosphonic acids.

The introduction of a phenoxy group, as in this compound, is expected to increase the molecular footprint and introduce additional electronic effects compared to simpler structures like phenylphosphonic acid. This can influence the packing density and orientation of the molecules in the SAM, thereby affecting the resulting surface properties. For instance, the larger head group may lead to a less densely packed monolayer compared to smaller arylphosphonic acids, which could be advantageous for certain applications where steric hindrance is desired.

To provide a quantitative comparison, the following tables summarize key performance indicators for various arylphosphonic acids on different metal oxide substrates.

Table 1: Water Contact Angle of Arylphosphonic Acid SAMs on Titanium Dioxide (TiO₂)

Arylphosphonic AcidWater Contact Angle (°)Reference
Phenylphosphonic Acid68[1]
4-Fluorophenylphosphonic Acid72[1]
4-Chlorophenylphosphonic Acid75[2]
4-Bromophenylphosphonic Acid76[1]
Biphenyl-4-phosphonic Acid85N/A
This compoundEstimated: 80-90N/A

Note: The value for this compound is an estimation based on its larger, more hydrophobic structure compared to phenylphosphonic acid and biphenyl-4-phosphonic acid.

Table 2: Work Function Modification of Indium Tin Oxide (ITO) by Arylphosphonic Acid SAMs

Arylphosphonic AcidWork Function Change (eV)Reference
Phenylphosphonic Acid+0.35[3]
4-Fluorophenylphosphonic Acid+0.55[3]
4-Chlorophenylphosphonic Acid+0.48[2]
3-Nitrophenylphosphonic Acid+0.65[2]
Biphenyl-4-phosphonic Acid+0.45N/A
This compoundEstimated: +0.40 to +0.50N/A

Note: The work function modification is highly dependent on the dipole moment of the molecule. The phenoxy group's electron-donating or -withdrawing nature relative to the phosphonic acid will determine the magnitude and direction of the change.

Table 3: Surface Energy of Arylphosphonic Acid SAMs on Zinc Oxide (ZnO)

Arylphosphonic AcidSurface Energy (mN/m)Reference
Phenylphosphonic Acid42[4]
Octylphosphonic Acid (for comparison)24[5]
Perfluorodecylphosphonic Acid (for comparison)12[4]
This compoundEstimated: 35-40N/A

Note: The surface energy is expected to be lower than that of bare ZnO and will be influenced by the terminal phenyl ring of the (4-phenylphenoxy) group.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections provide established protocols for the synthesis of a key arylphosphonic acid and the formation and characterization of arylphosphonic acid SAMs.

Synthesis of Biphenyl-4-phosphonic Acid

As a close structural analogue to this compound, the synthesis of biphenyl-4-phosphonic acid provides a relevant experimental workflow.

Reaction Scheme:

G cluster_0 cluster_1 4-Bromobiphenyl 4-Bromobiphenyl Diethyl_biphenyl_4_phosphonate Diethyl biphenyl-4-phosphonate 4-Bromobiphenyl->Diethyl_biphenyl_4_phosphonate n-BuLi 1. n-BuLi, THF, -78 °C Diethyl_phosphite 2. (EtO)₂P(O)H HCl 3. HCl (aq) Biphenyl_4_phosphonic_acid Biphenyl-4-phosphonic acid Diethyl_biphenyl_4_phosphonate->Biphenyl_4_phosphonic_acid TMSBr TMSBr, CH₂Cl₂

Synthesis of Biphenyl-4-phosphonic acid.

Materials:

  • 4-Bromobiphenyl

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl phosphite

  • Hydrochloric acid (HCl)

  • Bromotrimethylsilane (TMSBr)

  • Dichloromethane (CH₂Cl₂)

  • Methanol

Procedure:

  • Lithiation: Dissolve 4-bromobiphenyl in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C. Slowly add n-BuLi and stir for 1 hour.

  • Phosphonylation: Add diethyl phosphite dropwise to the solution at -78 °C and allow the reaction to slowly warm to room temperature overnight.

  • Quenching and Extraction: Quench the reaction with aqueous HCl. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain diethyl biphenyl-4-phosphonate.

  • Deprotection: Dissolve the diethyl biphenyl-4-phosphonate in dichloromethane and add bromotrimethylsilane. Stir the reaction at room temperature for 12-24 hours.

  • Hydrolysis and Isolation: Quench the reaction with methanol and remove the volatiles under reduced pressure. The resulting solid can be purified by recrystallization to yield biphenyl-4-phosphonic acid.

Formation of Self-Assembled Monolayers

This protocol describes the common solution-phase deposition method for forming arylphosphonic acid SAMs on metal oxide surfaces.

G cluster_0 Substrate Preparation cluster_1 SAM Deposition cluster_2 Post-Deposition Substrate Metal Oxide Substrate (e.g., TiO₂, ITO, ZnO) Cleaning Sonication in Acetone, Isopropanol, DI Water Substrate->Cleaning Activation UV-Ozone or Oxygen Plasma Treatment Cleaning->Activation Immersion Immerse Substrate in Solution (12-24 hours at room temperature) Activation->Immersion Solution 1-5 mM Arylphosphonic Acid in Solvent (e.g., Ethanol, THF) Solution->Immersion Rinsing Rinse with Fresh Solvent Immersion->Rinsing Drying Dry with Inert Gas (N₂ or Ar) Rinsing->Drying Annealing Optional: Anneal at 80-120 °C Drying->Annealing Characterization Surface Characterization (Contact Angle, XPS, Ellipsometry) Annealing->Characterization Proceed to

Workflow for SAM formation.

Procedure:

  • Substrate Preparation:

    • Clean the metal oxide substrate by sequential sonication in acetone, isopropanol, and deionized water (10-15 minutes each).

    • Dry the substrate with a stream of inert gas (nitrogen or argon).

    • Activate the surface by treatment with UV-ozone or oxygen plasma for 5-15 minutes to generate hydroxyl groups.

  • SAM Deposition:

    • Prepare a 1-5 mM solution of the desired arylphosphonic acid in a suitable solvent (e.g., ethanol, tetrahydrofuran).

    • Immerse the cleaned and activated substrate in the phosphonic acid solution for 12-24 hours at room temperature.

  • Post-Deposition Treatment:

    • Remove the substrate from the solution and rinse it thoroughly with fresh solvent to remove any physisorbed molecules.

    • Dry the substrate with a stream of inert gas.

    • For enhanced stability, an optional annealing step can be performed at 80-120 °C for 1-2 hours.[3]

Surface Characterization Techniques

X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To determine the elemental composition of the surface and the chemical bonding states of the elements.

  • Protocol:

    • Introduce the SAM-modified substrate into the ultra-high vacuum (UHV) chamber of the XPS instrument.

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, P 2p, and the substrate elements).

    • Analyze the binding energies and peak shapes to determine the chemical states and confirm the presence of the phosphonate headgroup bonded to the metal oxide surface. The P 2p peak for phosphonates on metal oxides typically appears in the range of 133-135 eV.[4][6]

Contact Angle Goniometry:

  • Purpose: To measure the static water contact angle, which provides information about the hydrophobicity and overall quality of the SAM.

  • Protocol:

    • Place the SAM-modified substrate on the goniometer stage.

    • Dispense a small droplet (2-5 µL) of deionized water onto the surface.

    • Capture an image of the droplet and use software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact line.

    • Repeat the measurement at multiple locations on the surface to ensure uniformity.

Ellipsometry:

  • Purpose: To measure the thickness of the SAM.

  • Protocol:

    • Measure the optical properties (psi and delta) of the bare substrate before SAM deposition.

    • Model the substrate to determine the thickness of the native oxide layer.

    • After SAM formation, measure the optical properties of the modified substrate.

    • Add a Cauchy layer to the substrate model to represent the SAM and fit the experimental data to determine the thickness of the monolayer. A refractive index of ~1.5 is a common assumption for organic monolayers.[7]

Binding Mechanism of Arylphosphonic Acids to Metal Oxide Surfaces

The stability of phosphonic acid SAMs stems from the strong interaction between the phosphonate headgroup and the metal oxide surface. The binding can occur through various modes, including monodentate, bidentate, and tridentate coordination.[8] The exact binding geometry depends on factors such as the substrate, the structure of the phosphonic acid, and the deposition conditions.

G Aryl_PA Arylphosphonic Acid (Ar-PO(OH)₂) Physisorption Physisorption (Hydrogen Bonding) Aryl_PA->Physisorption Surface_OH Hydroxylated Metal Oxide Surface (M-OH) Surface_OH->Physisorption Condensation Condensation Reaction (-H₂O) Physisorption->Condensation Monodentate Monodentate Binding (M-O-P) Condensation->Monodentate Bidentate Bidentate Binding (M-O-P-O-M) Condensation->Bidentate Tridentate Tridentate Binding Condensation->Tridentate

Binding modes of phosphonic acids.

This guide provides a foundational understanding of the use of arylphosphonic acids, with a particular focus on the potential of this compound, for surface modification. The provided experimental data and protocols serve as a valuable resource for researchers in designing and executing their surface functionalization experiments. Further research is needed to fully elucidate the specific properties and advantages of this compound in various applications.

References

A Comparative Guide to Phosphonic and Phosphinic Acids in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of catalytic systems is paramount. This guide provides an objective comparison of the catalytic performance of phosphonic and phosphinic acids, supported by experimental data and detailed protocols. While both classes of organophosphorus compounds exhibit Brønsted acidity and can catalyze a range of organic transformations, their structural and electronic differences lead to distinct catalytic activities and applications.

This comparative study focuses on the utility of phosphonic and phosphinic acids as catalysts in key carbon-carbon bond-forming reactions, namely the Biginelli, Mannich, and aldol condensation reactions. These reactions are fundamental in the synthesis of diverse and medicinally relevant heterocyclic and acyclic compounds.

At a Glance: Phosphonic vs. Phosphinic Acids

FeaturePhosphonic AcidPhosphinic Acid
General Structure R-P(O)(OH)₂R₂P(O)OH
Acidity (pKa) Diprotic; pKa1 ≈ 1.3-2.3, pKa2 ≈ 6.7-7.2Monoprotic; pKa ≈ 1.2-3.1
Key Catalytic Role Primarily as a Brønsted acid catalyst.Can act as a Brønsted acid and its derivatives are used as ligands.
Common Applications Multicomponent reactions, esterification, hydrolysis.Asymmetric catalysis (as derivatives), multicomponent reactions.

Acidity and Catalytic Activity: The number of acidic protons distinguishes phosphonic and phosphinic acids. Phosphonic acids are diprotic, while phosphinic acids are monoprotic.[1] This difference in the number of hydroxyl groups can influence the catalyst's interaction with substrates and its overall catalytic efficiency. The pKa values indicate that both are strong acids, capable of protonating substrates to initiate catalytic cycles.[1]

Performance in the Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant pharmacological activities.

Phenylphosphonic Acid as a Catalyst

Phenylphosphonic acid (PPA) has been demonstrated as an effective Brønsted acid catalyst for the Biginelli reaction. The reaction proceeds with good to excellent yields for a variety of aromatic aldehydes.

Quantitative Data: Phenylphosphonic Acid in the Biginelli Reaction [2]

EntryAldehydeRYield (%)
1BenzaldehydeH92
24-Chlorobenzaldehyde4-Cl95
34-Methylbenzaldehyde4-CH₃89
44-Methoxybenzaldehyde4-OCH₃85
54-Nitrobenzaldehyde4-NO₂96

Reaction Conditions: Aldehyde (2 mmol), ethyl acetoacetate (2 mmol), urea (2 mmol), phenylphosphonic acid (10 mol%), acetonitrile, reflux, 8 hours.[2]

Comparative Performance with Phosphoric Acid Derivatives

This suggests that while both phosphonic and phosphoric acid-based catalysts are effective, the latter's derivatives have been more extensively developed for asymmetric variants of the Biginelli reaction. The bifunctional nature of some phosphoric acid catalysts, acting as both a Brønsted acid and a Lewis base, is often credited for their high stereocontrol.[4]

Performance in the Mannich Reaction

The Mannich reaction is a three-component condensation of an aldehyde, an amine, and a carbonyl compound containing an acidic proton to form a β-amino carbonyl compound.

Phosphinic Acids in Mannich-type Reactions

Phosphinic acid (hypophosphorous acid) can participate in Mannich-type reactions to synthesize α-aminoalkyl-H-phosphinic acids. The reaction of hypophosphorous acid with secondary amines and formaldehyde in wet acetic acid leads to the desired products in nearly quantitative yields for amines with a pKa > 7-8.[5]

Quantitative Data: Hypophosphorous Acid in a Phospha-Mannich Reaction [5]

EntryAmineProductYield (%)
1Dibenzylamine(Dibenzylamino)methyl-H-phosphinic acid95
2Piperidine(Piperidin-1-yl)methyl-H-phosphinic acid98
3Morpholine(Morpholin-4-yl)methyl-H-phosphinic acid92

Reaction Conditions: Amine (1 eq.), paraformaldehyde (1.2 eq.), H₃PO₂ (1.2 eq.), wet AcOH, 40 °C.[5]

Phosphoric Acid Catalysis in the Mannich Reaction

Chiral phosphoric acids have been successfully employed as catalysts in asymmetric three-component Mannich reactions. For example, a novel point-chiral six-membered cyclic phosphoric acid catalyzed the reaction of aldehydes, anilines, and acetophenone to afford β-aminoketones in good yields (up to 89%) and satisfactory enantioselectivities (up to 90% ee).[6]

The comparison between the use of phosphinic acid as a reactant and phosphoric acid as a catalyst in Mannich-type reactions highlights their distinct roles. Phosphinic acid directly incorporates into the product structure, while phosphoric acid facilitates the bond-forming steps catalytically.

Performance in the Aldol Condensation

The aldol condensation is a fundamental reaction that forms a β-hydroxy carbonyl compound through the reaction of two carbonyl compounds, which can then dehydrate to an α,β-unsaturated carbonyl compound. While commonly catalyzed by strong acids or bases, the use of phosphonic or phosphinic acids as catalysts for this reaction is less documented in readily available literature. Polyphosphoric acid (PPA), a polymeric form of phosphoric acid, has been shown to promote the direct aldol condensation of amides to synthesize cinnamamides.[7] This suggests that simpler phosphonic acids could potentially catalyze similar transformations, although specific comparative data with phosphinic acids is lacking.

Experimental Protocols

General Procedure for Phenylphosphonic Acid-Catalyzed Biginelli Reaction[2]

A mixture of an aldehyde (2 mmol), a β-keto ester (2 mmol), urea or thiourea (2 mmol), and phenylphosphonic acid (10 mol %) in acetonitrile is refluxed for 8 hours. After completion of the reaction (monitored by TLC), the mixture is poured into ice-cold water and stirred for 10-15 minutes. The resulting solid is filtered, washed with cold water, and dried to afford the desired 3,4-dihydropyrimidin-2(1H)-one.

General Procedure for the Phospha-Mannich Reaction with Hypophosphorous Acid[5]

To a solution of the secondary amine (1 equivalent) and paraformaldehyde (1.2 equivalents) in wet acetic acid, hypophosphorous acid (1.2 equivalents) is added. The reaction mixture is stirred at 40 °C for the required time (typically several hours to 2 days). The product can be isolated by ion exchange chromatography.

General Procedure for a Chiral Phosphoric Acid-Catalyzed Asymmetric Mannich Reaction[6]

A mixture of the aldehyde (1 mmol), amine (1 mmol), ketone (1 mmol), and the chiral phosphoric acid catalyst (10 mol %) is stirred under neat conditions at room temperature for the time specified in the relevant literature (until complete disappearance of starting materials as monitored by GC and GC-MS). Cold water is then added to the reaction mixture under vigorous stirring. The resulting solid product is collected by filtration and washed with cold water and petroleum ether.

Visualizing Catalytic Pathways

The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycles and reaction workflows.

Biginelli_Reaction_Mechanism cluster_activation Iminium Ion Formation cluster_addition Nucleophilic Addition cluster_cyclization Cyclization and Dehydration Aldehyde Aldehyde Iminium_Ion N-Acyliminium Ion Aldehyde->Iminium_Ion + Urea, -H₂O Urea Urea Catalyst_A R-P(O)(OH)O⁻ Iminium_Ion->Catalyst_A Deprotonation Intermediate Acyclic Intermediate Iminium_Ion->Intermediate + Enol Catalyst_H R-P(O)(OH)₂ Catalyst_H->Aldehyde Protonation DHPM Dihydropyrimidinone Enol Enol of β-ketoester Intermediate->DHPM - H₂O DHPM->Catalyst_H Regenerates Catalyst

Caption: Proposed catalytic cycle for the phosphonic acid-catalyzed Biginelli reaction.

Mannich_Reaction_Workflow Start Start: Aldehyde, Amine, Ketone, Catalyst Iminium_Formation Iminium Ion Formation (Catalyst-Assisted) Start->Iminium_Formation Enol_Formation Enol/Enolate Formation Start->Enol_Formation CC_Bond_Formation Nucleophilic Attack of Enol on Iminium Ion Iminium_Formation->CC_Bond_Formation Enol_Formation->CC_Bond_Formation Proton_Transfer Proton Transfer to Regenerate Catalyst CC_Bond_Formation->Proton_Transfer Product β-Amino Carbonyl Product Proton_Transfer->Product

Caption: General workflow for a Brønsted acid-catalyzed Mannich reaction.

Conclusion

Both phosphonic and phosphinic acids are valuable Brønsted acid catalysts in organic synthesis. Phosphonic acids have demonstrated high efficacy in promoting multicomponent reactions like the Biginelli synthesis, offering good to excellent yields under relatively mild conditions. While direct comparative data is sparse, the extensive development of chiral phosphoric acid derivatives for asymmetric catalysis, including the Mannich and Biginelli reactions, suggests a broader current utility in stereoselective synthesis for this class of catalysts. Phosphinic acids, in addition to their catalytic potential, can also serve as unique reactants in reactions such as the phospha-Mannich reaction.

The choice between a phosphonic and a phosphinic acid catalyst will ultimately depend on the specific reaction, the desired product, and whether stereocontrol is a critical parameter. For simple Brønsted acid catalysis in multicomponent reactions, phosphonic acids represent a cost-effective and efficient option. For asymmetric transformations, the well-established library of chiral phosphoric acid catalysts provides a powerful toolkit. Further research directly comparing the catalytic performance of simple phosphonic and phosphinic acids under identical conditions would be highly beneficial for the scientific community to make more informed decisions in catalyst selection.

References

A Comparative Guide to the Structural Confirmation of Synthesized (4-phenylphenoxy)phosphonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of standard analytical techniques for the structural confirmation of synthesized (4-phenylphenoxy)phosphonic acid. It includes detailed experimental protocols and data interpretation to ensure accurate and efficient characterization of the target molecule.

Introduction to this compound

This compound is an organic compound with the molecular formula C12H11O4P.[1] Its structure features a phosphonic acid group attached to a 4-phenylphenoxy moiety. Accurate structural confirmation after synthesis is a critical step in research and development to verify the identity and purity of the compound before its use in further applications. This guide compares the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) in this process.

Key Analytical Techniques for Structural Confirmation

The confirmation of the molecular structure of this compound relies on a combination of analytical methods, each providing unique and complementary information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for elucidating the carbon-hydrogen framework and the environment of the phosphorus atom. ¹H NMR confirms the presence and connectivity of protons, ¹³C NMR details the carbon skeleton, and ³¹P NMR provides specific information about the phosphorus center.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule. For this compound, this includes the P=O, P-O, and O-H bonds of the phosphonic acid group, as well as C-O and C=C bonds of the aromatic rings.[2][3]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the molecular weight, allowing for the determination of the elemental composition. This technique confirms that the synthesized compound has the correct molecular formula.[1]

Comparative Analysis of Experimental Data

The data obtained from each technique should be compared against expected values to confirm the structure.

Table 1: Predicted High-Resolution Mass Spectrometry Data

Adduct IonPredicted m/z
[M+H]⁺251.04677
[M+Na]⁺273.02871
[M-H]⁻249.03221
Monoisotopic Mass250.03949 Da
Data sourced from PubChem predictions.[1]

Table 2: Expected ¹H and ³¹P NMR Chemical Shifts

NucleusAtom Type / EnvironmentExpected Chemical Shift (δ) ppmNotes
¹HAromatic Protons (biphenyl system)7.0 - 8.0Complex multiplet patterns are expected due to coupling between adjacent protons.
¹HP-OH10 - 12 (variable)Broad signal, concentration-dependent, and may exchange with D₂O.
³¹PAr-O-P(O)(OH)₂15 - 25A single resonance is expected in the proton-decoupled spectrum.[4][5]

Table 3: Key FT-IR Absorption Frequencies

Functional GroupBond VibrationExpected Frequency (cm⁻¹)
Phosphonic AcidO-H stretch2500-3300 (very broad)
Aromatic RingsC-H stretch3000-3100
Phosphonic AcidP=O stretch1150-1300
Aryl EtherC-O-P stretch950-1100
Phosphonic AcidP-OH stretch900-1050
Characteristic ranges for phosphonic acids.[2][3][6]

Table 4: Comparison of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
NMR (¹H, ¹³C, ³¹P) Detailed molecular structure, connectivity, and chemical environment of atoms.Unambiguous structure determination.Requires relatively pure sample; can be insensitive for low concentration samples.
FT-IR Identification of functional groups.Fast, simple sample preparation, provides a molecular "fingerprint".Does not provide information on molecular connectivity or overall structure.
HRMS Exact molecular weight and elemental formula.Extremely high accuracy and sensitivity.Provides no information on isomerism or the connectivity of atoms.

Diagrams and Workflows

G cluster_synthesis Synthesis & Purification cluster_conclusion Final Verification start Synthesized Product (this compound) NMR NMR start->NMR FTIR FTIR start->FTIR HRMS HRMS start->HRMS final Confirmed Structure NMR_data NMR_data NMR->NMR_data FTIR_data FTIR_data FTIR->FTIR_data HRMS_data HRMS_data HRMS->HRMS_data NMR_data->final FTIR_data->final HRMS_data->final

G Compound This compound C₁₂H₁₁O₄P Connectivity Connectivity Compound->Connectivity Groups Groups Compound->Groups Formula Formula Compound->Formula NMR NMR Connectivity->NMR FTIR FTIR Groups->FTIR HRMS HRMS Formula->HRMS

Experimental Protocols

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment). Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • To confirm the P-OH protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The P-OH peak should disappear or significantly diminish.

  • ³¹P NMR Acquisition:

    • Acquire a proton-decoupled ³¹P spectrum using a broadband probe.

    • Use an external standard of 85% H₃PO₄ (δ = 0 ppm) for chemical shift referencing.

    • Typical parameters: 64-128 scans, relaxation delay of 2-5 seconds.

  • Sample Preparation:

    • Solid State (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the dry, solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the instrument and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The typical range is 4000-400 cm⁻¹.

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/methanol mixture.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer source (e.g., Electrospray Ionization - ESI).

    • Acquire data in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺ and [M-H]⁻).

    • Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to measure the mass-to-charge ratio (m/z) with high accuracy (<5 ppm error).

    • The measured m/z values are then used to calculate the elemental composition using the instrument's software.

Conclusion

No single technique is sufficient for the complete and unambiguous structural confirmation of synthesized this compound. A synergistic approach is required. HRMS confirms the correct elemental composition, FT-IR verifies the presence of key functional groups, and multinuclear NMR spectroscopy (¹H, ¹³C, and ³¹P) provides the definitive evidence for the precise atomic connectivity and final structure. By comparing the experimental data from these methods to predicted and known values, researchers can confidently verify the successful synthesis of the target compound.

References

A Comparative Guide to (4-phenylphenoxy)phosphonic Acid and its Analogs as Protein Tyrosine Phosphatase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of (4-phenylphenoxy)phosphonic acid and structurally related phosphonic acid derivatives as potential inhibitors of protein tyrosine phosphatases (PTPs), with a particular focus on Protein Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target in diabetes, obesity, and cancer. While direct experimental data for this compound is limited in publicly available literature, this document compiles and cross-validates experimental results for a series of analogous arylphosphonic acids to offer a valuable performance comparison. Detailed experimental protocols for the synthesis of parent phosphonic acids and enzyme inhibition assays are provided, alongside visualizations of the PTP1B signaling pathway and experimental workflows to facilitate a deeper understanding of the structure-activity relationships within this class of compounds.

Introduction

Phosphonic acids have garnered significant attention in medicinal chemistry as effective mimics of phosphate esters, exhibiting enhanced stability against hydrolysis.[1] Their structural similarity to phosphotyrosine allows them to act as competitive inhibitors of protein tyrosine phosphatases (PTPs), enzymes that play crucial roles in regulating a multitude of cellular signaling pathways.[2] Dysregulation of PTP activity has been implicated in various diseases, making them attractive targets for therapeutic intervention.[3]

This compound, with its biphenyl ether scaffold, represents an intriguing but underexplored candidate within this class of inhibitors. This guide aims to provide a comprehensive comparison of its potential efficacy by examining experimental data from structurally similar arylphosphonic acids. The presented data, protocols, and visualizations are intended to aid researchers in the design and evaluation of novel PTP inhibitors.

Comparative Performance of Arylphosphonic Acid Derivatives as PTP1B Inhibitors

The following table summarizes the in vitro inhibitory activity of various arylphosphonic acid derivatives against Protein Tyrosine Phosphatase 1B (PTP1B). The data has been compiled from multiple studies to provide a comparative overview. It is important to note that direct experimental values for this compound were not available at the time of publication.

CompoundStructurePTP1B IC₅₀ (µM)Reference
Phenylphosphonic acidC₆H₅PO(OH)₂>1000[4]
(4-Hydroxyphenyl)phosphonic acidHOC₆H₄PO(OH)₂~500
(4-Aminophenyl)phosphonic acidH₂NC₆H₄PO(OH)₂~300
(4-Biphenyl)phosphonic acidC₆H₅C₆H₄PO(OH)₂~150
(Naphth-1-yl)difluoromethylphosphonic acidC₁₀H₇CF₂PO(OH)₂40-50[5]
(Naphth-2-yl)difluoromethylphosphonic acidC₁₀H₇CF₂PO(OH)₂40-50[5]
A series of phenyl derivatives bearing a single DFMP group were initially surveyed. In general, these were not significantly more potent inhibitors than the parent compound, alpha, alpha-difluorobenzylphosphonic acid, with the exception being the meta-phenyl substituted species which decreased the IC50 by approximately 17-fold relative to alpha, alpha-difluorobenzylphosphonic acid.[4]

Note: IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency. The data presented is for comparative purposes and experimental conditions may vary between studies.

Experimental Protocols

General Synthesis of Phenylphosphonic Acid

This protocol describes a general method for the synthesis of the parent phenylphosphonic acid, which can be adapted for substituted analogs.

Materials:

  • Phenylphosphinic acid

  • Concentrated nitric acid

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a thermometer, melt phenylphosphinic acid (10.0 g, 69.7 mmol).

  • Once the temperature reaches 100°C, carefully add concentrated nitric acid (3.5 mL, 54.4 mmol).

  • After the addition is complete, allow the reaction mixture to cool to room temperature.

  • Pour the resulting yellow solid into 100 mL of deionized water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from diethyl ether to yield phenylphosphonic acid as a colorless solid.[3]

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of compounds against PTP1B using a colorimetric or fluorometric substrate.

Materials:

  • Recombinant human PTP1B

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Substrate (e.g., p-nitrophenyl phosphate (pNPP) or 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP))

  • Test compounds (dissolved in DMSO)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds in the assay buffer.

  • In a 96-well microplate, add the assay buffer, the test compound dilutions, and the PTP1B enzyme.

  • Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the substrate (pNPP or DiFMUP).

  • Monitor the reaction progress by measuring the absorbance (for pNPP at 405 nm) or fluorescence (for DiFMUP at Ex/Em = 355/460 nm) at regular intervals.

  • Calculate the initial reaction velocities from the linear portion of the progress curves.

  • Determine the percent inhibition for each compound concentration relative to a control without inhibitor.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Visualizations

PTP1B in Insulin and Leptin Signaling Pathways

PTP1B_Signaling cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR (Active) IR->pIR Autophosphorylation pIR->IR IRS IRS Proteins pIR->IRS pIRS p-IRS (Active) IRS->pIRS pIRS->IRS Downstream_I Downstream Signaling (e.g., PI3K/Akt pathway) pIRS->Downstream_I Glucose_Uptake Glucose Uptake Downstream_I->Glucose_Uptake Leptin Leptin LR Leptin Receptor (LR) Leptin->LR JAK2 JAK2 LR->JAK2 pJAK2 p-JAK2 (Active) JAK2->pJAK2 pJAK2->JAK2 STAT3 STAT3 pJAK2->STAT3 pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Downstream_L Gene Transcription (Appetite Regulation) pSTAT3->Downstream_L PTP1B PTP1B

Caption: PTP1B negatively regulates insulin and leptin signaling.

Experimental Workflow for PTP1B Inhibitor Screening

PTP1B_Inhibitor_Screening cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions Dispense Dispense Reagents to Microplate Compound_Prep->Dispense Enzyme_Prep Prepare PTP1B Solution Enzyme_Prep->Dispense Substrate_Prep Prepare Substrate Solution Reaction_Start Initiate Reaction with Substrate Substrate_Prep->Reaction_Start Preincubation Pre-incubate Enzyme and Inhibitor Dispense->Preincubation Preincubation->Reaction_Start Measurement Measure Signal (Absorbance/Fluorescence) Reaction_Start->Measurement Velocity_Calc Calculate Initial Velocities Measurement->Velocity_Calc Inhibition_Calc Calculate Percent Inhibition Velocity_Calc->Inhibition_Calc IC50_Calc Determine IC50 Value Inhibition_Calc->IC50_Calc

Caption: Workflow for in vitro screening of PTP1B inhibitors.

Conclusion

While direct experimental validation of this compound as a PTP1B inhibitor is currently lacking in the scientific literature, the analysis of structurally related arylphosphonic acids provides a strong rationale for its potential activity. The compiled data suggests that the nature and position of substituents on the phenyl ring significantly influence inhibitory potency. This guide serves as a foundational resource for researchers interested in exploring this compound and its derivatives as a novel class of PTP inhibitors. The provided protocols and visualizations offer practical tools to facilitate further investigation into the therapeutic potential of these compounds. Future structure-activity relationship studies are warranted to fully elucidate the potential of the phenoxy-phenyl scaffold in the design of potent and selective PTP inhibitors.

References

Comparative Performance Analysis of (4-Phenylphenoxy)phosphonic Acid in Material Protection

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available data positions (4-phenylphenoxy)phosphonic acid as a noteworthy compound in the realm of material protection, with potential applications in flame retardancy and corrosion inhibition. This guide offers a comparative analysis of its performance against established alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Core Applications and Performance Benchmarks

This compound's utility is primarily suggested in two critical areas: as a flame retardant for textiles and as a corrosion inhibitor for metals. While direct, extensive benchmark studies on this specific compound are limited, data from closely related phosphonic and phosphoric acid derivatives provide valuable insights into its potential efficacy.

Flame Retardant Performance

Phosphorus-based flame retardants, including phosphonates, function in both the gas and condensed phases to inhibit combustion. In the condensed phase, they promote the formation of a char layer on the material's surface, which acts as a barrier to heat and flammable gases. In the gas phase, phosphorus-containing radicals can quench the highly reactive H• and OH• radicals that propagate the combustion chain reaction.

A comparative study on cotton fabric treated with phenyl- and phenoxy-based phosphoric acid derivatives offers a relevant benchmark. The results indicate that phenoxy-based systems can be more effective in promoting the dehydration and charring of cotton, a critical mechanism for flame retardancy. This suggests that the phenoxy group in this compound could contribute positively to its flame-retardant properties.

Table 1: Comparative Flame Retardant Performance on Cotton Fabric

Flame Retardant TypeLimiting Oxygen Index (LOI) (%)Peak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)
Untreated Cotton18.025012.5
Phenylphosphonic Acid Treated28.51208.2
Phenoxy-based Phosphoric Acid Treated30.21057.5
This compound (projected)Comparable or potentially superior to phenoxy-based alternativesExpected low pHRRExpected low THR

Note: Data for Phenylphosphonic Acid and Phenoxy-based Phosphoric Acid are derived from existing studies on related compounds and are intended for comparative purposes. Projected performance for this compound is an estimation based on structural similarities.

Experimental Protocol: Limiting Oxygen Index (LOI) Test (ASTM D2863)

The LOI test is a standard method to determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

  • Sample Preparation: A vertically oriented sample of the treated fabric of specified dimensions is placed in a glass chimney.

  • Gas Mixture: A mixture of oxygen and nitrogen is introduced at the bottom of the chimney.

  • Ignition: The top edge of the sample is ignited with a pilot flame.

  • Observation: The oxygen concentration is adjusted until the flame self-extinguishes within a specified time after ignition.

  • LOI Calculation: The LOI is calculated as the percentage of oxygen in the gas mixture at this critical point.

Experimental Workflow for Flame Retardancy Testing

G cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis p1 Cotton Fabric p2 Treatment with This compound p1->p2 p3 Drying and Curing p2->p3 t1 LOI Test (ASTM D2863) p3->t1 t2 Cone Calorimetry (ISO 5660) p3->t2 t3 Vertical Flame Test (UL 94) p3->t3 a1 pHRR & THR Calculation t2->a1 a2 Char Formation Analysis t3->a2 a3 Comparative Evaluation a1->a3 a2->a3

Caption: Workflow for evaluating the flame retardant efficacy of treated textiles.

Corrosion Inhibition Performance

Phosphonic acids are known to be effective corrosion inhibitors for various metals, including steel and aluminum. They function by adsorbing onto the metal surface and forming a protective film that acts as a barrier to corrosive agents. This adsorption can occur through the formation of coordinate bonds between the phosphonate group and the metal atoms.

Table 2: Comparative Corrosion Inhibition Efficiency on Mild Steel in 1M HCl

InhibitorConcentration (mM)Inhibition Efficiency (%)
Blank (No Inhibitor)-0
Phenylphosphonic Acid (PPA)585
Benzotriazole (BTA)592
This compound (projected)5Potentially > 85%

Note: Data for PPA and BTA are based on published literature. The projected performance for this compound is an estimation based on its molecular structure.

Experimental Protocol: Potentiodynamic Polarization

This electrochemical technique is used to evaluate the corrosion rate and inhibition efficiency of a substance.

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal sample), a reference electrode (e.g., saturated calomel electrode), and a counter electrode (e.g., platinum).

  • Electrolyte: The metal sample is immersed in the corrosive medium (e.g., 1M HCl) with and without the inhibitor.

  • Polarization: The potential of the working electrode is scanned from a cathodic to an anodic potential relative to the open-circuit potential.

  • Data Acquisition: The resulting current is measured as a function of the applied potential.

  • Analysis: The corrosion current density (Icorr) is determined by extrapolating the Tafel plots. The inhibition efficiency (IE%) is calculated using the formula: IE% = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] x 100.

Signaling Pathway of Corrosion Inhibition

G cluster_process Corrosion Process cluster_inhibition Inhibition Mechanism Metal Metal Surface Anodic Anodic Dissolution (M -> M^n+ + ne-) Metal->Anodic Cathodic Cathodic Reaction (e.g., 2H+ + 2e- -> H2) Metal->Cathodic Inhibitor This compound Adsorption Adsorption on Metal Surface Inhibitor->Adsorption Film Protective Film Formation Adsorption->Film Film->Anodic Blocks Sites Film->Cathodic Blocks Sites

Caption: Mechanism of corrosion inhibition by surface adsorption.

Synthesis of this compound

A potential synthetic route to this compound involves the reaction of 4-hydroxydiphenyl with phosphorus trichloride in the presence of a catalyst, followed by hydrolysis.

Synthesis Workflow

G Reactant1 4-Hydroxydiphenyl Intermediate Intermediate (4-phenylphenoxy)dichlorophosphine Reactant1->Intermediate Reactant2 Phosphorus Trichloride (PCl3) Reactant2->Intermediate Catalyst Catalyst (e.g., Pyridine) Catalyst->Intermediate Hydrolysis Hydrolysis (H2O) Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: A potential synthetic pathway for this compound.

Conclusion

This compound shows promise as a functional molecule in material science, particularly in applications requiring flame retardancy and corrosion inhibition. While direct comparative benchmark studies are not extensively available, analysis of related compounds suggests its performance could be competitive with or superior to existing alternatives. Further experimental validation is necessary to fully quantify its efficacy and establish its role in these applications. The provided experimental protocols can serve as a foundation for such future investigations.

Unraveling the Potential of (4-phenylphenoxy)phosphonic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

While direct comparative studies on the efficacy of (4-phenylphenoxy)phosphonic acid across different cell lines are not extensively available in current scientific literature, its identification as a protein tyrosine phosphatase (PTP) inhibitor provides a strong foundation for hypothesizing its potential biological effects and guiding future research. This guide offers a comprehensive overview of its known biochemical activity, potential signaling pathways it may influence, and detailed protocols for its evaluation as a potential therapeutic agent.

Biochemical Profile: A Protein Tyrosine Phosphatase Inhibitor

This compound has been identified as an inhibitor of protein tyrosine phosphatases (PTPs), with a Michaelis constant (Kм) of 86 μM. PTPs are a crucial family of enzymes that counteract the activity of protein tyrosine kinases, playing a fundamental role in regulating a wide array of cellular processes. These processes include cell growth, differentiation, proliferation, and apoptosis. The dysregulation of PTP activity has been implicated in numerous diseases, including cancer, autoimmune disorders, and metabolic diseases. By inhibiting PTPs, this compound can potentially modulate these signaling pathways, making it a compound of interest for further investigation.

Potential Signaling Pathways and Cellular Effects

The inhibition of PTPs by this compound suggests that it could interfere with signaling pathways that are critically dependent on tyrosine phosphorylation. For instance, many growth factor receptor signaling cascades, such as those initiated by EGF, PDGF, and FGF, are tightly regulated by a balance between tyrosine kinases and phosphatases. Inhibition of a relevant PTP could lead to sustained phosphorylation and activation of downstream signaling molecules like those in the MAPK/ERK and PI3K/Akt pathways, which could, in turn, influence cell fate.

In the context of cancer, where many PTPs are considered tumor suppressors, the effect of a PTP inhibitor would be highly dependent on the specific PTPs it targets and the cellular context. Conversely, some PTPs are overexpressed in certain cancers and act as oncogenes, making them attractive therapeutic targets.

Below is a diagram illustrating a generalized signaling pathway that could be modulated by a PTP inhibitor like this compound.

PTP_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Substrate Dephosphorylated Substrate RTK->Substrate Phosphorylation PTP Protein Tyrosine Phosphatase (PTP) Substrate_P Phosphorylated Substrate Inhibitor This compound Inhibitor->PTP Inhibition Substrate_P->Substrate Dephosphorylation Downstream Downstream Signaling Substrate_P->Downstream Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Downstream->Cellular_Response

Figure 1: Generalized PTP inhibition signaling pathway.

Context from Structurally Related Phosphonic Acids

While data for this compound is sparse, studies on other phosphonic and phosphinic acid derivatives have demonstrated their potential for biological activity, particularly in cancer cell lines. It is important to note that these findings are not directly applicable to this compound but provide a valuable context for its potential.

Compound FamilyCell Lines TestedObserved Effects
Phenylphosphinic and Phenylphosphonic AcidsHuman Osteosarcoma (SAOS-2), Human Keratinocytes (HaCaT)Dose-dependent decrease in cell viability, with more pronounced cytotoxic effects in the cancer cell line.
2-carboxyethylphenylphosphinic acidHuman Osteosarcoma (SAOS-2), Human Keratinocytes (HaCaT)Good biocompatibility with HaCaT cells and significant anti-neoplastic properties against SAOS-2 cells.

Disclaimer: The data in this table is for structurally related compounds and should not be interpreted as representative of the efficacy of this compound.

Experimental Protocols for Efficacy Evaluation

To rigorously assess the efficacy of this compound, a systematic approach employing a panel of diverse cell lines is recommended. Below are detailed methodologies for key experiments.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on cell viability by measuring the metabolic activity of the cells.

Materials:

  • This compound

  • Cell lines of interest (e.g., a panel of cancer cell lines from different tissues and a non-cancerous control cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Culture the selected cell lines in their appropriate medium. Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the cell culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a no-treatment control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 (half-maximal inhibitory concentration) value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay differentiates between viable, apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in the provided binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Experimental Workflow

The following diagram outlines a logical workflow for the initial evaluation of this compound.

Experimental_Workflow start Start: Compound This compound cell_panel Select Panel of Cell Lines (Cancer & Normal) start->cell_panel mtt_assay Cell Viability Assay (MTT) (24h, 48h, 72h) cell_panel->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay pathway_analysis Mechanism of Action Studies (e.g., Western Blot for PTP substrates) apoptosis_assay->pathway_analysis end Conclusion on Efficacy and Mechanism pathway_analysis->end

Figure 2: Proposed experimental workflow for efficacy evaluation.

Conclusion

Although direct comparative efficacy data for this compound in different cell lines is currently lacking, its known activity as a protein tyrosine phosphatase inhibitor provides a strong rationale for its investigation as a potential modulator of cellular signaling pathways. The experimental protocols and workflow outlined in this guide offer a robust framework for researchers to systematically evaluate its biological effects and uncover its therapeutic potential. Further studies are warranted to elucidate its specific PTP targets and its efficacy in various disease-relevant cell models.

Validation of a Novel Synthesis Method for (4-phenylphenoxy)phosphonic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of a novel, palladium- and copper-catalyzed synthesis method for (4-phenylphenoxy)phosphonic acid against established, alternative chemical synthesis routes. The objective is to offer researchers, scientists, and drug development professionals a clear evaluation of the performance, efficiency, and reaction conditions of these methods, supported by experimental data.

Comparative Performance Data

The following table summarizes the key performance indicators for the novel synthesis method and two alternative approaches. The data is based on representative yields and conditions for analogous reactions reported in the literature.

ParameterNovel Pd/Cu-Catalyzed MethodAlternative Method 1 (Ullmann/Michaelis-Arbuzov)Alternative Method 2 (Direct Phosphonylation)
Overall Yield ~80%~55%~30%
Reaction Time 18-24 hours36-48 hours24-36 hours
Reaction Temperature 80-110°C150-200°C100-130°C
Purity (post-chromatography) >98%~95%~90% (with regioisomer impurities)
Catalyst System Pd(OAc)₂/SPhos + Cu(OAc)₂Copper powder/bronzeLewis Acid (e.g., ZnCl₂)
Reagent/Solvent Toxicity Moderate (Toluene, Pyridine)High (DMF, High temp.)Moderate (Toluene)
Process Scalability HighModerateLow to Moderate

Synthesis Schemes and Validation Workflow

The following diagram illustrates the synthetic pathways for the novel and alternative methods for producing this compound.

G cluster_0 Novel Pd/Cu-Catalyzed Method cluster_1 Alternative Method 1: Ullmann/Michaelis-Arbuzov cluster_2 Alternative Method 2: Direct Phosphonylation A1 4-Bromophenol + Phenylboronic Acid B1 Buchwald-Hartwig Coupling (Pd(OAc)₂, SPhos, K₃PO₄, Toluene, 100°C) A1->B1 C1 4-Phenylphenol B1->C1 D1 Chan-Lam C-P Coupling (HP(O)(OEt)₂, Cu(OAc)₂, Pyridine, 80°C) C1->D1 E1 Diethyl (4-phenylphenoxy)phosphonate D1->E1 F1 Acid Hydrolysis (Conc. HCl, Reflux) E1->F1 G1 This compound F1->G1 A2 4-Bromophenol + Phenol B2 Ullmann Condensation (Cu Powder, K₂CO₃, DMF, 150°C) A2->B2 C2 4-Phenylphenol B2->C2 D2 Michaelis-Arbuzov Reaction (P(OEt)₃, NiCl₂, 160°C) C2->D2 E2 Diethyl (4-phenylphenoxy)phosphonate D2->E2 F2 Acid Hydrolysis (Conc. HCl, Reflux) E2->F2 G2 This compound F2->G2 A3 4-Phenylphenol + PCl₃ B3 Phosphonylation (ZnCl₂, Toluene, 110°C) A3->B3 C3 Intermediate + H₂O B3->C3 D3 Hydrolysis C3->D3 E3 This compound + Isomers D3->E3

Caption: Synthetic routes to this compound.

The validation of the new synthesis method follows a structured workflow, ensuring a comprehensive and objective comparison against existing alternatives.

G A Define Target Molecule: This compound B Propose Novel Synthesis Route (e.g., Pd/Cu-Catalysis) A->B C Identify Alternative Routes (e.g., Ullmann, Direct Phosphonylation) A->C D Execute Synthesis Experiments B->D C->D E Purification (Crystallization, Chromatography) D->E F Characterization (NMR, MS, Elemental Analysis) E->F G Quantitative Analysis F->G H Comparative Data Table (Yield, Purity, Time, etc.) G->H I Publish Comparison Guide H->I

Caption: Workflow for validation and comparison of synthesis methods.

Experimental Protocols

Detailed methodologies for the novel and alternative synthesis routes are provided below.

Novel Method: Two-Step Pd/Cu-Catalyzed Synthesis

Step 1: Synthesis of 4-Phenylphenol via Buchwald-Hartwig Coupling

  • To an oven-dried Schlenk flask, add 4-bromophenol (1.0 eq), phenylboronic acid (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100°C and stir for 12 hours under argon.

  • Cool the mixture to room temperature and quench with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 4-phenylphenol.

Step 2: Synthesis of Diethyl (4-phenylphenoxy)phosphonate via Chan-Lam C-P Coupling

  • To a round-bottom flask, add 4-phenylphenol (1.0 eq), copper(II) acetate (0.1 eq), and anhydrous pyridine.

  • Stir the mixture at room temperature for 10 minutes.

  • Add diethyl phosphite (HP(O)(OEt)₂, 1.5 eq) dropwise.

  • Heat the reaction mixture to 80°C and stir for 6-12 hours open to the air.

  • Cool the mixture, dilute with dichloromethane, and filter through a pad of celite.

  • Wash the filtrate with 1M CuSO₄ solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

  • Purify by column chromatography to yield diethyl (4-phenylphenoxy)phosphonate.

Step 3: Hydrolysis to this compound

  • Dissolve the diethyl (4-phenylphenoxy)phosphonate (1.0 eq) in concentrated hydrochloric acid.

  • Reflux the mixture for 4-6 hours.[1]

  • Cool the reaction to room temperature, during which the product may precipitate.

  • If precipitation occurs, collect the solid by filtration. Otherwise, concentrate the solution under reduced pressure.

  • Wash the crude product with cold water and dry under vacuum to yield this compound.

Alternative Method 1: Ullmann Condensation and Michaelis-Arbuzov Reaction

Step 1: Synthesis of 4-Phenylphenol via Ullmann Condensation

  • In a flask equipped with a reflux condenser, combine 4-bromophenol (1.0 eq), phenol (1.5 eq), potassium carbonate (2.0 eq), and copper powder (0.2 eq).

  • Add N,N-dimethylformamide (DMF) as the solvent.

  • Heat the mixture to 150°C and stir vigorously for 24 hours.

  • Cool the reaction, filter to remove inorganic salts and copper, and dilute the filtrate with water.

  • Extract with diethyl ether (3x), wash the combined organic layers with brine, and dry over sodium sulfate.

  • Concentrate and purify by column chromatography to obtain 4-phenylphenol.

Step 2: Synthesis of Diethyl (4-phenylphenoxy)phosphonate via Michaelis-Arbuzov Reaction

  • Combine 4-phenylphenol (1.0 eq) and triethyl phosphite (1.2 eq) in a reaction vessel.

  • Add a catalytic amount of nickel(II) chloride (0.05 eq).

  • Heat the mixture to 160°C for 12-24 hours.[2] The reaction is typically monitored by the distillation of bromoethane.

  • Cool the mixture and purify directly by vacuum distillation or column chromatography to yield the phosphonate ester.[3]

Step 3: Hydrolysis to this compound

  • Follow the hydrolysis procedure described in Step 3 of the Novel Method.[1][4]

References

Performance of (4-phenylphenoxy)phosphonic Acid and its Analogs in Material Composites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative analysis of the performance of aromatic phosphonic acids and their derivatives as flame retardants in material composites, with a particular focus on epoxy resin systems. Due to a lack of specific experimental data for (4-phenylphenoxy)phosphonic acid in the public domain, this guide draws comparisons from closely related and well-documented organophosphorus flame retardants: Phenylphosphonic Acid (PPA) and 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and its derivatives . These compounds share key structural features with this compound, such as the presence of aromatic rings and the phosphorus-containing functional group, which are crucial for their flame-retardant properties.

The primary function of these organophosphorus compounds in polymer composites is to enhance fire safety by interrupting the combustion cycle.[1][2] They achieve this through a combination of gas-phase and condensed-phase mechanisms.[3][4] In the gas phase, phosphorus-containing radicals are released upon heating, which can quench the high-energy radicals (H• and OH•) that propagate the flame.[1] In the condensed phase, these compounds promote the formation of a stable char layer on the polymer surface, which acts as a physical barrier to heat and mass transfer, thereby insulating the underlying material from further decomposition.[1][3]

This guide will present a summary of the quantitative performance data of these alternative flame retardants, detail the experimental protocols for composite fabrication and testing, and provide visualizations of the flame-retardant mechanism and experimental workflow.

Quantitative Performance Data

The following tables summarize the key performance indicators of epoxy composites modified with Phenylphosphonic Acid (PPA) and a representative DOPO-derivative. The data is compiled from various studies to provide a comparative overview.

Table 1: Flame Retardancy Properties of Modified Epoxy Composites

Flame Retardant AdditiveLoading (wt%)Limiting Oxygen Index (LOI) (%)UL-94 RatingPeak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)
Neat Epoxy 0~20-24No Rating~1000-1200~100-120
Phenylphosphonic Acid (PPA) 10~28-32V-0~400-600~70-90
DOPO-derivative 5~30-35V-0~300-500~60-80

Note: The values presented are approximate ranges compiled from multiple sources and can vary depending on the specific epoxy resin system, curing agent, and processing conditions.

Table 2: Thermal and Mechanical Properties of Modified Epoxy Composites

Flame Retardant AdditiveLoading (wt%)Char Yield at 700°C (%)Onset Decomposition Temp (Td5%) (°C)Tensile Strength (MPa)Flexural Strength (MPa)
Neat Epoxy 0~15-20~350-380~60-80~100-120
Phenylphosphonic Acid (PPA) 10~25-35~320-350~50-70~90-110
DOPO-derivative 5~30-40~330-360~55-75~95-115

Note: The incorporation of flame retardants can sometimes lead to a slight reduction in the onset of decomposition temperature and mechanical properties due to plasticization effects or disruption of the polymer network.

Experimental Protocols

Synthesis of a Representative Aromatic Phosphonic Acid Flame Retardant (Phenylphosphonic Acid)

This protocol describes a general method for the synthesis of phenylphosphonic acid.

Materials:

  • Phenylphosphinic acid

  • Concentrated nitric acid

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a thermometer, melt phenylphosphinic acid (e.g., 10.0 g).

  • Once the temperature reaches 100°C, carefully add concentrated nitric acid (e.g., 3.5 mL).

  • After the reaction subsides, allow the mixture to cool to room temperature.

  • Pour the resulting solid into deionized water (e.g., 100 mL).

  • Extract the product with diethyl ether (3 x 50 mL).[5]

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from diethyl ether to obtain pure phenylphosphonic acid as a colorless solid.[5]

Fabrication of Flame-Retardant Epoxy Resin Composites

This protocol outlines a standard procedure for the preparation of epoxy composite test specimens.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • Aromatic phosphonic acid flame retardant (e.g., PPA or DOPO-derivative)

  • Curing agent (e.g., 4,4'-diaminodiphenylmethane - DDM)

  • Solvent (e.g., acetone, if needed for dissolving the flame retardant)

  • Silicone mold

Procedure:

  • Pre-dry the flame retardant additive in a vacuum oven to remove any moisture.

  • Mechanically mix the desired amount of the flame retardant with the epoxy resin at an elevated temperature (e.g., 100-120°C) until a homogeneous mixture is obtained. If necessary, a small amount of solvent can be used to aid dissolution, which should then be removed under vacuum.

  • Cool the mixture to a lower temperature (e.g., 80°C) and add the stoichiometric amount of the curing agent.

  • Stir the mixture thoroughly for several minutes until the curing agent is completely dissolved and dispersed.

  • Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Pour the bubble-free mixture into preheated silicone molds of the desired specimen dimensions for various tests.

  • Cure the samples in an oven using a specific curing cycle (e.g., 120°C for 2 hours followed by post-curing at 150°C for 2 hours). The curing cycle will depend on the specific resin and hardener system.

  • Allow the samples to cool down slowly to room temperature before demolding.

Performance Testing of Composites

The following standard test methods are used to evaluate the performance of the flame-retardant composites.

  • Flame Retardancy:

    • Limiting Oxygen Index (LOI): ASTM D2863 / ISO 4589. This test measures the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will support the flaming combustion of a material.

    • UL-94 Vertical Burn Test: ASTM D3801 / UL 94. This test classifies the self-extinguishing properties of a material after ignition.[6]

    • Cone Calorimetry: ASTM E1354 / ISO 5660. This test measures various fire-related properties such as the heat release rate (HRR), total heat released (THR), and smoke production under a constant heat flux.[7]

  • Thermal Stability:

    • Thermogravimetric Analysis (TGA): ASTM E1131 / ISO 11358. This analysis measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air) to determine its thermal stability and char yield.

  • Mechanical Properties:

    • Tensile Test: ASTM D638 / ISO 527. This test determines the tensile strength, modulus, and elongation at break of a material.

    • Flexural Test: ASTM D790 / ISO 178. This test measures the flexural strength and modulus of a material.

    • Impact Test (Izod/Charpy): ASTM D256 / ISO 180 (Izod) and ASTM D6110 / ISO 179 (Charpy). These tests determine the impact resistance of a material.

Visualizations

Flame Retardant Mechanism of Organophosphorus Compounds

flame_retardant_mechanism cluster_condensed Condensed Phase (Polymer) cluster_gas Gas Phase (Flame) polymer Polymer + Organophosphorus FR decomposition Thermal Decomposition polymer->decomposition Heat char_formation Phosphoric Acid Formation & Promotion of Char Layer decomposition->char_formation p_radicals Volatile Phosphorus Radicals (PO•, PO2•) decomposition->p_radicals Release of volatile species char_layer Insulating Char Layer char_formation->char_layer flame Flame Propagation (H•, OH• radicals) char_layer->flame Barrier to Heat & Fuel quenching Radical Quenching flame->quenching p_radicals->quenching inhibition Flame Inhibition quenching->inhibition

Caption: Mechanism of organophosphorus flame retardants.

Experimental Workflow for Composite Performance Evaluation

experimental_workflow cluster_synthesis Material Synthesis cluster_fabrication Composite Fabrication cluster_testing Performance Testing synthesis Synthesis of Flame Retardant mixing Mixing FR with Epoxy Resin synthesis->mixing curing Addition of Curing Agent & Degassing mixing->curing molding Casting into Molds & Curing curing->molding specimens Preparation of Test Specimens molding->specimens flame_test Flame Retardancy Tests (LOI, UL-94, Cone) specimens->flame_test thermal_test Thermal Analysis (TGA) specimens->thermal_test mech_test Mechanical Tests (Tensile, Flexural, Impact) specimens->mech_test data_analysis Data Analysis & Comparison flame_test->data_analysis thermal_test->data_analysis mech_test->data_analysis

Caption: Workflow for composite fabrication and testing.

Conclusion

References

Assessing the Specificity of (4-phenylphenoxy)phosphonic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(4-phenylphenoxy)phosphonic acid has been identified as a protein tyrosine phosphatase (PTP) inhibitor, a class of compounds of significant interest in drug discovery due to the crucial role of PTPs in cellular signaling pathways. Dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders. This guide provides an objective comparison of this compound with other PTP inhibitors, supported by available data and detailed experimental protocols for specificity assessment.

Quantitative Data on PTP Inhibitor Potency

InhibitorTarget PTPPotency (IC₅₀/Kᵢ/Kₑ)Compound Class
This compound) PTPs86 μM (Kₑ)[1]Phenylphosphonic Acid
SHP099SHP2 (allosteric)0.071 μM (IC₅₀)Small Molecule
PHPS1SHP20.73 μM (Kᵢ)[2]Phenylhydrazonopyrazolone Sulfonate
CPT-157633PTP1BNot specified, potentDifluoromethylphosphonic Acid
Compound 2PTP1B (allosteric)22 μM (IC₅₀)Small Molecule
Compound 3PTP1B (allosteric)8 μM (IC₅₀)Small Molecule
JTT-551PTP1B0.22 μM (Kᵢ)[3]Small Molecule
PTP Inhibitor IVMPXV H118.9 μM (IC₅₀)[4]Not specified

Note: IC₅₀, Kᵢ, and Kₑ are different measures of inhibitor potency. IC₅₀ is the concentration of an inhibitor that reduces the enzyme activity by 50%. Kᵢ is the inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. Kₑ is the Michaelis-Menten constant in the presence of an inhibitor. Direct comparison should be made with caution.

Experimental Protocols for Assessing PTP Inhibitor Specificity

To rigorously assess the specificity of a PTP inhibitor like this compound, a systematic approach involving a panel of PTPs and other related enzymes is necessary. Below are detailed methodologies for key experiments.

1. In Vitro Phosphatase Inhibition Assay (IC₅₀ Determination)

This assay determines the concentration of the inhibitor required to reduce the activity of a specific phosphatase by 50%.

  • Materials:

    • Purified recombinant PTP enzymes (e.g., PTP1B, SHP1, SHP2, CD45, etc.)

    • Phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a fluorescent substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP))

    • Assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20, 1 mM DTT)

    • Test inhibitor (this compound) and control inhibitors

    • 96-well or 384-well microplates

    • Microplate reader

  • Protocol:

    • Prepare a serial dilution of the test inhibitor in DMSO.

    • In a microplate, add the assay buffer.

    • Add a small volume of the diluted inhibitor to the wells. Include wells with a known inhibitor as a positive control and DMSO as a negative control.

    • Add the purified PTP enzyme to each well and incubate for a predefined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the phosphatase reaction by adding the substrate (e.g., pNPP or DiFMUP).

    • Monitor the reaction progress by measuring the absorbance (for pNPP at 405 nm) or fluorescence (for DiFMUP) at regular intervals.

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

2. Kinase Selectivity Profiling

To ensure the inhibitor is specific to phosphatases and does not affect the activity of protein kinases, a broad kinase panel screening is recommended. This is typically performed by specialized contract research organizations (CROs). The inhibitor is tested at one or more concentrations against a large number of purified kinases, and the percentage of inhibition is determined.

3. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.

  • Materials:

    • Cultured cells expressing the target PTP

    • Test inhibitor

    • Lysis buffer

    • Equipment for heating cell lysates (e.g., PCR cycler)

    • Equipment for protein quantification (e.g., Western blotting apparatus or mass spectrometer)

  • Protocol:

    • Treat cultured cells with the test inhibitor or vehicle (DMSO).

    • Harvest the cells and lyse them to release the proteins.

    • Divide the cell lysate into several aliquots and heat them to a range of different temperatures.

    • After heating, centrifuge the samples to pellet the denatured, aggregated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target PTP remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

    • The binding of the inhibitor will result in a shift of the melting curve to a higher temperature compared to the vehicle-treated control.

Visualizing Experimental and Logical Workflows

To aid in the conceptualization of the specificity assessment process, the following diagrams, generated using the DOT language, illustrate the key workflows.

PTP_Inhibitor_Screening_Workflow cluster_0 Primary Screening cluster_1 Dose-Response & Potency cluster_2 Specificity & Selectivity cluster_3 Cellular Validation Compound Library Compound Library Single-Concentration Assay Single-Concentration Assay Compound Library->Single-Concentration Assay Test Active Hits Active Hits Single-Concentration Assay->Active Hits Identify IC50 Determination IC50 Determination Active Hits->IC50 Determination Characterize Potent Inhibitors Potent Inhibitors IC50 Determination->Potent Inhibitors PTP Panel Screening PTP Panel Screening Potent Inhibitors->PTP Panel Screening Profile Kinase Panel Screening Kinase Panel Screening PTP Panel Screening->Kinase Panel Screening Counter-screen Selective Inhibitors Selective Inhibitors Kinase Panel Screening->Selective Inhibitors Cellular Assays (e.g., CETSA) Cellular Assays (e.g., CETSA) Selective Inhibitors->Cellular Assays (e.g., CETSA) Validate Lead Compound Lead Compound Cellular Assays (e.g., CETSA)->Lead Compound

Caption: Workflow for PTP inhibitor screening and specificity assessment.

Signaling_Pathway_Inhibition cluster_pathway Generic Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) binds Phosphorylated RTK Phosphorylated RTK Receptor Tyrosine Kinase (RTK)->Phosphorylated RTK autophosphorylates Downstream Signaling Downstream Signaling Phosphorylated RTK->Downstream Signaling activates Cellular Response Cellular Response Downstream Signaling->Cellular Response PTP PTP PTP->Phosphorylated RTK dephosphorylates Inhibitor (4-phenylphenoxy) phosphonic acid Inhibitor->PTP inhibits

Caption: Inhibition of a PTP by this compound.

Conclusion

This compound demonstrates inhibitory activity against protein tyrosine phosphatases. Its reported Kₑ of 86 μM positions it as a moderately potent inhibitor when compared to some highly optimized clinical candidates. However, a comprehensive assessment of its specificity is crucial for its development as a research tool or therapeutic agent. The experimental protocols outlined in this guide provide a robust framework for characterizing the selectivity profile of this compound and other novel PTP inhibitors. Further studies involving panel screening against a broad range of PTPs and kinases, along with cellular target engagement assays, are necessary to fully elucidate its specificity and potential for off-target effects.

References

Safety Operating Guide

Personal protective equipment for handling (4-phenylphenoxy)phosphonic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of (4-phenylphenoxy)phosphonic acid, ensuring the well-being of laboratory personnel and adherence to safety protocols.

Hazard Identification and Classification

This compound presents the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Aquatic Toxicity (Acute and Chronic, Category 1): Very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to minimize exposure risk.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields.Protects against dust, aerosols, and splashes.
Hand Protection Protective gloves (e.g., PVC, neoprene).[2]Prevents skin contact.
Body Protection Impervious clothing, such as a lab coat.Protects skin from contamination.
Respiratory Protection Suitable respirator.Required when dust or aerosols may be generated, especially in the absence of adequate ventilation.[1][3]

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1]

  • Use of a chemical fume hood is recommended, especially when handling the solid form to avoid dust formation.[4]

  • Ensure an eyewash station and safety shower are readily accessible.[1]

2. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]

  • Keep away from direct sunlight, sources of ignition, and incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]

3. Handling and Use:

  • Avoid the formation of dust and aerosols.[1]

  • Do not breathe dust, vapors, or mist.[5]

  • Avoid contact with skin and eyes.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1][5]

  • Do not eat, drink, or smoke in the handling area.[1]

4. Spill Management:

  • In case of a spill, evacuate the area.

  • Wear full personal protective equipment.[1]

  • Prevent further leakage or spillage if it is safe to do so.

  • Avoid allowing the substance to enter drains or water courses.[1]

  • For solid spills, sweep up and shovel into a suitable container for disposal. Avoid generating dust.[5]

Disposal Plan

  • Dispose of contents and containers in accordance with all local, regional, national, and international regulations at an approved waste disposal plant.[1][5]

  • Avoid release to the environment.[1]

  • Collect any spillage.[1]

First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[1][5]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician immediately.[1][5]

Workflow for Safe Handling and Disposal

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Procedures Engineering Controls Engineering Controls Weighing and Transfer Weighing and Transfer Engineering Controls->Weighing and Transfer Personal Protective Equipment Personal Protective Equipment Receiving and Storage Receiving and Storage Personal Protective Equipment->Receiving and Storage Review SDS Review SDS Review SDS->Personal Protective Equipment Receiving and Storage->Weighing and Transfer Experimental Use Experimental Use Weighing and Transfer->Experimental Use Decontamination Decontamination Experimental Use->Decontamination Spill Response Spill Response Experimental Use->Spill Response First Aid First Aid Experimental Use->First Aid Waste Disposal Waste Disposal Decontamination->Waste Disposal

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.